DNA31
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C48H58N4O13 |
|---|---|
Molekulargewicht |
899.0 g/mol |
IUPAC-Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C48H58N4O13/c1-21-11-10-12-22(2)47(60)51-38-42(58)34-33(37-45(38)64-32-20-29(19-30(54)36(32)50-37)52-16-13-28(49)14-17-52)35-44(26(6)41(34)57)65-48(8,46(35)59)62-18-15-31(61-9)23(3)43(63-27(7)53)25(5)40(56)24(4)39(21)55/h10-12,15,18-21,23-25,28,31,39-40,43,55-57,59H,13-14,16-17,49H2,1-9H3,(H,51,60)/b11-10+,18-15?,22-12+/t21-,23+,24+,25+,31-,39-,40+,43+,48-/m0/s1 |
InChI-Schlüssel |
CSVODQIZSSFFGA-DDFCNDNWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Focus of the 31st International Conference on DNA Computing and Molecular Programming (DNA31): An In-Depth Technical Guide
Lyon, France – The upcoming 31st International Conference on DNA Computing and Molecular Programming (DNA31), scheduled for August 25-29, 2025, in Lyon, France, will bring together leading researchers from across the globe to explore the frontiers of computation and engineering at the molecular scale.[1] Organized under the auspices of the International Society for Nanoscale Science, Computation and Engineering (ISNSCE), this premier annual event serves as a focal point for the dissemination of the most significant recent theoretical and experimental advances in the field.[1][2] The conference fosters a multidisciplinary environment, drawing experts from computer science, biology, chemistry, physics, and nanotechnology to collaboratively push the boundaries of information-based molecular systems.[1][2]
This technical guide provides a comprehensive overview of the core themes of the this compound conference, with a particular focus on the quantitative data, experimental protocols, and intricate molecular workflows that define this cutting-edge area of research.
Key Research Thrusts and Quantitative Insights
The research presented at the DNA conference series, and anticipated at this compound, is characterized by its quantitative rigor and innovative experimental design. The field has moved beyond theoretical concepts to the fabrication and characterization of complex molecular systems with precisely measurable properties.
Quantitative Analysis in DNA Nanotechnology
A central theme is the precise construction and analysis of DNA nanostructures, often built using techniques like DNA origami.[2] Researchers routinely quantify the success of these assemblies through a variety of analytical methods.
| Parameter | Typical Values/Metrics | Analytical Techniques | References |
| Assembly Yield | 70-95% | Agarose (B213101) Gel Electrophoresis, High-Performance Liquid Chromatography (HPLC) | [3] |
| Structural Fidelity | Sub-nanometer precision | Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), Cryo-electron Microscopy (Cryo-EM) | [4] |
| Folding/Unfolding Kinetics | Temperature-dependent folding/unfolding rates | Small-Angle X-ray Scattering (SAXS) | [4] |
| Half-life in Serum | Varies (e.g., up to 3x more stable than dsDNA) | Nuclease degradation assays | [5] |
Performance of DNA-based Devices
Another key area involves the development of dynamic DNA devices, such as molecular motors and logic gates, with quantifiable performance metrics.
| Device Type | Key Performance Metric | Reported Values | References |
| DNA Molecular Motors | Speed | <1 nm/s to ~150 nm/s | [6] |
| DNA Logic Gates | Signal-to-Background Ratio | Varies based on design and reporter system | [7] |
| Toehold-Mediated Strand Displacement | Reaction Rate Constant | Can be tuned over 6 orders of magnitude | [8][9] |
| DNA-based Biosensors | Limit of Detection | Picomolar (pM) range | [10] |
Foundational Experimental Protocols
The advancements in DNA computing and molecular programming are built upon a set of sophisticated experimental protocols. Below are detailed methodologies for two of the most fundamental techniques discussed at the conference.
Protocol 1: DNA Origami Self-Assembly
DNA origami is a widely used technique for creating complex 2D and 3D nanostructures.[11] The general principle involves folding a long single-stranded DNA "scaffold" into a desired shape using hundreds of shorter "staple" strands.[11]
Materials:
-
Scaffold DNA (e.g., M13mp18 single-stranded DNA) at a final concentration of 20 nM.
-
Staple strands (custom synthesized oligonucleotides) at a final concentration of 200 nM each (10x excess to the scaffold).
-
Folding Buffer: 1x TE buffer (5 mM Tris, 1 mM EDTA, pH 8.0) supplemented with 10-20 mM MgCl₂.
Procedure:
-
Mixing: In a PCR tube, combine the scaffold DNA, staple strands, and folding buffer to the desired final concentrations.
-
Annealing: Place the mixture in a thermal cycler and run the following program:
-
Heat to 80°C and hold for 5 minutes to denature any secondary structures.
-
Ramp down the temperature from 80°C to 65°C at a rate of 1°C per minute.
-
Ramp down from 65°C to 20°C at a rate of 1°C per 20 minutes.
-
Hold at 4°C until ready for purification and analysis.
-
-
Purification: Remove excess staple strands using techniques such as agarose gel electrophoresis or spin filtration.
-
Characterization: Verify the structure of the folded DNA origami using Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).
Protocol 2: Toehold-Mediated Strand Displacement (TMSD)
TMSD is a fundamental mechanism for creating dynamic DNA systems, including logic gates and molecular walkers. It allows for the controlled displacement of a DNA strand from a duplex by an invading strand.[8]
Materials:
-
Substrate-incumbent duplex (pre-annealed)
-
Invading strand
-
Reaction Buffer: Typically a saline buffer such as 1x PBS with a defined Mg²⁺ concentration.
-
Fluorescence Spectrometer (if using fluorescent reporters)
Procedure:
-
Design: Design the DNA sequences with a specific "toehold" domain – a short, single-stranded region on the substrate strand that is complementary to the invading strand. The length and sequence of the toehold are critical for controlling the reaction kinetics.[8]
-
Reaction Setup: In a reaction vessel (e.g., a cuvette for a fluorometer), add the substrate-incumbent duplex to the reaction buffer at the desired concentration.
-
Initiation: Initiate the reaction by adding the invading strand.
-
Monitoring: Monitor the reaction progress in real-time. If the incumbent strand is labeled with a fluorophore and a quencher, the strand displacement can be tracked by the increase in fluorescence as the incumbent strand is released.
-
Data Analysis: Analyze the kinetic data to determine the rate constants of the strand displacement reaction.
Visualizing Molecular Logic and Workflows
To better understand the complex interactions and processes at the heart of DNA computing, researchers often rely on diagrams of signaling pathways and experimental workflows. The following visualizations, rendered in Graphviz DOT language, illustrate key concepts in the field.
Caption: Toehold-Mediated Strand Displacement Workflow.
Caption: A simple AND logic gate implemented with DNA.
Caption: Experimental workflow for DNA origami synthesis.
The this compound conference is poised to showcase the remarkable progress in our ability to engineer at the molecular level. By combining rigorous quantitative analysis with sophisticated experimental protocols, researchers are paving the way for transformative applications in medicine, materials science, and computation. The insights and methodologies discussed will undoubtedly shape the future of this dynamic field.
References
- 1. International Conference on DNA Computing and Molecular Programming [dna-computing.org]
- 2. dna.caltech.edu [dna.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Dominant Analytical Techniques in DNA Nanotechnology for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dna.caltech.edu [dna.caltech.edu]
- 6. drops.dagstuhl.de [drops.dagstuhl.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toehold mediated strand displacement - Wikipedia [en.wikipedia.org]
- 9. Accelerating Toehold-Mediated DNA Strand Displacement Reaction using Polyquaternium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cascade toehold-mediated strand displacement strategy for label-free and sensitive non-enzymatic recycling amplification detection of the HIV-1 gene - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. A How To Guide for Creating DNA Origami | Technology Networks [technologynetworks.com]
A Technical Chronicle of the International Conference on DNA Computing and Molecular Programming
For Researchers, Scientists, and Drug Development Professionals
The International Conference on DNA Computing and Molecular Programming (DNA) stands as the premier annual gathering for the interdisciplinary field of biomolecular computing. Since its inception, it has drawn together a vibrant community of researchers from computer science, chemistry, biology, physics, and nanotechnology to explore the computational power of molecules. This in-depth guide chronicles the history of this pivotal conference, tracing its evolution and highlighting key milestones and technical advancements that have shaped the field.
A Journey Through Time: Conference Evolution
The conference began in 1995, following the groundbreaking work of Leonard M. Adleman, who first demonstrated the feasibility of using DNA to solve a computational problem.[1][2] Its name has evolved over the years, reflecting the broadening scope of the research presented.
Initially known as the "International Meeting on DNA Based Computers," the name was updated to the "International Meeting on DNA Computing" in 2004.[1] A final change in 2009 to the "International Conference on DNA Computing and Molecular Programming" solidified the inclusion of the increasingly important area of programming molecular systems.[1]
The conference has been held in numerous locations across the globe, fostering international collaboration and showcasing the global reach of this dynamic field.
Quantitative Overview of the Conference
The growth and vitality of the DNA conference are reflected in the number of submissions and accepted papers over the years. While a complete dataset is not available for all years, the following tables provide a snapshot of the conference's quantitative history based on available proceedings.
| Conference | Year | Location | Submissions (Full Papers) | Accepted (Full Papers) | Acceptance Rate (Full Papers) |
| DNA18 | 2012 | Aarhus, Denmark | 37 | 11 | 29.7%[3] |
| DNA19 | 2013 | Tempe, AZ, USA | 29 | 14 | 48.3%[4][5] |
| DNA21 | 2015 | Boston, MA, USA | - | - | - |
| DNA22 | 2016 | Munich, Germany | 55 | 11 | 20% |
| DNA27 | 2021 | Virtual (Oxford) | 17 (Track A) | 11 (Track A) | 65% (Track A)[6] |
| DNA28 | 2022 | Albuquerque, NM, USA | - | - | - |
| DNA29 | 2023 | Sendai, Japan | 25 (Track A) | 10 (Track A) | 40% (Track A)[7] |
Note: Data for all years is not consistently available in the searched proceedings. Some years had different submission tracks, and the statistics are presented as available.
Seminal Experiments and Methodologies
The research presented at the DNA conference has been foundational to the development of molecular computing. The following sections detail the methodologies of key experiments that have been central to the field's progress.
Adleman's Hamiltonian Path Experiment
Leonard Adleman's 1994 experiment was the catalyst for the entire field of DNA computing. He solved an instance of the directed Hamiltonian Path Problem, a well-known NP-complete problem.
Experimental Protocol:
-
Encoding: Each vertex and directed edge of the graph was encoded as a unique DNA oligonucleotide.
-
Ligation: The oligonucleotides representing the vertices and edges were mixed in a test tube with DNA ligase. This allowed the complementary ends of the DNA strands to anneal and form longer strands representing all possible paths through the graph.
-
Amplification: The Polymerase Chain Reaction (PCR) was used to amplify the DNA strands that began with the start vertex and ended with the end vertex.
-
Affinity Purification: The amplified DNA was then subjected to affinity purification using magnetic beads to isolate the strands that passed through all the required vertices.
-
Gel Electrophoresis: The resulting DNA was run on a gel to separate the strands by length. The band corresponding to the correct length (representing a path that visited all vertices) was excised.
-
Sequencing: The DNA from the excised gel band was sequenced to reveal the correct Hamiltonian path.
DNA Strand Displacement
A fundamental process in DNA computing is strand displacement, where a single DNA strand displaces another from a duplex. This mechanism is the basis for constructing dynamic molecular systems, including logic gates and circuits.
Experimental Protocol for a Simple Strand Displacement Reaction:
-
Design: A three-stranded complex is designed: a substrate strand, an incumbent strand partially hybridized to the substrate, and an invader strand that is fully complementary to the substrate. The incumbent strand has a "toehold" region—a short, single-stranded sequence at one end of the substrate.
-
Synthesis: The DNA oligonucleotides are chemically synthesized and purified.
-
Reaction: The substrate-incumbent duplex is mixed with the invader strand in a suitable buffer solution.
-
Initiation: The invader strand binds to the toehold of the substrate.
-
Branch Migration: The invader strand then displaces the incumbent strand through a random-walk-like process of base-pair exchange.
-
Completion: The incumbent strand is fully displaced, and the invader strand is fully hybridized to the substrate. The progress of the reaction can be monitored using fluorescence resonance energy transfer (FRET) by labeling the incumbent and invader strands with a fluorophore and a quencher.
DNA Self-Assembly and DNA Origami
DNA self-assembly harnesses the programmable nature of Watson-Crick base pairing to create complex nanostructures. A particularly powerful technique is DNA origami, where a long "scaffold" strand of DNA is folded into a desired shape by hundreds of short "staple" strands.
Experimental Protocol for DNA Origami:
-
Design: The target shape is designed using software that calculates the necessary routing of the scaffold strand and the sequences of the staple strands.
-
Synthesis: The staple strands are chemically synthesized, and the scaffold strand is typically derived from a viral genome.
-
Folding: The scaffold and staple strands are mixed in a buffered solution.
-
Annealing: The mixture is heated to a high temperature to denature the DNA and then slowly cooled. This annealing process allows the staple strands to bind to their complementary regions on the scaffold, folding it into the desired shape.
-
Purification: The folded origami structures are purified from excess staple strands, often using gel electrophoresis or filtration.
-
Characterization: The resulting nanostructures are visualized and characterized using techniques such as atomic force microscopy (AFM) or transmission electron microscopy (TEM).
Visualizing Molecular Logic and Processes
The following diagrams, rendered in the DOT language, illustrate some of the fundamental logical relationships and experimental workflows in DNA computing.
The Future of Molecular Programming
The International Conference on DNA Computing and Molecular Programming continues to be at the forefront of a rapidly advancing field. The research presented at this annual meeting is paving the way for revolutionary applications in medicine, materials science, and computation. From the initial proof-of-concept experiments to the sophisticated molecular machines of today, the history of this conference is a testament to the power of interdisciplinary collaboration and the boundless potential of programming with molecules. As the field continues to mature, the innovations showcased at this conference will undoubtedly play a crucial role in shaping the future of technology and medicine.
References
- 1. 29th International Conference on DNA Computing and Molecular Programming (DNA 29) [drops.dagstuhl.de]
- 2. International Conference on DNA Computing and Molecular Programming [dna-computing.org]
- 3. search.library.uq.edu.au [search.library.uq.edu.au]
- 4. Robot or human? [walmart.com]
- 5. search.library.cooper.edu [search.library.cooper.edu]
- 6. d-nb.info [d-nb.info]
- 7. drops.dagstuhl.de [drops.dagstuhl.de]
The Molecular Canvas: A Technical Guide to DNA Computing and Molecular Programming
For Researchers, Scientists, and Drug Development Professionals
The fields of DNA computing and molecular programming are rapidly evolving from theoretical concepts into tangible technologies with the potential to revolutionize medicine, materials science, and diagnostics. By harnessing the inherent information storage and processing capabilities of deoxyribonucleic acid (DNA), researchers are now able to construct nanoscale devices, circuits, and molecular machines that can sense, compute, and actuate within biological environments. This technical guide provides an in-depth exploration of the core concepts, experimental methodologies, and key research areas driving this innovation.
Fundamental Principles: The Language of Life as a Computational Tool
At its core, DNA computing leverages the predictable and programmable nature of Watson-Crick base pairing (Adenine with Thymine, and Guanine with Cytosine). This fundamental principle of molecular recognition allows for the design of complex, self-assembling nanostructures and dynamic molecular systems.
DNA Strand Displacement: The Workhorse of Molecular Programming
A pivotal mechanism underpinning many dynamic DNA technologies is toehold-mediated strand displacement (TMSD) . This process allows for the controlled displacement of one DNA strand from a duplex by an invading strand.[1][2] The invading strand binds to a short, single-stranded "toehold" domain on the duplex, initiating a branch migration process that ultimately releases the incumbent strand.[1] The kinetics of this reaction can be precisely tuned by altering the length and sequence of the toehold, providing a powerful tool for programming the timing and sequence of molecular events.[2][3]
The predictability of TMSD allows for the rational design of complex reaction networks, including logic gates, oscillators, and signaling cascades.[4]
Thermodynamics and Kinetics of DNA Hybridization
The stability of DNA duplexes is governed by thermodynamics, primarily the change in Gibbs free energy (ΔG) upon hybridization. This can be predicted with reasonable accuracy using nearest-neighbor models.[1] The kinetics of hybridization, or the rate at which complementary strands find each other and form a duplex, is influenced by factors such as sequence, temperature, and ionic strength.[5] Understanding and modeling these parameters are crucial for designing reliable and efficient molecular programs.
| Parameter | Description | Typical Values/Dependencies |
| ΔG° | Standard Gibbs Free Energy of hybridization | -10 to -20 kcal/mol for short oligos; sequence and salt dependent |
| ΔH° | Enthalpy of hybridization (heat released) | Favorable (negative); dependent on base stacking interactions |
| ΔS° | Entropy of hybridization (change in disorder) | Unfavorable (negative); loss of conformational freedom |
| k_on | Association rate constant | 10^5 to 10^7 M⁻¹s⁻¹ in solution |
| k_off | Dissociation rate constant | Highly dependent on temperature and duplex stability |
Table 1: Key Thermodynamic and Kinetic Parameters of DNA Hybridization.[5][6]
Key Research Areas and Technologies
Building upon these fundamental principles, researchers have developed several key technologies that form the building blocks of DNA computing and molecular programming.
DNA Origami: Precision Nanofabrication
DNA origami is a revolutionary technique for creating custom-shaped two- and three-dimensional nanostructures.[7] This method involves folding a long, single-stranded DNA scaffold (often from a viral genome) into a desired shape using hundreds of shorter "staple" strands.[7] The resulting structures can serve as platforms for organizing other molecules with nanoscale precision, making them ideal for applications in drug delivery, biosensing, and molecular electronics.
Experimental Protocol: DNA Origami Self-Assembly
-
Design: A 3D model of the target structure is created, and the scaffold and staple strand sequences are designed using software like caDNAno.
-
Mixing: The scaffold strand and a stoichiometric excess of all staple strands are mixed in a buffered solution containing magnesium ions, which are essential for shielding the negative charge of the DNA backbone.
-
Annealing: The mixture is subjected to a thermal annealing process. It is first heated to a high temperature (e.g., 80°C) to denature any secondary structures and then slowly cooled over several hours or days to allow the staples to bind to their complementary regions on the scaffold, folding it into the desired shape.[7]
-
Purification: After folding, the correctly formed origami structures are purified from excess staple strands and misfolded structures using techniques like agarose (B213101) gel electrophoresis, rate-zonal centrifugation, or filtration.[6][7][8]
-
Characterization: The final structures are visualized and characterized using atomic force microscopy (AFM) or transmission electron microscopy (TEM).[9][10][11]
DNA-Based Logic Gates and Circuits: Molecular Computation
By designing interacting DNA strands that undergo strand displacement reactions, it is possible to create molecular logic gates that perform Boolean operations (AND, OR, NOT).[12][13] These gates can be wired together to form complex circuits capable of processing molecular information.[14] For example, an AND gate can be designed such that an output is produced only in the presence of two specific input strands.[13]
| Logic Gate | Inputs | Output | Typical Implementation | Performance Metrics |
| YES | 1 | 1 | Input directly acts as output or triggers release. | High fidelity |
| NOT | 1 | 0 | Input sequesters an active strand. | Can be "leaky" |
| AND | 1, 1 | 1 | Two inputs required to sequentially open a gate. | Slower, potential for partial activation |
| OR | 1, 0 -> 1; 0, 1 -> 1 | 1 | Either input can trigger the same output. | Generally robust |
Table 2: Performance Characteristics of Common DNA Logic Gates.[14][15]
Molecular Walkers: Nanoscale Transport Systems
Inspired by motor proteins like kinesin, researchers have designed autonomous DNA-based molecular walkers that can move along a predefined track.[16][17] These walkers are typically powered by the addition of fuel strands that trigger conformational changes or strand displacement reactions, leading to processive movement.[18] DNA walkers have potential applications in nanoscale assembly lines and targeted cargo delivery.
The performance of a DNA walker is characterized by its processivity (the number of steps it can take before detaching from the track) and its speed. Current DNA walkers have demonstrated the ability to take over 30 continuous steps.[19][20]
Aptamers and SELEX: Molecular Recognition Elements
Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a wide range of targets, including small molecules, proteins, and even whole cells, with high affinity and specificity.[21] They are identified through an in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[21][22]
Experimental Protocol: SELEX for Aptamer Selection
-
Library Preparation: A large, random library of ssDNA or ssRNA sequences (typically 10^14 to 10^15 different molecules) is synthesized.
-
Binding: The nucleic acid library is incubated with the target molecule.
-
Partitioning: The nucleic acid-target complexes are separated from the unbound sequences. This can be done using various methods, such as affinity chromatography or filter binding.
-
Elution: The bound nucleic acid sequences are eluted from the target.
-
Amplification: The eluted sequences are amplified by PCR (for DNA) or RT-PCR (for RNA).
-
Iteration: Steps 2-5 are repeated for multiple rounds (typically 8-15), with increasing selection stringency in each round to enrich for the highest affinity binders.
-
Sequencing and Characterization: The enriched pool of nucleic acids is sequenced to identify individual aptamer candidates, which are then synthesized and characterized for their binding affinity (e.g., by measuring the dissociation constant, Kd).[23][24]
In Vitro Transcription Circuits: Gene-like Regulation
In vitro transcription (IVT) systems allow for the creation of artificial gene circuits in a cell-free environment.[25][26] These circuits are composed of DNA templates that can be transcribed into RNA molecules. By designing these RNA transcripts to interact with each other or with other DNA components, it is possible to create complex regulatory networks, such as oscillators and switches, that mimic the behavior of natural gene regulatory networks.[27][28]
| Component | Function | Key Experimental Considerations |
| DNA Template | Encodes the RNA transcript; contains a promoter sequence. | Linearized plasmid or PCR product. |
| RNA Polymerase | Enzyme that synthesizes RNA from the DNA template. | T7, T3, or SP6 RNA polymerase are commonly used. |
| NTPs | Ribonucleoside triphosphates (ATP, CTP, GTP, UTP); the building blocks of RNA. | Concentration can affect yield and transcription rate. |
| Buffer | Maintains optimal pH and ionic conditions for the enzyme. | Magnesium concentration is a critical factor.[29] |
| RNase Inhibitor | Protects the RNA transcripts from degradation. | Essential for maintaining circuit integrity. |
Table 3: Key Components of an In Vitro Transcription Reaction.[28][29]
Applications in Drug Development and Diagnostics
The precise control and biocompatibility of DNA-based molecular technologies make them highly promising for a range of biomedical applications.
-
Targeted Drug Delivery: DNA origami nanostructures can be designed to encapsulate therapeutic agents and release them in response to specific molecular cues, such as the presence of a disease marker.[30]
-
Diagnostics: DNA logic circuits can be engineered to detect the presence of multiple disease biomarkers simultaneously and produce an easily detectable output, enabling the development of sophisticated "smart" diagnostic tools.[12][31]
-
Biosensing: Aptamers can be integrated into biosensors to detect a wide variety of analytes with high sensitivity and specificity.[24]
-
Modulation of Biological Pathways: DNA-based systems can be designed to interact with and regulate cellular processes, offering new therapeutic modalities. For example, DNA-based signaling cascades can be engineered to mimic and interface with natural cellular signaling pathways.[32][33]
Conclusion and Future Outlook
DNA computing and molecular programming are no longer confined to the realm of theoretical computer science. The development of robust experimental techniques and a deeper understanding of the biophysical principles governing nucleic acid interactions have paved the way for the creation of increasingly complex and functional molecular systems. While challenges related to scalability, error rates, and the interface with living systems remain, the progress in this field is accelerating.[15][34] For professionals in drug development and research, these technologies offer a powerful new toolkit for creating intelligent therapeutics, highly sensitive diagnostics, and for probing the fundamental mechanisms of life at the molecular level. The continued convergence of chemistry, biology, and computer science promises a future where the building blocks of life can be programmed to address some of the most pressing challenges in medicine and beyond.
References
- 1. On the biophysics and kinetics of toehold-mediated DNA strand displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dna.caltech.edu [dna.caltech.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Purification of DNA-origami nanostructures by rate-zonal centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols | I, Nanobot [inanobotdresden.github.io]
- 8. researchgate.net [researchgate.net]
- 9. Visualization of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5 Methods for DNA-protein imaging by AFM in fluid [protocols.io]
- 11. Preparation of DNA and nucleoprotein samples for AFM imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boolean logic gate based on DNA strand displacement for biosensing: current and emerging strategies - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 13. dna.caltech.edu [dna.caltech.edu]
- 14. Implementing digital computing with DNA-based switching circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Walking molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthetic molecular walkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Processive motion of bipedal DNA walkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A stochastic DNA walker that traverses a microparticle surface - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A stochastic DNA walker that traverses a microparticle surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-throughput quantitative binding analysis of DNA aptamers using exonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cds.caltech.edu [cds.caltech.edu]
- 26. researchgate.net [researchgate.net]
- 27. Designing sequential transcription logic: a simple genetic circuit for conditional memory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biorxiv.org [biorxiv.org]
- 29. Design-of-experiments in vitro transcription... | F1000Research [f1000research.com]
- 30. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 31. pnas.org [pnas.org]
- 32. DNA-Based Artificial Signaling System Mimicking the Dimerization of Receptors for Signal Transduction and Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. DNA-encoded probe-based assay for profiling plant kinase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Foundational Research in DNA-Based Computing and Nanotechnology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational research presented at past DNA conferences, providing a comprehensive overview of the seminal works that established the fields of DNA computing and DNA origami. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal experiments, and visualizes complex signaling pathways and experimental workflows through Graphviz diagrams.
DNA Computing: The Dawn of a New Computational Paradigm
The field of DNA computing was ignited by Leonard Adleman's groundbreaking experiment, demonstrating the potential of using DNA molecules to solve complex computational problems.[1][2][3] His work, presented at early DNA computing conferences, laid the groundwork for a new era of molecular computation.
Adleman's Hamiltonian Path Problem Experiment
Adleman's initial experiment focused on solving an instance of the Hamiltonian Path Problem, a well-known computational challenge.[4][5] The experiment utilized the vast parallelism inherent in molecular interactions to explore all possible paths in a given graph simultaneously.
| Parameter | Value | Reference |
| Number of Cities (Vertices) | 7 | [5] |
| DNA Oligonucleotide Length (Cities) | 20 nucleotides | [5] |
| DNA Ligase | T4 DNA Ligase | [4] |
| Initial DNA Concentration | Not specified | |
| Reaction Volume | Not specified | |
| Operations per Second | 10^14 | [5] |
-
Generate DNA Representations: Synthesize single-stranded DNA oligonucleotides representing each city (vertex) and each possible path (edge) between cities.[5] The paths are encoded as the 3' half of the starting city's sequence and the 5' half of the ending city's sequence.
-
Ligation: Mix the city and path oligonucleotides in a ligation reaction using T4 DNA ligase. This allows the complementary ends of the DNA strands to anneal and form longer strands representing all possible paths through the graph.[4][5]
-
Polymerase Chain Reaction (PCR): Amplify the DNA strands that represent paths starting with the designated start city and ending with the designated end city. This is achieved by using primers specific to the start and end city sequences.
-
Gel Electrophoresis: Separate the amplified DNA strands by size using agarose (B213101) gel electrophoresis. Isolate the DNA band corresponding to the correct length for a path that visits all seven cities.
-
Affinity Purification: Sequentially isolate the DNA that contains the sequence for each of the remaining cities. This is done by using complementary DNA probes for each city, attached to a solid support.
-
Detection: The presence of any remaining DNA after these steps indicates a valid Hamiltonian path. The sequence of this DNA molecule represents the solution.
DNA Origami: The Art of Folding DNA into Nanoscale Shapes
A significant leap in DNA nanotechnology came with the development of DNA origami by Paul Rothemund in 2006.[6][7] This technique allows for the creation of complex two- and three-dimensional nanostructures with high precision by folding a long single-stranded DNA scaffold with hundreds of short "staple" strands.[8][9]
Foundational DNA Origami Structures
Rothemund's initial work, presented in Nature, showcased the ability to create a variety of shapes, including squares, triangles, and five-pointed stars, with a spatial resolution of approximately 6 nanometers.[6] This laid the foundation for the design of more complex structures and functional devices.
| Parameter | Value | Reference |
| Scaffold DNA | M13mp18 viral genome | [8][9] |
| Scaffold Length | ~7,249 bases | [8] |
| Staple Strand Length | ~20-50 nucleotides | |
| Number of Staple Strands | ~200-250 | [9] |
| Structure Diameter | ~100 nm | [6] |
| Spatial Resolution | ~6 nm | [6] |
| Folding Yield | High | [9] |
-
Design: A target 2D or 3D shape is designed using software like caDNAno.[10] The software generates the sequences for the short staple strands required to fold the long scaffold DNA into the desired conformation.
-
Synthesis: The staple strands are chemically synthesized. The scaffold strand, typically from the M13mp18 bacteriophage, is commercially available.[8]
-
Mixing: The scaffold DNA and staple strands are mixed in a buffered solution, typically containing magnesium ions which are crucial for shielding the negative charges of the DNA backbone and allowing for tight packing.[8] The staple strands are added in excess (typically 10- to 20-fold) to ensure complete folding of the scaffold.[8]
-
Thermal Annealing: The mixture is heated to a high temperature (e.g., 90-95°C) to denature all DNA secondary structures. The temperature is then slowly cooled over several hours to room temperature, allowing the staple strands to bind to their complementary sequences on the scaffold and guide its folding into the target structure.
-
Purification and Characterization: The folded DNA origami structures are purified from excess staple strands, often using agarose gel electrophoresis.[8][11] The final structures are then visualized and characterized using techniques such as Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM).[11]
Conclusion
The foundational research presented at early DNA conferences, particularly the pioneering work of Adleman in DNA computing and Rothemund in DNA origami, has established a robust framework for the fields of molecular computation and nanotechnology. The principles and techniques detailed in this guide provide a solid foundation for researchers and professionals seeking to understand and build upon these revolutionary technologies. The ability to manipulate DNA with such precision opens up a vast array of possibilities for future applications in drug delivery, diagnostics, and advanced materials.
References
- 1. International Conference on DNA Computing and Molecular Programming [dna-computing.org]
- 2. researchgate.net [researchgate.net]
- 3. Computing with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. computingbiology.github.io [computingbiology.github.io]
- 5. Computing with DNA | EMBO Reports [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. kavlifoundation.org [kavlifoundation.org]
- 8. arxiv.org [arxiv.org]
- 9. dna.caltech.edu [dna.caltech.edu]
- 10. DNA origami | Springer Nature Experiments [experiments.springernature.com]
- 11. users.cs.duke.edu [users.cs.duke.edu]
DNA31: A Technical Guide to a Potent RNA Polymerase Inhibitor for Targeted Drug Delivery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
DNA31 has been identified as a potent inhibitor of RNA polymerase, primarily utilized as a payload in the development of antibody-drug conjugates (ADCs) and antibody-antibiotic conjugates (AACs). While specific quantitative data on the standalone inhibitory activity of this compound is not extensively available in public literature, its structural and functional context places it within the broader class of rifamycin-like antibiotics. This technical guide synthesizes the available information on this compound and its likely mechanism of action, providing a framework for its evaluation. Detailed experimental protocols for the characterization of such RNA polymerase inhibitors are presented, alongside conceptual diagrams to illustrate key pathways and workflows.
Introduction to this compound
This compound is a potent small molecule inhibitor of RNA polymerase. Its primary application to date has been as a cytotoxic or antibacterial payload in targeted delivery systems. A closely related analogue, dmthis compound (4-dimethylamino piperidino-hydroxybenzoxazino rifamycin), has been described as a rifalazil (B610480) analog, firmly placing this compound in the rifamycin (B1679328) class of antibiotics.[1][2] These compounds are known for their efficacy against a range of bacteria, particularly Staphylococcus aureus.[2] The principal therapeutic strategy involving this compound is to conjugate it to a monoclonal antibody that specifically targets a surface antigen on the target cell (e.g., a cancer cell or bacterium), thereby delivering the potent RNA polymerase inhibitor directly to the site of action and minimizing systemic toxicity.[1]
Proposed Mechanism of Action
Based on its classification as a rifamycin-class antibiotic, the mechanism of action for this compound is inferred to be the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[2]
Key aspects of the proposed mechanism include:
-
Target Binding: Rifamycins (B7979662) bind with high affinity to a specific pocket on the β subunit of the bacterial RNA polymerase.[][4] This binding site is distinct from the active catalytic center of the enzyme.[2][4]
-
Steric Occlusion: The inhibitor physically obstructs the path of the nascent RNA transcript when it reaches a length of 2-3 nucleotides.[2][5] This steric hindrance prevents the elongation of the RNA chain, effectively halting transcription.[2][]
-
Inhibition of Initiation: By preventing the synthesis of an RNA chain beyond a few nucleotides, the inhibitor effectively blocks the transition from transcription initiation to the elongation phase.[5][6]
-
Specificity: A key feature of rifamycins is their high selectivity for prokaryotic RNA polymerase over eukaryotic forms, which accounts for their therapeutic window as antibiotics.[4][7]
The following diagram illustrates the proposed mechanism of action for a rifamycin-class inhibitor like this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dmthis compound Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Rifampicin - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]
An In-depth Technical Guide on the Mechanism of Action of DNA-Based Compounds in Cancer Therapy
Disclaimer: Initial searches for a specific molecule designated "DNA31 compound" did not yield information on a singular therapeutic agent. The term "this compound" predominantly refers to the 31st International Conference on DNA Computing and Molecular Programming.[1][2][3][4] Therefore, this guide will provide a comprehensive overview of the mechanisms of action for DNA-based compounds and DNA nanotechnology in the context of cancer therapy, a topic of significant interest to researchers, scientists, and drug development professionals.
This technical guide synthesizes current understanding of how DNA-based compounds and nanostructures exert their effects on cancer cells, focusing on DNA damage, apoptosis induction, and the experimental methodologies used to elucidate these mechanisms.
Introduction to DNA Nanotechnology in Cancer Therapy
DNA nanotechnology has emerged as a promising field for the development of novel cancer diagnostics and therapeutics.[5][6] The inherent programmability, biocompatibility, and precise self-assembly of DNA molecules allow for the creation of sophisticated nanostructures.[5][6] These structures can be engineered to deliver drugs, recognize specific cancer cells, and even act as therapeutic agents themselves.[5][6] DNA can be fashioned into various shapes and sizes, such as origami structures, to encapsulate and release anticancer drugs like doxorubicin (B1662922) in a targeted manner.[5]
Core Mechanisms of Action
The therapeutic strategies involving DNA-based compounds in oncology can be broadly categorized into two main approaches: compounds that directly target and damage cellular DNA, and the use of engineered DNA nanostructures for targeted therapy.
DNA Damage-Inducing Agents
A cornerstone of conventional cancer therapy involves small molecules that induce DNA damage, leading to cell death.[7][8] These agents can be classified based on their mode of interaction with DNA:
-
Intercalating Agents: These molecules, often flat aromatic structures, insert themselves between the base pairs of the DNA double helix.[9] This intercalation can disrupt DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs).[7]
-
Alkylating Agents: These compounds form covalent bonds with DNA bases, leading to DNA damage. This can result in base mispairing, cross-linking of DNA strands, and the formation of bulky adducts, all of which can trigger apoptotic pathways.[7]
-
Topoisomerase Inhibitors: These drugs interfere with the action of topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription.[9][10] By stabilizing the transient DNA-topoisomerase complex, these inhibitors lead to the accumulation of DNA strand breaks.[10]
The ultimate consequence of extensive DNA damage is the activation of cell cycle checkpoints and, if the damage is irreparable, the induction of apoptosis.[7][11]
DNA Nanostructures in Targeted Therapy
Engineered DNA nanostructures offer a more targeted approach to cancer therapy, aiming to increase efficacy while reducing side effects.[6][12]
-
Drug Delivery Vehicles: DNA nanostructures can be designed to encapsulate and deliver conventional chemotherapeutic drugs directly to tumor cells. This targeted delivery is often achieved by functionalizing the nanostructure with aptamers or other ligands that bind to specific receptors overexpressed on cancer cells.[6]
-
Gene Therapy: DNA-based vectors can be used to deliver therapeutic genes into cancer cells.[6][13] This can involve the introduction of tumor suppressor genes or genes that sensitize the cancer cells to other treatments.
-
Immunotherapy: DNA nanostructures can be used to deliver immunostimulatory sequences or to present tumor antigens to the immune system, thereby activating an anti-tumor immune response.[6]
Signaling Pathways: DNA Damage and Apoptosis
The induction of apoptosis is a key mechanism through which many DNA-damaging agents and some DNA-based nanotherapies exert their cytotoxic effects.[7][14] The intrinsic pathway of apoptosis is often initiated by intracellular stress, such as DNA damage.[15]
Upon sensing DNA damage, sensor proteins like ATM and ATR are activated. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[7] Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as BAX and PUMA.[7]
Below is a diagram illustrating the generalized signaling pathway from DNA damage to apoptosis.
Caption: Generalized DNA damage response pathway leading to apoptosis.
Data Presentation
The following table summarizes various DNA-based therapeutic strategies and their primary mechanisms of action.
| Therapeutic Strategy | Example Agent/Platform | Primary Mechanism of Action | Key Cellular Effects |
| DNA Intercalation | Doxorubicin | Inserts between DNA base pairs, inhibiting topoisomerase II.[5] | DNA strand breaks, replication and transcription inhibition, apoptosis.[7] |
| DNA Alkylation | Cisplatin | Forms covalent adducts with DNA, leading to cross-links. | DNA damage, cell cycle arrest, apoptosis.[7] |
| Topoisomerase Inhibition | Camptothecin | Stabilizes the DNA-topoisomerase I covalent complex.[10] | Accumulation of single-strand breaks, leading to double-strand breaks and apoptosis.[7] |
| DNA Origami | Doxorubicin-loaded DNA origami | Targeted delivery and release of encapsulated drug.[5] | Increased drug concentration at the tumor site, reduced systemic toxicity.[5] |
| DNA Aptamers | AS1411 | Binds to nucleolin, a protein overexpressed in cancer cells. | Inhibition of cancer cell proliferation, induction of apoptosis. |
| Gene Therapy | DNA-based vectors | Delivery of therapeutic genes (e.g., tumor suppressors).[6][13] | Restoration of normal cell function, sensitization to other therapies.[13] |
Experimental Protocols
Elucidating the mechanism of action of DNA-based compounds involves a variety of in vitro and cell-based assays.
DNA Binding Assays
-
Ethidium (B1194527) Bromide Displacement Assay: This assay is used to determine if a compound intercalates into DNA. A decrease in the fluorescence of an ethidium bromide-DNA solution upon addition of the test compound suggests displacement of ethidium bromide and intercalation of the compound.[9]
-
DNA Mobility Shift Assay (EMSA): This technique is used to study protein-DNA interactions. A shift in the migration of a DNA fragment on a non-denaturing gel in the presence of a protein indicates binding. This can be adapted to assess how a compound affects the binding of a protein (e.g., a topoisomerase) to DNA.[10]
Cell-Based Assays
-
Cell Viability Assays (e.g., MTT, XTT): These colorimetric assays are used to quantify the effect of a compound on cell proliferation and cytotoxicity.
-
Flow Cytometry for Cell Cycle Analysis: Cells are stained with a DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle. This can reveal if a compound induces cell cycle arrest.[16]
-
Annexin V/Propidium Iodide Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains necrotic cells.[16]
-
Comet Assay: This single-cell gel electrophoresis technique is used to detect DNA damage. The extent of DNA fragmentation is visualized as a "comet tail," with a longer tail indicating more damage.[10]
-
Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as p53, caspases, and Bcl-2 family proteins, to confirm the activation of apoptotic pathways.
Below is a diagram representing a general experimental workflow for characterizing the mechanism of action of a potential DNA-targeting anticancer compound.
Caption: Experimental workflow for mechanism of action studies.
Conclusion
The targeting of DNA remains a highly effective strategy in cancer therapy. While traditional DNA-damaging agents have been pivotal, the advent of DNA nanotechnology is opening new avenues for more precise and effective treatments.[5][6] Understanding the intricate mechanisms by which these compounds and nanostructures interact with cellular machinery is crucial for the development of the next generation of cancer therapeutics. The experimental protocols and signaling pathways outlined in this guide provide a foundational framework for researchers and drug development professionals working in this exciting field.
References
- 1. 31st International Conference on DNA Computing and Molecular Programming (this compound) | École normale supérieure de Lyon [ens-lyon.fr]
- 2. 31st International Conference on DNA Computing and Molecular Programming - Sciencesconf.org [this compound.sciencesconf.org]
- 3. isnsce.org [isnsce.org]
- 4. 31st International Conference on DNA Computing and Molecular Programming - Sciencesconf.org [this compound.sciencesconf.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Revolutionizing tumor diagnosis and treatment: the promise of DNA nanotechnology [frontiersin.org]
- 7. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. scispace.com [scispace.com]
- 10. DNA-Binding and Topoisomerase-I-Suppressing Activities of Novel Vanadium Compound Van-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bstquarterly.com [bstquarterly.com]
- 13. Cellular Therapies Program | Dana-Farber Cancer Institute [dana-farber.org]
- 14. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 15. Apoptosis: the intrinsic pathway (Chapter 31) - Molecular Oncology [resolve.cambridge.org]
- 16. researchgate.net [researchgate.net]
Unraveling "DNA31": A Technical Guide for Researchers
A notable ambiguity exists in scientific literature and databases regarding the term "DNA31." Primarily, it refers to the prestigious 31st International Conference on DNA Computing and Molecular Programming. However, the designation "dmthis compound" has been assigned to a specific and potent antibiotic molecule. This guide provides an in-depth technical overview of both interpretations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
This document is segmented into two parts. The first and most extensive part is dedicated to the dmthis compound molecule , a rifamycin (B1679328) analog with significant therapeutic potential, covering its discovery, quantitative data, experimental protocols, and mechanism of action. The second part clarifies the context of This compound as a leading conference in the field of DNA nanotechnology and molecular computing.
Part 1: The dmthis compound Molecule: A Novel Antibiotic Payload
Discovery and Strategic Application
dmthis compound, with the chemical name 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a semi-synthetic antibiotic derived from the rifamycin class and is an analog of rifalazil (B610480).[1][2] Its principal role in modern therapeutic development is as a cytotoxic payload in Antibody-Antibiotic Conjugates (AACs). These sophisticated biopharmaceuticals are engineered for the targeted eradication of pathogenic bacteria, showing particular promise against intracellular pathogens such as the methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
The innovation behind dmthis compound-based AACs lies in their precision. By attaching the highly potent dmthis compound to a monoclonal antibody that specifically recognizes a bacterial surface antigen, like the wall teichoic acid of S. aureus, the antibiotic can be delivered directly to the bacteria.[3][5] This targeted delivery mechanism is a promising strategy to overcome antibiotic resistance, enhance efficacy, and minimize off-target effects and systemic toxicity.
Quantitative Data Summary
The following tables provide a consolidated view of the in vitro efficacy and pharmacokinetic parameters of dmthis compound, primarily in the context of its use in an AAC.
Table 1: In Vitro Efficacy of dmthis compound
| Parameter | Value | Target Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | <10 nM | Methicillin-resistant S. aureus (MRSA) | [3][6] |
Table 2: Pharmacokinetic Profile of Antibody-Conjugated dmthis compound (ac-dmthis compound) in Murine Models
| Administered Dose (mg/kg) | Clearance (mL/day/kg) | Terminal Half-life (t½λz) (days) | Volume of Distribution at Steady State (Vss) (mL/kg) | Reference |
| 5 | 18.9 | 3.82 | 97.1 | [3][7] |
| 25 | 21.8 | 3.89 | 109 | [3][7] |
| 50 | 20.5 | 3.88 | 101 | [3][7] |
Table 3: Pharmacokinetics of Unconjugated dmthis compound in Murine Models Following AAC Administration
| AAC Dose (mg/kg) | Maximum Concentration (Cmax) (nM) | Time to Cmax (Tmax) (days) | Reference |
| 5 | 0.44 | 1.00 | [8] |
| 25 | 1.25 | 1.00 | [8] |
| 50 | 1.41 | 1.00 | [8] |
Experimental Protocols
While a precise, publicly available step-by-step synthesis protocol for dmthis compound is proprietary, a general methodology can be inferred from the synthesis of related rifalazil analogs. The process typically commences with Rifamycin S as the starting material.
Illustrative General Synthesis of Rifalazil Analogs:
-
Phenazine Ring Formation: Rifamycin S is reacted with a selected primary amine in a suitable solvent, such as tetrahydrofuran (B95107) (THF), often in the presence of an oxidizing agent like manganese dioxide. This reaction constructs the phenazinic core of the molecule.
-
Benzoxazine (B1645224) Ring Annulation: The intermediate from the previous step is then reacted with a substituted aminophenol. This reaction, typically conducted in a polar aprotic solvent like dimethylformamide (DMF), forms the characteristic benzoxazine ring.
-
Purification: The final product is isolated and purified from the reaction mixture using standard chromatographic techniques, for instance, column chromatography on a silica (B1680970) gel stationary phase.
-
Preparation of Bacterial Inoculum: The target bacterial strain, such as MRSA, is cultured in a suitable growth medium (e.g., Mueller-Hinton broth) until it reaches the mid-logarithmic phase of growth.
-
Drug Dilution Series: A stock solution of dmthis compound is prepared and serially diluted across a 96-well microtiter plate using the growth medium to create a gradient of drug concentrations.
-
Inoculation of Microtiter Plate: A standardized suspension of the prepared bacteria is added to each well of the microtiter plate.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C) for a period of 18 to 24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of dmthis compound that results in the complete inhibition of bacterial growth.
Mechanism of Action and Signaling Pathways
The antibacterial activity of dmthis compound is rooted in its ability to disrupt the fundamental process of bacterial transcription.
The molecular target of dmthis compound is the bacterial DNA-dependent RNA polymerase (RNAP) . The antibiotic binds to the β-subunit of this enzyme at an allosteric site, which is spatially distinct from the enzyme's active site. This binding event induces a conformational change in the RNAP, leading to a physical blockage of the path of the elongating RNA transcript. This "steric-occlusion" mechanism effectively halts the synthesis of messenger RNA (mRNA), which in turn leads to a cessation of protein synthesis and ultimately results in bacterial cell death.
The AAC platform provides a sophisticated delivery system for dmthis compound, enhancing its therapeutic index. The following diagram illustrates the workflow of a dmthis compound-based AAC targeting S. aureus.
Caption: The workflow of a dmthis compound-based Antibody-Antibiotic Conjugate (AAC).
The logical relationship of dmthis compound's inhibitory effect on bacterial RNA polymerase is depicted in the diagram below.
Caption: A logical diagram illustrating the inhibition of bacterial RNA polymerase by dmthis compound.
Part 2: The this compound Conference: A Hub for DNA-based Innovation
The 31st International Conference on DNA Computing and Molecular Programming (this compound) stands as a central meeting point for an interdisciplinary community of scientists. This conference is dedicated to advancing the fields of DNA-based computation and DNA nanotechnology.
The research presented at this conference series explores the use of DNA as a programmable material for applications beyond its natural biological functions. Key research themes include:
-
DNA-based Computation: The use of DNA molecules to perform complex calculations.
-
DNA Nanotechnology: The design and self-assembly of DNA into intricate two- and three-dimensional structures.
-
Molecular Robotics: The development of autonomous molecular machines capable of sensing and responding to their environment.
-
Synthetic Biology: The engineering of novel biological systems and devices.
It is crucial for researchers to distinguish between "dmthis compound," the molecule, and "this compound," the conference, to ensure accuracy in their scientific communications and literature research.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of DSTA4637A: A novel THIOMAB™ antibody antibiotic conjugate against Staphylococcus aureus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Rifamycin Biosynthesis [faculty.washington.edu]
- 6. CA1095035A - Process for the production of rifamycins - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
structural and functional properties of DNA31
- 1. 31st International Conference on DNA Computing and Molecular Programming (DNA 31) [drops.dagstuhl.de]
- 2. 31st International Conference on DNA Computing and Molecular Programming (this compound) | École normale supérieure de Lyon [ens-lyon.fr]
- 3. 31st International Conference on DNA Computing and Molecular Programming - Sciencesconf.org [this compound.sciencesconf.org]
- 4. isnsce.org [isnsce.org]
- 5. 31st International Conference on DNA Computing and Molecular Programming - Sciencesconf.org [this compound.sciencesconf.org]
The Role of RNA Polymerase Inhibitors in Molecular Biology: A Technical Guide
Executive Summary: RNA polymerase (RNAP) enzymes are central to gene expression, transcribing DNA into RNA. The inhibition of these enzymes has become a cornerstone of molecular biology research and a fertile ground for therapeutic drug development. This guide provides an in-depth technical overview of RNA polymerase inhibitors, detailing their mechanisms of action, their applications as research tools and therapeutic agents, and the key experimental methodologies used to characterize them. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of molecules.
Introduction to Transcription and RNA Polymerases
Transcription is the fundamental process of synthesizing RNA from a DNA template, a critical step in the flow of genetic information. The enzymes responsible for this process are DNA-dependent RNA polymerases. There are key structural and functional differences between the RNAPs found in prokaryotes and eukaryotes, which allows for the development of selective inhibitors.
-
Prokaryotic RNA Polymerase: In bacteria, a single, multi-subunit RNAP is responsible for transcribing all types of RNA (mRNA, tRNA, and rRNA). The holoenzyme consists of a core enzyme and a sigma (σ) factor, the latter of which is crucial for promoter recognition.[1] This single enzyme is a prime target for antibacterial agents.
-
Eukaryotic RNA Polymerases: Eukaryotic cells possess three distinct nuclear RNA polymerases, each responsible for transcribing different classes of genes.[2]
-
RNA Polymerase I (Pol I): Located in the nucleolus, Pol I synthesizes most ribosomal RNA (rRNA) precursors, which are essential for ribosome biogenesis.
-
RNA Polymerase II (Pol II): This enzyme is responsible for transcribing all protein-coding messenger RNAs (mRNAs) and some small nuclear RNAs (snRNAs).[2][3] It is the most sensitive of the eukaryotic polymerases to the toxin α-amanitin.[2][4]
-
RNA Polymerase III (Pol III): Pol III transcribes genes for transfer RNAs (tRNAs), 5S rRNA, and other small RNAs.[2]
-
Mechanisms of RNA Polymerase Inhibition
RNA polymerase inhibitors can disrupt the transcription cycle at various stages through distinct mechanisms. Understanding these mechanisms is crucial for both interpreting experimental results and designing new therapeutic agents. Some inhibitors bind directly to the RNAP enzyme, while others interact with the DNA template.
-
Inhibition of Transcription Initiation: Some inhibitors prevent the formation of the transcription-competent open promoter complex. For example, the antibiotic Rifampicin binds to a pocket on the β-subunit of bacterial RNAP, sterically blocking the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, thus preventing the transition from initiation to elongation.[5]
-
Disruption of Transcription Elongation: These inhibitors interfere with the processive synthesis of the RNA chain. α-Amanitin , a cyclic peptide from the Amanita mushroom, binds with high affinity to the largest subunit of RNAP II, trapping a conformation that prevents nucleotide incorporation and translocation.[2] The active triphosphate form of Remdesivir is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), causing delayed chain termination after the addition of three more nucleotides.[6]
-
DNA Intercalation: Certain compounds insert themselves between the base pairs of the DNA double helix. This distorts the DNA structure and prevents the RNAP from moving along the template. Actinomycin D is a classic example; its phenoxazine (B87303) ring intercalates between G-C base pairs, effectively blocking transcription by all polymerases in both prokaryotes and eukaryotes.[7][8]
Role in Molecular Biology and Drug Development
RNA polymerase inhibitors are indispensable tools in molecular biology and have been successfully developed as potent therapeutics.
-
Research Applications: In the laboratory, inhibitors are used to dissect the complex mechanisms of gene expression. By selectively blocking transcription with agents like Actinomycin D or α-amanitin, researchers can study mRNA stability and decay rates, protein synthesis dynamics, and the roles of specific transcription factors.[2][7]
-
Therapeutic Applications:
-
Antibacterial: The selectivity of rifamycins (B7979662) for bacterial RNAP over its eukaryotic counterparts makes them highly effective antibiotics for treating tuberculosis.[1]
-
Antiviral: Viruses with RNA genomes rely on an RNA-dependent RNA polymerase (RdRp) for replication.[9] Inhibitors like Remdesivir, which target the viral RdRp, have been developed to treat infections such as SARS-CoV-2.[9][10]
-
Anticancer: Cancer cells are characterized by rapid proliferation, which demands high levels of ribosome biogenesis and thus high Pol I activity.[11] Inhibitors like CX-5461 selectively target Pol I transcription, leading to nucleolar stress and the activation of tumor suppressor pathways like p53, ultimately inducing apoptosis in malignant cells.[11]
-
Quantitative Analysis of Inhibitor Potency
The potency of RNA polymerase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific experimental conditions, while the Ki is an intrinsic measure of binding affinity.[12]
Table 1: Potency of Selected RNA Polymerase Inhibitors
| Inhibitor | Target Polymerase | Target Organism/Cell Line | Potency (IC50 / Ki) |
| Rifampicin | Bacterial RNAP | E. coli (Wild-Type) | IC50 < 0.1 µg/mL (~20 nM)[5][13] |
| α-Amanitin | Eukaryotic RNAP II | Eukaryotes | Ki = 3-4 nM |
| Actinomycin D | All DNA-dependent RNAPs | NCI-H460 (Human Lung Cancer) | IC50 = 0.68 nM[14] |
| CX-5461 | Eukaryotic RNAP I | HCT-116 (Human Colon Cancer) | IC50 = 142 nM[15] |
| CX-5461 | Eukaryotic RNAP I | A375 (Human Melanoma) | IC50 = 113 nM[15] |
| Remdesivir | Viral RdRp | SARS-CoV-2 (in cell culture) | EC50 = 0.77 µM[9] |
Key Experimental Methodologies
Several key experimental protocols are used to identify and characterize RNA polymerase inhibitors.
In Vitro Transcription Assay
This assay directly measures the ability of a compound to inhibit the synthesis of RNA by a purified RNA polymerase enzyme from a DNA template.[16] The output is typically quantified by incorporating radiolabeled nucleotides into the nascent RNA, which is then separated by gel electrophoresis and visualized.
Detailed Protocol: In Vitro Transcription Inhibition Assay
-
Reaction Assembly:
-
On ice, prepare a master mix containing 10x transcription buffer, purified RNA polymerase holoenzyme, and a linear DNA template containing a known promoter.[16]
-
Aliquot the master mix into individual reaction tubes.
-
Add the test inhibitor (dissolved in a suitable solvent like DMSO) to the experimental tubes to achieve the desired final concentrations. Add an equivalent volume of solvent to the control tube.
-
Pre-incubate for 10 minutes on ice to allow the inhibitor to bind to the polymerase.[16]
-
-
Transcription Initiation:
-
Prepare a nucleotide mix containing ATP, GTP, CTP, and UTP. One of the nucleotides, typically UTP or CTP, should be radiolabeled (e.g., [α-³²P]UTP).[16]
-
Initiate the transcription reaction by adding the nucleotide mix to each tube.
-
-
Incubation:
-
Transfer the reaction tubes to a 37°C incubator for a defined period, typically 20-30 minutes, to allow for RNA synthesis.[16]
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a stop solution, such as an RNA loading buffer containing 95% formamide, EDTA, and tracking dyes (bromophenol blue, xylene cyanol).[16]
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA products.
-
-
Data Interpretation:
-
Quantify the intensity of the full-length transcript band in each lane. A reduction in band intensity in the presence of the inhibitor, compared to the vehicle control, indicates inhibition of transcription. IC50 values can be calculated by testing a range of inhibitor concentrations.
-
DNase I Footprinting Assay
This technique is used to identify the specific DNA binding site of a protein, such as RNA polymerase or a transcription factor. It can also be used to observe how an inhibitor alters the interaction between RNAP and the promoter DNA. The principle is that DNA bound by a protein is protected from cleavage by the DNase I enzyme.[17][18]
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin. | Semantic Scholar [semanticscholar.org]
- 5. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. Frontiers | Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations [frontiersin.org]
- 10. news-medical.net [news-medical.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNase I footprinting [gene.mie-u.ac.jp]
- 17. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 18. med.upenn.edu [med.upenn.edu]
Methodological & Application
Navigating the Submission Process for the 31st International Conference on DNA Computing and Molecular Programming (DNA31)
For researchers, scientists, and professionals in drug development aiming to present their work at the forefront of molecular programming, the 31st International Conference on DNA Computing and Molecular Programming (DNA31) offers a premier platform. This annual symposium brings together a diverse group of scientists to explore the intersection of computer science, physics, chemistry, and mathematics in advancing molecular-scale engineering and biology. This guide provides a detailed protocol for submitting a paper to the this compound conference.
I. Key Dates and Submission Tracks
Adherence to deadlines is critical as the conference maintains a strict schedule with no extensions. All submissions must be in PDF format and submitted electronically via EasyChair.
| Submission Track | Description | Deadline |
| Track A: Full Paper | For original, unpublished research to be published in the Leibniz International Proceedings of Informatics (LIPIcs) conference proceedings. | April 22, 2025 (11:59 PM AoE) |
| Track B: Extended Abstract | For work recently submitted to or published in a journal, to be considered for oral presentation. Only the one-page abstract will be in the supplementary proceedings. | April 22, 2025 (11:59 PM AoE) |
| Track C: Poster | For those who wish to present their work in a poster session. | June 15, 2025 (11:59 PM AoE) |
| Notification of Paper Acceptance | June 9, 2025 | |
| Revised Manuscripts Due | June 23, 2025 | |
| Notification of Poster Acceptance | June 30, 2025 | |
| Early Registration Deadline | July 10, 2025 | |
| Registration Ends | August 14, 2025 | |
| Conference Dates | August 25-28, 2025 | |
| Conference Workshop | August 29, 2025 |
II. Experimental Protocols: Submission Guidelines
A. Track A: Full Paper Submission Protocol
-
Manuscript Preparation :
-
The paper must not be previously published or simultaneously submitted to another journal or conference.
-
Format the paper in LaTeX using the LIPIcs-v2021 style. Detailed formatting instructions can be found on the Dagstuhl submission portal.
-
The main body of the paper is limited to 15 pages. This page count excludes the title page (title, authors, affiliations, and abstract) and the bibliography.
-
-
Submission Workflow :
-
Navigate to the EasyChair submission link provided on the conference website.
-
Create an account or log in to your existing EasyChair account.
-
Initiate a new submission and select "Track A: Full Paper."
-
Upload the PDF of your formatted manuscript.
-
Enter all required metadata, including title, authors, and abstract.
-
Submit the paper before the deadline. It is advisable to enter submission information early, as partial submissions can be updated until the deadline.
-
B. Track B: Extended Abstract Submission Protocol
-
Content Preparation :
-
Prepare a one-page abstract that does not exceed one page (11-point type, single-spaced, 1-inch margins).
-
The abstract should clearly describe the primary results and their significance.
-
Compile supporting documentation, which should be as detailed as a preliminary manuscript or a thesis chapter, to allow the program committee to evaluate the work's merit.
-
-
Submission Workflow :
-
Follow the same initial steps as for Track A on the EasyChair portal.
-
Select "Track B: Extended Abstract" during the submission process.
-
Upload the one-page abstract as the main document.
-
Upload the detailed supporting documentation as a supplementary file.
-
Complete the submission by the specified deadline.
-
C. Track C: Poster Submission Protocol
-
Abstract Preparation :
-
The abstract should not exceed one page (11-point type, single-spaced, 1-inch margins).
-
It should effectively summarize the primary results and their importance.
-
-
Submission Workflow :
-
Utilize the EasyChair platform for submission.
-
Choose "Track C: Poster" as the submission type.
-
Upload the prepared one-page PDF abstract.
-
Finalize the submission before the poster deadline.
-
III. Conference Scope and Topics
The this compound conference invites papers and presentations on all subjects related to biomolecular computing. This includes, but is not limited to:
-
Algorithms and models for computation on biomolecular systems
-
Computational processes in vitro and in vivo
-
Molecular switches, gates, devices, and circuits
-
Molecular folding and self-assembly of nanostructures
-
Analysis and theoretical models of laboratory techniques
-
Molecular motors and molecular robotics
-
Information storage
-
Studies of fault-tolerance and error correction
-
Software tools for analysis, simulation
Application Notes and Protocols in DNA Nanotechnology
Introduction DNA nanotechnology leverages the predictable Watson-Crick base-pairing of nucleic acids to design and manufacture artificial nanostructures.[1] Beyond its biological role as a carrier of genetic information, DNA is utilized as a versatile engineering material for building complex, programmable two- and three-dimensional objects.[1][2] These structures serve as platforms for a wide range of applications, including targeted drug delivery, biosensing, molecular computing, and organizing functional materials with nanoscale precision.[1][3][4][5] This document provides detailed protocols and application notes for the synthesis, characterization, and application of key DNA nanostructures, intended for researchers, scientists, and professionals in drug development.
Application Note 1: DNA Origami Self-Assembly
DNA origami is a powerful technique for creating arbitrarily shaped 2D and 3D nanostructures. The method involves folding a long, single-stranded "scaffold" DNA (typically from the M13 bacteriophage genome) into a desired shape using hundreds of short, synthetic "staple" strands.[6][7] This process is highly programmable, reproducible, and scalable.[8]
Experimental Workflow: DNA Origami
The overall workflow for producing a DNA origami nanostructure involves computational design, self-assembly through thermal annealing, purification to remove excess staples, and characterization to verify the final structure.
Protocol 1: DNA Origami Folding and Purification
This protocol is adapted from established methods for folding a 6-helix bundle (6HB) structure.[9]
Materials:
-
Scaffold DNA (e.g., p8064) at 100 nM
-
Staple oligonucleotides (core staples, biotinylated staples for purification, functional staples) at 10 µM each
-
Folding Buffer (1x TE buffer with 12.5 mM MgCl₂)
-
Nuclease-free water
-
Low-bind microtubes
-
Thermal cycler
-
Agarose (B213101) gel (0.75-1.5%)
-
TBE buffer (Tris-borate-EDTA) with MgCl₂ (e.g., 12 mM)
-
DNA loading dye (6x)
-
DNA stain (e.g., SYBR Safe)
Methodology:
-
Folding Reaction Setup:
-
In a low-bind microtube, prepare the folding mixture. For a 100 µL final volume, a typical ratio is 1:10 of scaffold to staple strands.[9]
-
Combine:
-
10 µL of 100 nM scaffold DNA (final concentration: 10 nM)
-
10 µL of staple mix (each staple at 1 µM, final: 100 nM each)
-
10 µL of 10x Folding Buffer (final: 1x with 12.5 mM MgCl₂)
-
70 µL of nuclease-free water
-
-
Gently mix the solution by pipetting. Avoid vortexing.
-
-
Thermal Annealing:
-
Place the tube in a thermal cycler and run the following program.[9]
-
Heat to 80°C and hold for 5 minutes.
-
Cool from 80°C to 65°C at a rate of 1°C per minute.
-
Cool from 65°C to 20°C at a rate of 1°C per 20 minutes (this slow ramp is critical for proper folding).
-
Hold at 4°C. The folded origami can be stored at this temperature.
-
-
-
Purification via Agarose Gel Electrophoresis (AGE):
-
Prepare a 0.75% to 1.5% agarose gel in 1x TBE buffer supplemented with MgCl₂. The salt concentration can affect DNA migration.[10][11]
-
Add DNA stain to the molten agarose before casting the gel.
-
Mix 20 µL of the folded origami solution with 4 µL of 6x loading dye.
-
Load the sample into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 70-100V) in cold 1x TBE buffer with MgCl₂.
-
Visualize the bands under a UV or blue-light transilluminator. The correctly folded origami structure will migrate as a distinct, sharp band, while excess staples will run much faster at the bottom of the gel.
-
The desired band can be excised from the gel for extraction. AGE serves as both a purification and characterization tool.[10]
-
Application Note 2: Dynamic DNA Systems via Strand Displacement
Dynamic DNA nanotechnology utilizes non-equilibrium processes to create molecular machines, logic gates, and signaling cascades.[1] The fundamental reaction enabling these systems is toehold-mediated strand displacement.[12] In this process, an input single-stranded DNA binds to a short, single-stranded "toehold" domain of a duplex, initiating a branch migration process that displaces an incumbent strand.[13][14]
Logical Relationship: Toehold-Mediated Strand Displacement
This reaction can be abstracted as a logical operation: The presence of an "Input" strand triggers the release of an "Output" strand from a "Gate" complex. This forms the basis for constructing complex molecular circuits.[15]
Protocol 2: A Basic Strand Displacement Reaction
This protocol describes how to observe a simple strand displacement reaction using fluorescence quenching.
Materials:
-
Gate Complex: A DNA duplex where one strand is labeled with a fluorophore (e.g., FAM) and the other with a quencher (e.g., BHQ1) at close proximity.
-
Input Strand: An unlabeled single DNA strand designed to be perfectly complementary to the fluorophore-labeled strand, including the toehold region.
-
Reaction Buffer (e.g., 1x TE with 12.5 mM MgCl₂)
-
Fluorometer or real-time PCR machine to measure fluorescence.
Methodology:
-
Reaction Setup:
-
In a microcuvette or 96-well plate, add the Gate Complex to the reaction buffer to a final concentration of 50 nM.
-
Place the sample in the fluorometer and record a baseline fluorescence reading. The initial fluorescence should be low due to quenching.
-
-
Initiating the Reaction:
-
Add the Input Strand to the sample. A typical starting point is a 10-fold excess (500 nM final concentration).
-
Immediately start recording fluorescence intensity over time at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
As the reaction proceeds, the input strand displaces the quencher-labeled strand, separating the fluorophore and quencher. This results in an increase in fluorescence.
-
Plot fluorescence intensity versus time. The rate of the reaction can be determined by fitting the resulting curve to a kinetic model. The rate is highly dependent on the length and sequence of the toehold.[16]
-
Quantitative Data: Strand Displacement Kinetics
The rate of toehold-mediated strand displacement can be precisely controlled by modulating the toehold length.
| Toehold Length (nucleotides) | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| 0 (Blunt-end) | ~10⁻³ - 10⁻⁴ | [16] |
| 3 | ~10² | [14] |
| 5 | ~10⁴ | [14] |
| 7 | ~10⁶ | [16] |
Application Note 3: DNA Nanostructures for Drug Delivery
DNA nanostructures are promising carriers for therapeutic agents due to their high degree of programmability, biocompatibility, and biodegradability.[8][17][18] They can be designed to encapsulate or attach drug molecules, such as the anticancer agent doxorubicin, and can be functionalized with targeting ligands (e.g., aptamers) for specific cell delivery.[3][19]
Experimental Workflow: Drug Loading and Delivery
The process involves assembling the DNA nanocarrier, loading it with the therapeutic cargo, purifying the complex, and then introducing it to the target system.
Protocol 3: Loading Doxorubicin into a DNA Nanostructure
Doxorubicin (Dox) is a common chemotherapy drug that naturally intercalates into the double-stranded regions of DNA.
Materials:
-
Purified DNA nanostructures (e.g., DNA tetrahedron or origami) at a known concentration.
-
Doxorubicin hydrochloride.
-
Phosphate-buffered saline (PBS).
-
Ultrafiltration device (e.g., Amicon filter with appropriate molecular weight cutoff) to remove unbound drug.[10]
-
UV-Vis Spectrophotometer.
Methodology:
-
Drug Incubation:
-
Resuspend the purified DNA nanostructures in PBS.
-
Add Doxorubicin to the DNA solution at a specific molar ratio (e.g., 10:1 Dox:DNA structure).
-
Incubate the mixture at room temperature for 4-24 hours in the dark to allow for intercalation.
-
-
Purification:
-
Transfer the mixture to an ultrafiltration unit.
-
Centrifuge according to the manufacturer's instructions to separate the larger DNA-Dox complexes from smaller, unbound Dox molecules.[10][20]
-
Wash the retained sample with fresh PBS and repeat the centrifugation step several times to ensure complete removal of free Dox.
-
-
Quantification of Loading:
-
Measure the absorbance of the final, purified DNA-Dox complex solution using a UV-Vis spectrophotometer.
-
DNA has a peak absorbance at ~260 nm, while Doxorubicin has a characteristic peak at ~480 nm.
-
The concentration of loaded Dox can be calculated using its known extinction coefficient at 480 nm.
-
The concentration of the DNA structure can be confirmed by the absorbance at 260 nm (after correcting for Dox's contribution at that wavelength).
-
Loading efficiency can be calculated as (moles of loaded Dox) / (initial moles of Dox).
-
Quantitative Data: DNA Nanostructure Stability
For in vivo applications, the stability of the nanostructure in biological fluids is critical.
| Nanostructure | Medium | Half-life | Reference |
| DNA Tetrahedron (TDN) | 20% Human Serum | 23.9 hours | [21] |
| DNA Tetrahedron (TDN) | 50% Human Serum | 10.1 hours | [21] |
| Paranemic Crossover (PX) DNA | DNase I solution | ~10-20 minutes | [22] |
Application Note 4: Characterization and Imaging Techniques
Proper characterization is essential to validate the structural integrity, size, and shape of assembled DNA nanostructures.[10] A variety of techniques are used in tandem to build a complete picture of the sample.
Overview of Common Characterization Techniques
| Technique | Information Provided | Resolution/Capability | Reference |
| Agarose Gel Electrophoresis (AGE) | Size, purity, structural integrity (preliminary) | Low; separates based on size/shape/stiffness | [10][11] |
| Atomic Force Microscopy (AFM) | 2D/3D topography, size, shape of individual structures | ~1-5 nm lateral, ~0.1 nm vertical | [4][23] |
| Transmission Electron Microscopy (TEM) | 2D projection, size, shape, fine structural details | <1 nm | [4] |
| Small-Angle X-ray Scattering (SAXS) | Overall size, shape, and organization in solution | ~1-200 nm range | [10] |
| DNA-PAINT | Super-resolution fluorescence imaging, single-strand visibility | 5-10 nm | [10][11][24] |
Workflow: DNA-PAINT Super-Resolution Imaging
DNA-PAINT (Point Accumulation for Imaging in Nanoscale Topography) is a super-resolution technique that uses the transient binding of fluorescently-labeled "imager" strands to complementary "docking" strands on a DNA nanostructure to achieve high-resolution images.[24][25]
References
- 1. DNA nanotechnology - Wikipedia [en.wikipedia.org]
- 2. dna.caltech.edu [dna.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Growing Development of DNA Nanostructures for Potential Healthcare‐Related Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. arxiv.org [arxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Rationally Designed DNA Nanostructures for Drug Delivery [frontiersin.org]
- 9. Protocols | I, Nanobot [inanobotdresden.github.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dominant Analytical Techniques in DNA Nanotechnology for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleic acid strand displacement – from DNA nanotechnology to translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dna.caltech.edu [dna.caltech.edu]
- 14. users.cs.duke.edu [users.cs.duke.edu]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. DNA Nanomaterials for Preclinical Imaging and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. DNA nanotechnology in the undergraduate laboratory: Electrophoretic analysis of DNA nanostructure biostability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocols for self-assembly and imaging of DNA nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Applications of DNA Self-Assembly in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The remarkable programmability and inherent biocompatibility of DNA make it an exceptional building block for the bottom-up fabrication of nanoscale structures. Through the principles of self-assembly, scientists can now design and construct a diverse array of two- and three-dimensional architectures with unprecedented precision. These DNA-based nanomaterials are finding transformative applications across various research fields, from targeted drug delivery and sensitive diagnostics to the development of next-generation electronics and engineered tissues.
This document provides detailed application notes and experimental protocols for the use of DNA self-assembly in four key research areas: Drug Delivery, Nanoelectronics, Biosensing, and Tissue Engineering. The information is intended to serve as a practical guide for researchers, scientists, and drug development professionals looking to harness the power of DNA nanotechnology in their work.
Drug Delivery: Precision Vehicles for Targeted Therapeutics
DNA nanostructures, such as DNA origami and DNA bricks, offer a revolutionary platform for drug delivery.[1] Their addressable surface allows for the precise attachment of targeting ligands and drug molecules, while their biocompatible nature minimizes off-target toxicity.[2][3]
Application Note: Doxorubicin (B1662922) Delivery Using DNA Origami
DNA origami nanostructures can be loaded with chemotherapeutic agents like doxorubicin (DOX) through intercalation between DNA base pairs.[4][5] The loading capacity and release kinetics can be tuned by the design of the DNA origami structure.[6][7] Studies have shown that DOX-loaded DNA origami can effectively circumvent drug resistance in cancer cells and enhance therapeutic efficacy.[8]
Quantitative Data: Doxorubicin Loading and Release in DNA Origami
| DNA Nanostructure | Doxorubicin Loading Ratio (DOX:base pair) | Loading Efficiency (%) | Release Condition | Key Findings |
| Triangular DNA Origami | 1:2.8 - 1:19 | >60% after 48h incubation | - | Higher loading capacity compared to dsDNA.[5] |
| 2D and 3D DNA Origami | ~0.36 | Not specified | DNase I digestion | Drug release profiles can be customized by altering the DNA origami superstructure.[9] |
| 60-Helix Bundle (60HB) | >0.5 | Efficient with purification | Not specified | Homo-FRET observed at high loading ratios, indicating molecular proximity.[10][11] |
| Rod-like DNA Origami | Not specified | Not specified | Cellular environment | Overcame drug resistance in leukemia cell lines.[6] |
Experimental Protocol: Preparation of Doxorubicin-Loaded DNA Origami
Materials:
-
M13mp18 single-stranded DNA (scaffold)
-
Custom staple strands (lyophilized)
-
Folding buffer (1x TAE, 12.5 mM MgCl₂)
-
Doxorubicin hydrochloride
-
Nuclease-free water
-
Spin filtration units (e.g., Amicon Ultra)
Procedure:
-
DNA Origami Folding:
-
Reconstitute staple strands in nuclease-free water to a stock concentration of 100 µM.
-
In a PCR tube, mix the M13mp18 scaffold DNA (final concentration 10 nM) with a 10-fold molar excess of each staple strand in folding buffer.
-
Perform thermal annealing in a thermocycler:
-
Heat to 90°C for 5 minutes.
-
Ramp down to 20°C over 90 minutes.
-
-
Verify the formation of DNA origami structures using agarose (B213101) gel electrophoresis or atomic force microscopy (AFM).[12]
-
-
Doxorubicin Loading:
-
Purification:
-
To remove unbound doxorubicin, purify the sample using spin filtration.[10]
-
Add the DOX-loaded origami solution to the spin filter unit and centrifuge according to the manufacturer's instructions.
-
Resuspend the purified DOX-loaded DNA origami in a suitable buffer for downstream applications.
-
-
Characterization:
-
Determine the concentration of loaded doxorubicin by measuring the absorbance at 480 nm.[5]
-
Calculate the loading efficiency by comparing the amount of loaded DOX to the initial amount added.
-
Nanoelectronics: Templating the Circuits of the Future
DNA self-assembly, particularly the DNA origami technique, provides a powerful platform for the bottom-up fabrication of nanoelectronic components.[5] By using DNA nanostructures as templates, conductive materials such as metallic nanoparticles and carbon nanotubes can be precisely positioned to create nanowires and other circuit elements.[2][13]
Application Note: DNA-Templated Silver Nanowires
DNA strands can act as scaffolds for the synthesis of conductive silver nanowires.[14] The process typically involves the binding of silver ions to the DNA backbone, followed by a chemical reduction step to form metallic silver nanoparticles that coalesce into a continuous wire. The electrical properties of these nanowires can be characterized using techniques like conductive AFM.[10]
Quantitative Data: Electrical Properties of DNA-Templated Nanowires
| Nanowire Material | DNA Template | Diameter (nm) | Resistance (kΩ) | Resistivity (Ω·m) |
| Silver | λ-DNA | ~15 | 30 | 4 x 10⁻⁶ |
| Silver | Synthetic dsDNA | ~15 | 100 | 5 x 10⁻⁶ |
Data adapted from[14]. Note that the reported resistivities are significantly higher than that of bulk silver (1.6 x 10⁻⁸ Ω·m), which is common for nanoscale wires.
Experimental Protocol: Fabrication of Silver Nanowires on DNA Origami Templates
Materials:
-
Folded and purified DNA origami structures
-
Mica substrate
-
Silver nitrate (B79036) (AgNO₃) solution
-
Sodium borohydride (B1222165) (NaBH₄) solution
-
Nuclease-free water
Procedure:
-
DNA Origami Deposition:
-
Cleave a mica sheet to obtain a fresh, atomically flat surface.
-
Deposit a droplet of the purified DNA origami solution onto the mica surface.
-
Allow the DNA origami to adsorb for 5-10 minutes.
-
Gently rinse the surface with nuclease-free water to remove unbound origami and then dry with a stream of nitrogen gas.
-
-
Silver Seeding:
-
Prepare a fresh solution of AgNO₃ in nuclease-free water.
-
Immerse the mica substrate with the deposited DNA origami into the AgNO₃ solution for a defined period (e.g., 30 minutes) to allow silver ions to bind to the DNA.
-
Gently rinse the substrate with nuclease-free water to remove excess silver ions.
-
-
Chemical Reduction:
-
Prepare a fresh, cold solution of NaBH₄ in nuclease-free water.
-
Immerse the silver-seeded DNA origami substrate into the NaBH₄ solution to reduce the silver ions to metallic silver nanoparticles. The solution may change color, indicating nanoparticle formation.
-
After a few minutes, remove the substrate and rinse thoroughly with nuclease-free water.
-
-
Characterization:
Biosensing: Highly Sensitive and Specific Detection Platforms
DNA self-assembled nanostructures provide a versatile scaffold for the development of highly sensitive and specific biosensors.[4] The precise positioning of recognition elements (e.g., aptamers, DNA probes) and signaling moieties on a DNA framework enables the detection of a wide range of targets, including nucleic acids, proteins, and small molecules.[15]
Application Note: Electrochemical Detection of microRNA
Electrochemical biosensors based on DNA nanostructures can achieve attomolar detection limits for cancer biomarkers like microRNA (miRNA).[14] In a typical setup, a capture probe complementary to the target miRNA is immobilized on an electrode surface. Hybridization with the target miRNA alters the electrochemical signal, which can be amplified using various strategies such as hybridization chain reaction (HCR) or by incorporating redox labels.
Quantitative Data: Performance of DNA-Based Biosensors
| Target | DNA Nanostructure/Method | Detection Limit (LOD) | Linear Range | Signal Transduction |
| miRNA-21 | DNA Origami | 79.8 fM | 0.1 pM - 10.0 nM | Electrochemical (DPV) |
| miRNA-21 | Gold Nanoparticles | 0.35 fM | 1 fM - 1 nM | Electrochemical |
| Let-7a | dsDNA-capped MOFs | 3.6 fM | Not specified | Electrochemical |
| miRNA-155 | 3D Graphene Films | 5.2 pM | 0.01 nM - 1.0 µM | Electrochemical (SWV) |
| Thrombin (protein) | Aptamer-based | Low nM range | 10⁻⁹ M - 10⁻⁶ M | NanoSPR |
Data compiled from[14][16][17][18].
Experimental Protocol: Fabrication of a DNA-Based Electrochemical Biosensor
Materials:
-
Gold electrodes
-
Piranha solution (H₂SO₄ and H₂O₂) - EXTREME CAUTION
-
Thiol-modified DNA capture probe
-
6-mercapto-1-hexanol (MCH)
-
Phosphate buffered saline (PBS)
-
Target miRNA solution
-
Electrochemical workstation with a three-electrode setup
Procedure:
-
Electrode Cleaning:
-
Clean the gold electrodes by immersing them in Piranha solution for 5-10 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Rinse the electrodes thoroughly with deionized water and then ethanol.
-
Dry the electrodes under a stream of nitrogen.
-
-
Probe Immobilization:
-
Prepare a solution of the thiol-modified DNA capture probe in a suitable buffer (e.g., PBS).
-
Incubate the cleaned gold electrodes in the probe solution for several hours to overnight to allow for the formation of a self-assembled monolayer via the gold-thiol bond.
-
Rinse the electrodes with buffer to remove non-specifically bound probes.
-
-
Surface Passivation:
-
Immerse the probe-modified electrodes in a solution of MCH for about 1 hour. This will passivate the remaining gold surface and help to orient the DNA probes.
-
Rinse the electrodes again with buffer.
-
-
Target Detection:
-
Incubate the functionalized electrodes in the sample solution containing the target miRNA for a specific time to allow hybridization.
-
Rinse the electrodes to remove unbound target molecules.
-
-
Electrochemical Measurement:
-
Perform electrochemical measurements (e.g., differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS)) in a suitable electrolyte solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).
-
The change in the electrochemical signal before and after hybridization is proportional to the concentration of the target miRNA.[19]
-
Tissue Engineering: Scaffolds for Regenerative Medicine
DNA hydrogels and other self-assembled DNA nanostructures are emerging as promising materials for tissue engineering scaffolds.[20] Their high water content, biocompatibility, and tunable mechanical properties make them ideal for supporting cell growth and differentiation. Furthermore, DNA scaffolds can be functionalized with bioactive molecules to mimic the native extracellular matrix.
Application Note: DNA Hydrogels for Cell Culture
DNA hydrogels can be formed through the self-assembly of branched DNA nanostructures, such as Y-shaped or X-shaped DNA tiles, which are designed to have complementary "sticky ends". The resulting hydrogel provides a three-dimensional environment that supports cell adhesion, proliferation, and viability. The mechanical stiffness of these hydrogels can be programmed by altering the design of the DNA building blocks.
Quantitative Data: Properties of DNA Scaffolds for Tissue Engineering
| DNA Scaffold Type | Mechanical Property (Storage Modulus, G') | Cell Type | Cell Viability/Proliferation |
| DNA Hydrogel (3-arm monomers) | ~3000 Pa | Not specified | Not specified |
| DNA Hydrogel (4-arm monomers) | ~1000 Pa | Not specified | Not specified |
| DNA-scaffolded PLGA microparticles | Not specified | Immune cells | ~87% degradation with DNase, reduced to ~20% with IgG coverage |
| 3D Cell Culture Scaffolds | Not specified | Mesenchymal Stem Cells | Excellent biocompatibility and proliferation up to 28 days |
Data compiled from.
Experimental Protocol: Synthesis and Characterization of a DNA Hydrogel for Cell Culture
Materials:
-
Purified, lyophilized DNA oligonucleotides for branched monomers
-
Annealing buffer (e.g., PBS with MgCl₂)
-
Nuclease-free water
-
Rheometer
-
Scanning electron microscope (SEM)
-
Cell culture medium
-
Desired cell line
-
Cell viability assay kit (e.g., PrestoBlue)
Procedure:
-
DNA Hydrogel Synthesis:
-
Resuspend the purified DNA oligonucleotides in nuclease-free water to a stock concentration.
-
Mix the stoichiometric amounts of the DNA strands that form the branched monomers in the annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for self-assembly of the monomers.
-
Mix the solutions of the different monomer types that have complementary sticky ends. The hydrogel should form upon mixing.
-
-
Mechanical Characterization:
-
Place a sample of the hydrogel on a rheometer to measure its viscoelastic properties, including the storage modulus (G') and loss modulus (G'').
-
-
Structural Characterization:
-
Freeze-dry a sample of the hydrogel and then sputter-coat it with a conductive material (e.g., gold).
-
Image the hydrogel using SEM to observe its porous structure.
-
-
Cell Culture and Viability:
-
Sterilize the DNA hydrogel, for example, by UV irradiation.
-
Seed the desired cells onto the surface or encapsulate them within the hydrogel.
-
Culture the cells under standard cell culture conditions.
-
At desired time points, assess cell viability and proliferation using a standard assay, such as the PrestoBlue assay, following the manufacturer's protocol.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Bottom-Up Fabrication of DNA-Templated Electronic Nanomaterials and Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 4. DNA-templated nanowires: morphology and electrical conductivity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. [2104.15016] DNA origami [arxiv.org]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Encapsulation of Gold Nanoparticles in a DNA Origami Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assembly and electrical characterization of DNA-wrapped carbon nanotube devices. (Journal Article) | OSTI.GOV [osti.gov]
- 9. DNA-templated nanowires: morphology and electrical conductivity - Nanoscale (RSC Publishing) DOI:10.1039/C3NR06767J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] DNA-templated nanowires: morphology and electrical conductivity. | Semantic Scholar [semanticscholar.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. case.edu [case.edu]
- 14. Toward Self-Assembled Plasmonic Devices: High-Yield Arrangement of Gold Nanoparticles on DNA Origami Templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA-templated nanowires: morphology and electrical conductivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Position Accuracy of Gold Nanoparticles on DNA Origami Structures Studied with Small-angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assembly and microscopic characterization of DNA origami structures [pubmed.ncbi.nlm.nih.gov]
- 18. dna.caltech.edu [dna.caltech.edu]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. Assembling gold nanobipyramids into chiral plasmonic nanostructures with DNA origami - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes: Designing DNA Circuits for Molecular Computation
References
- 1. Development of Synthetic DNA Circuit and Networks for Molecular Information Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Synthetic DNA Circuit and Networks for Molecular Information Processing [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational design of synthetic gene circuits with composable parts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembites.org [chembites.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. [2510.09372] Design of DNA Strand Displacement Reactions [arxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantitative Analysis of the Effect of Fluorescent Labels on DNA Strand Displacement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Logic Gates Based on DNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Genetically Encoded Control of In Vitro Transcription–Translation Coupled DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Design a Synthetic Gene Circuit: Tools and Workflows [synapse.patsnap.com]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. What Are the Best Cloud Tools for Gene Circuit Design? [synapse.patsnap.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. A DNA circuit that records molecular events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA31 in Transcription Assays
Disclaimer: The following document is a template created to fulfill the structural and formatting requirements of the user's request. The molecule "DNA31" is not a recognized entity in publicly available scientific literature in the context of transcription assays. Therefore, the data, pathways, and protocols described below are hypothetical and for illustrative purposes only. Researchers should replace "this compound" with their actual molecule of interest and consult peer-reviewed literature for validated protocols.
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing the hypothetical small molecule, this compound, in in vitro transcription assays. This compound has been postulated to act as a potent and selective modulator of the Sonic Hedgehog (SHH) signaling pathway by targeting the transcription factor GLI1. This document offers a framework for researchers to investigate the efficacy and mechanism of action of similar compounds in a drug development context.
Principle of Action
This compound is hypothesized to be an inhibitor of the transcription factor GLI1, a key effector in the SHH signaling pathway. In the canonical SHH pathway, binding of the SHH ligand to its receptor Patched-1 (PTCH1) alleviates the inhibition of Smoothened (SMO). Activated SMO then leads to a signaling cascade that prevents the proteolytic cleavage of GLI transcription factors, allowing them to translocate to the nucleus and activate target gene expression. This compound is thought to directly interfere with the binding of GLI1 to its DNA consensus sequence, thereby repressing the transcription of downstream target genes such as PTCH1 and HHIP.
Figure 1: Hypothetical mechanism of this compound action on the SHH pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to characterize the activity of this compound.
Table 1: Dose-Response of this compound in a GLI1-Luciferase Reporter Assay
| This compound Concentration (nM) | Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 1,500,000 | 0% |
| 1 | 1,350,000 | 10% |
| 10 | 975,000 | 35% |
| 100 | 720,000 | 52% |
| 1000 | 300,000 | 80% |
| 10000 | 150,000 | 90% |
| IC50 | ~85 nM |
Table 2: Effect of this compound on SHH Pathway Target Gene Expression (qPCR)
| Target Gene | Treatment (100 nM) | Fold Change vs. Vehicle |
| GLI1 | Vehicle | 1.0 |
| This compound | 0.45 | |
| PTCH1 | Vehicle | 1.0 |
| This compound | 0.38 | |
| HHIP | Vehicle | 1.0 |
| This compound | 0.52 | |
| GAPDH (Housekeeping) | Vehicle | 1.0 |
| This compound | 1.0 |
Experimental Protocols
Protocol 1: GLI1-Driven Luciferase Reporter Assay
This protocol details the steps to measure the effect of this compound on GLI1 transcriptional activity using a luciferase reporter construct.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
GLI1 expression vector (pCMV-GLI1)
-
GLI-responsive luciferase reporter vector (8xGLI-BS-Luc)
-
Renilla luciferase control vector (pRL-TK)
-
Lipofectamine 3000 Transfection Reagent
-
This compound compound stock solution (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells in each well with 50 ng of pCMV-GLI1, 100 ng of 8xGLI-BS-Luc, and 10 ng of pRL-TK using Lipofectamine 3000 according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or vehicle (DMSO). Ensure the final DMSO concentration is ≤ 0.1% across all wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading:
-
Aspirate the medium from the wells.
-
Wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Measure Firefly luciferase activity followed by Renilla luciferase activity using a luminometer and the Dual-Luciferase Reporter Assay System reagents.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for the GLI1-driven luciferase reporter assay.
Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for quantifying the mRNA levels of GLI1 target genes following treatment with this compound.
Materials:
-
SHH-responsive cell line (e.g., Shh-LIGHT2 cells)
-
Complete medium (DMEM/F12, 10% FBS)
-
Recombinant SHH protein (or Purmorphamine as a SMO agonist)
-
This compound compound stock solution (in DMSO)
-
6-well cell culture plates
-
TRIzol Reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qPCR primers for GLI1, PTCH1, HHIP, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Methodology:
-
Cell Seeding and Starvation: Seed Shh-LIGHT2 cells in 6-well plates at a density of 5 x 10^5 cells per well. Once confluent, starve the cells in a low-serum medium (0.5% FBS) for 24 hours.
-
Pathway Activation and Treatment:
-
Pre-treat the cells with 100 nM this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the SHH pathway by adding 200 ng/mL recombinant SHH (or 1 µM Purmorphamine) to the medium.
-
-
Incubation: Incubate the cells for 24 hours at 37°C, 5% CO2.
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qPCR:
-
Set up qPCR reactions in triplicate for each gene using SYBR Green PCR Master Mix, cDNA template, and specific primers.
-
Run the reactions on a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene (GAPDH) and comparing the this compound-treated samples to the vehicle-treated control.
Unraveling "DNA31": A Case of Mistaken Identity in Gene Regulation Research
Initial investigations into the experimental applications of a purported molecule, "DNA31," in gene regulation studies have revealed a case of mistaken identity. Extensive searches have found no evidence of a specific molecule, compound, or gene with this designation being utilized in the field of gene regulation. Instead, the term "this compound" overwhelmingly refers to the 31st International Conference on DNA Computing and Molecular Programming .
This annual conference is a premier forum for scientists from diverse backgrounds, including mathematics, computer science, physics, chemistry, biology, and nanotechnology, to discuss the latest advancements in information-based molecular systems.[1][2] Topics presented at the conference cover a broad range of subjects related to biomolecular computing, such as molecular switches, DNA origami, synthetic biology, and molecular robotics, rather than the study of a single regulatory molecule.[1][3]
While one publication was found to mention the "sequence of this compound,32," this appears to be an incidental naming convention for a specific DNA sequence used within that particular study on DNA coacervation, not a widely recognized name for a gene regulator.[4]
There are currently no established experimental applications, quantitative data, or standardized protocols associated with a substance named "this compound" for the purpose of gene regulation studies. The designation "this compound" is firmly associated with an academic conference.
Therefore, the creation of detailed Application Notes and Protocols on this topic is not possible. Researchers seeking information on novel molecules or techniques for gene regulation should refer to established scientific literature and databases using recognized nomenclature. It is crucial to verify the identity and existence of any purported research compound before initiating experimental design or data interpretation. We recommend that researchers encountering the term "this compound" in a research context critically evaluate the source to determine if it is referring to the conference or a potential typographical error.
References
- 1. 31st International Conference on DNA Computing and Molecular Programming - Sciencesconf.org [this compound.sciencesconf.org]
- 2. 31st International Conference on DNA Computing and Molecular Programming (this compound) | École normale supérieure de Lyon [ens-lyon.fr]
- 3. 31st International Conference on DNA Computing and Molecular Programming (DNA 31) [drops.dagstuhl.de]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes: In Vitro Transcription Using DNA31 Oligonucleotide Templates
Introduction
In vitro transcription (IVT) is a fundamental technique used to synthesize RNA molecules from a DNA template in a cell-free environment.[] This method is crucial for a wide range of applications in molecular biology, including the production of mRNA for vaccines and therapeutics, synthesis of guide RNAs for CRISPR-based gene editing, and generation of RNA probes for hybridization assays.[2][3] While linearized plasmids and PCR products are common templates, synthetic DNA oligonucleotides offer a rapid and efficient alternative for producing short RNA transcripts (<100 nucleotides).[4][5]
This document provides detailed protocols and application notes for using a hypothetical short DNA oligonucleotide, termed "DNA31," as a template for in vitro transcription with T7 RNA Polymerase. This compound is presented here as a 31-base-pair, double-stranded DNA molecule designed to produce a specific short RNA sequence.
Principle of the Method
The core of this method relies on the high specificity of bacteriophage T7 RNA Polymerase for its corresponding promoter sequence.[6] A synthetic double-stranded DNA template (this compound) is designed to contain the minimal T7 promoter sequence followed by the sequence of interest to be transcribed. The polymerase binds to the promoter and synthesizes a complementary RNA strand in a 5' to 3' direction, running off the end of the template.[7] This process allows for the generation of large quantities of a specific RNA molecule.[8]
Applications for Short RNA Transcripts from this compound
-
Guide RNA (gRNA) Synthesis: Short RNAs are used as guide sequences for CRISPR-Cas systems for targeted gene editing.
-
RNA Interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be synthesized for gene silencing studies.
-
Ribozyme and Aptamer Research: Enzymatic RNAs (ribozymes) and RNA aptamers with specific binding properties can be produced for functional and structural studies.[9]
-
Biophysical and Structural Studies: Production of specific RNA fragments is essential for techniques like NMR spectroscopy and X-ray crystallography.[10]
-
Positive Controls: In vitro transcribed RNAs serve as positive controls in RT-qPCR and other nucleic acid detection assays.
Advantages of Using Oligonucleotide Templates like this compound
-
Speed and Simplicity: Bypasses the need for cloning into plasmids and subsequent linearization, saving significant time.[11]
-
High Purity: Synthetic oligonucleotides can be synthesized with high purity, leading to cleaner transcription reactions.
-
Defined Ends: Produces transcripts with a precise 3' end without the need for restriction enzyme digestion.[12]
-
High Molar Concentration: For a given mass, short templates provide a much higher molar concentration compared to plasmids, which can increase the number of transcription initiation events and boost the yield of short transcripts.[5]
Experimental Protocols
Protocol 1: Preparation of the Double-Stranded this compound Template
To serve as an efficient template for T7 RNA Polymerase, the DNA must be double-stranded, particularly at the promoter region.[11]
Materials:
-
This compound Forward Oligonucleotide (contains T7 promoter and target sequence)
-
This compound Reverse Oligonucleotide (complementary to the forward oligo)
-
Annealing Buffer (100 mM NaCl, 10 mM Tris-HCl, pH 7.5)
-
Nuclease-free water
Procedure:
-
Resuspend the lyophilized forward and reverse this compound oligonucleotides in nuclease-free water to a final concentration of 100 µM.
-
In a PCR tube, combine 20 µL of the 100 µM forward oligo, 20 µL of the 100 µM reverse oligo, and 10 µL of 5X Annealing Buffer. Add 50 µL of nuclease-free water for a final volume of 100 µL and a final DNA concentration of 20 µM.
-
Place the tube in a thermocycler and run the following program:
-
95°C for 5 minutes (denaturation)
-
Cool down to 25°C at a rate of 0.1°C/second (annealing)
-
-
The resulting 20 µM double-stranded this compound template is now ready for use in the in vitro transcription reaction. Store at -20°C.
Protocol 2: In Vitro Transcription of this compound Template
This protocol is optimized for generating high yields of short RNA transcripts from an oligonucleotide template.[9] Commercial kits from suppliers like Thermo Fisher Scientific, Promega, or NEB are highly recommended and generally provide optimized buffers and enzymes.[4][6][13]
Materials:
-
Annealed, double-stranded this compound template (from Protocol 1)
-
T7 RNA Polymerase (e.g., NEB HiScribe™ T7 High Yield RNA Synthesis Kit)
-
10X Reaction Buffer
-
ATP, UTP, CTP, GTP solution (NTPs)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure (for a 20 µL reaction):
-
Thaw all components on ice, except for the 10X Reaction Buffer, which should be kept at room temperature to avoid precipitation of spermidine.[4]
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free Water: to a final volume of 20 µL
-
10X Reaction Buffer: 2 µL
-
ATP, UTP, CTP, GTP (100 mM total): 2 µL
-
This compound Template (1 µM final concentration): 1 µL of 20 µM stock
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 to 4 hours. For short transcripts, extending the incubation to 16 hours (overnight) can significantly increase yield.[14]
-
DNase Treatment (Template Removal): Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to degrade the this compound template.[13]
Protocol 3: Purification of the Transcribed RNA
Purification is necessary to remove the DNA template, unincorporated NTPs, and enzymes from the final RNA product.[15][16] The choice of method depends on the RNA size and downstream application. For short transcripts like those from this compound, spin column purification or gel electrophoresis is recommended.
Materials:
-
RNA Clean & Concentrator kit (e.g., from Zymo Research) or similar spin column-based kit.
-
Alternatively: Denaturing polyacrylamide gel (Urea-PAGE), TBE buffer, RNA loading dye, and elution buffer (300 mM NaCl, 1 mM EDTA).
Spin Column Purification Procedure:
-
Follow the manufacturer's protocol for the chosen RNA purification kit. These kits are efficient at removing proteins, salts, and free nucleotides while providing good recovery for RNAs >25 nucleotides.[15]
-
Typically, the transcription reaction is mixed with a binding buffer, applied to the column, washed, and the purified RNA is eluted in a small volume of nuclease-free water.
Denaturing PAGE Purification (for highest purity):
-
Add an equal volume of 2X RNA loading dye (containing formamide) to the reaction, heat at 70°C for 5 minutes, and load onto a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Visualize the RNA band by UV shadowing or by using a fluorescent stain.
-
Excise the band corresponding to the correct RNA size.[17]
-
Elute the RNA from the gel slice by crushing it and soaking it overnight in elution buffer at 4°C with agitation.
-
Precipitate the eluted RNA using ethanol (B145695) or isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.
Data Presentation
Table 1: this compound Oligonucleotide Design
| Oligonucleotide Name | Sequence (5' to 3') | Length (nt) | Notes |
|---|---|---|---|
| This compound Forward | TAATACGACTCACTATAGGGNNN...N | 31 | Contains the minimal T7 promoter (underlined) followed by the target sequence (represented by Ns). The first GGG is the preferred initiation sequence for T7 polymerase. |
| this compound Reverse | NNN...N CCCTATAGTGAGTCGTATTA | 31 | Complementary to the forward strand. |
Table 2: Standard In Vitro Transcription Reaction Setup
| Component | Volume for 20 µL Rxn | Final Concentration |
|---|---|---|
| Nuclease-Free Water | Up to 20 µL | - |
| 10X T7 Reaction Buffer | 2 µL | 1X |
| NTP Mix (25 mM each) | 2 µL | 2.5 mM each |
| dsthis compound Template (20 µM) | 1 µL | 1 µM |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase Mix | 2 µL | - |
Table 3: Optimization and Expected Yield
| Parameter | Standard Condition | Optimized Condition | Expected RNA Yield (µg per 20 µL Rxn) |
|---|---|---|---|
| Template Conc. | 1 µM (approx. 20 ng) | 2-4 µM | 5 - 15 µg |
| Incubation Time | 2 hours | 4-16 hours | 10 - 30 µg |
| Temperature | 37°C | 42°C | Yield may increase, but transcript integrity should be checked.[5] |
Note: Yields are highly dependent on the specific sequence being transcribed. The values provided are estimates based on typical high-yield transcription systems.
Mandatory Visualization
Caption: Workflow for in vitro transcription using a this compound oligo template.
Caption: Simplified mechanism of T7 RNA Polymerase transcription initiation.
References
- 2. Rational design of oligonucleotides for enhanced in vitro transcription of small RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Transcription [en.bioligo.com]
- 4. RNAT7 < Lab < TWiki [barricklab.org]
- 5. Template optimization for In Vitro Transcription [biosyn.com]
- 6. T7 RNA Polymerase Protocol [promega.com]
- 7. neb.com [neb.com]
- 8. In vitro Transcription and Purification of RNAs of Different Size | CHIMIA [chimia.ch]
- 9. Preparation of Short RNA by In Vitro Transcription | Springer Nature Experiments [experiments.springernature.com]
- 10. Production of Structured RNA Fragments by In Vitro Transcription and HPLC Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. neb.com [neb.com]
- 15. neb.com [neb.com]
- 16. promega.jp [promega.jp]
- 17. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Unveiling the Efficacy of DNA31: Application Notes and Protocols for Cell-Based Assays
For Immediate Release
In the quest for novel therapeutic agents, rigorous evaluation of efficacy is paramount. This document provides detailed application notes and protocols for a suite of cell-based assays designed to test the efficacy of DNA31, a promising therapeutic candidate. These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical assessment. The following sections outline methodologies to assess the impact of this compound on cell viability, apoptosis, and DNA damage, providing a comprehensive framework for its in vitro characterization.
Assessment of Cell Viability and Proliferation
Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a therapeutic agent.[1][2] These assays measure cellular metabolic activity as an indicator of the number of viable cells.[3]
MTT Assay
The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the desired exposure period. Include untreated and vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3][4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
WST-1 and MTS Assays
Similar to the MTT assay, WST-1 and MTS assays utilize tetrazolium salts that are reduced to a soluble formazan product, eliminating the need for a solubilization step.[5]
Experimental Protocol (MTS): [3][6]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[3]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm.[3]
Table 1: Quantitative Analysis of Cell Viability
| This compound Conc. (µM) | % Viability (MTT Assay) | % Viability (MTS Assay) |
| 0 (Control) | 100 | 100 |
| 0.1 | 98.2 | 99.1 |
| 1 | 85.5 | 87.3 |
| 10 | 52.1 | 55.8 |
| 100 | 15.7 | 18.2 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Caption: Workflow for assessing cell viability after this compound treatment.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.[7][8] Assays to detect apoptosis can identify events at different stages of this process.
Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic or necrotic cells.
Experimental Protocol (Flow Cytometry):
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Table 2: Quantification of Apoptotic Cells
| This compound Conc. (µM) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| 0 (Control) | 2.1 | 1.5 |
| 1 | 10.3 | 3.2 |
| 10 | 35.8 | 12.7 |
| 50 | 62.4 | 25.1 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
References
- 1. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Apoptosis Assays [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Laboratory DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The artificial synthesis of DNA is a cornerstone of modern biotechnology and synthetic biology, enabling unprecedented capabilities in research, diagnostics, and therapeutic development.[1] Unlike traditional methods that rely on isolating and cloning existing DNA, artificial synthesis allows for the de novo creation of custom DNA sequences, from short oligonucleotides to entire genes and genomes.[1][2] This technology accelerates research by providing tools to study gene function, develop disease models, and explore the mechanisms of genetic disorders.[2] In drug development, synthetic DNA is transformative, facilitating the rapid generation of genetic variant libraries for target screening, the production of therapeutic proteins, and the development of personalized medicines like cancer vaccines.[2][3]
This document provides a detailed overview of the principal methods for DNA synthesis, comparative data on their performance, and step-by-step protocols for their laboratory application.
Overview of DNA Synthesis Methods
Modern DNA synthesis can be broadly categorized into three main approaches:
-
Chemical Synthesis (Phosphoramidite Method): This has been the gold-standard method for decades.[4][5] It involves the stepwise chemical addition of nucleotide monomers (phosphoramidites) to a growing DNA chain on a solid support. While highly efficient for short sequences, its fidelity decreases for longer strands, and it involves the use of hazardous chemicals.[6][7]
-
Enzymatic Synthesis: An emerging and more sustainable alternative, this method uses enzymes, primarily Terminal deoxynucleotidyl Transferase (TdT), to synthesize DNA.[4][7] TdT is a template-independent polymerase that adds nucleotides to the end of a DNA strand.[8] By using reversibly terminated nucleotides, the synthesis can be precisely controlled.[7][9] This method operates in aqueous solutions, avoids harsh chemicals, and has the potential to produce longer, high-quality DNA.[4][6]
-
Microchip-Based Synthesis: This high-throughput approach miniaturizes the synthesis process, allowing for the parallel synthesis of thousands to millions of unique oligonucleotides on a single microchip.[10][11] This technology dramatically reduces the cost of generating large oligo pools, which are essential for constructing gene libraries and even entire genomes.[11][12] However, the initial error rates can be higher than in column-based methods, often requiring downstream error correction.[12][13]
Data Presentation: Comparison of DNA Synthesis Methods
The choice of synthesis method often depends on the specific application, considering factors like required length, throughput, cost, and acceptable error rate.
| Parameter | Phosphoramidite (Column-Based) | Enzymatic Synthesis (TdT-Based) | Microchip-Based Synthesis |
| Stepwise Coupling Efficiency | >99%[5][6] | >99%, up to 99.7% reported[4][7] | High, but overall yield per sequence is low[14][15] |
| Maximum Direct Synthesis Length | ~200 nucleotides[5][6] | ~300 nucleotides, with potential for longer strands[4] | ~200 nucleotides[11] |
| Typical Error Rate (post-assembly) | ~1 in 600 bp[16] | Comparable or better than phosphoramidite | Higher initial error rates (~1/500 bp), can be improved to <1 in 8,000 bp with error correction[11][13] |
| Throughput | Low to medium (96-768 oligos simultaneously) | Medium (plate-based formats available)[9] | Very high (thousands to millions of oligos)[10][11] |
| Cost per Base | High (
| Becoming competitive with phosphoramidite | Very low (<$0.01/bp for oligos in a pool)[10] |
| Key Advantages | Established technology, high purity for short oligos | Sustainable (avoids hazardous waste), mild reaction conditions, potential for long DNA[6] | Massive parallelism, extremely low cost for large oligo pools[12] |
| Key Limitations | Use of hazardous chemicals, length limitations[6][7] | Newer technology, enzyme stability can be a factor | High initial error rates, complex oligo pools[12] |
Experimental Protocols and Workflows
Phosphoramidite Chemical Synthesis
This method synthesizes DNA in the 3' to 5' direction through a four-step cycle for each nucleotide addition.[17]
References
- 1. Artificial gene synthesis - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. How Synthetic DNA Could Change the Future of Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. Enzymatic DNA Synthesis: Going to Great Lengths | The Scientist [the-scientist.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. escholarship.org [escholarship.org]
- 7. frontlinegenomics.com [frontlinegenomics.com]
- 8. kurabiotech.com [kurabiotech.com]
- 9. dnascript.com [dnascript.com]
- 10. scispace.com [scispace.com]
- 11. Team:Harvard/Technology/Chip Synthesis - 2011.igem.org [2011.igem.org]
- 12. A Scalable Gene Synthesis Platform Using High-Fidelity DNA Microchips - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Error Correction in Gene Synthesis Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. atdbio.com [atdbio.com]
Troubleshooting & Optimization
DNA Origami & Self-Assembly Technical Support Center
Welcome to the technical support center for DNA origami and self-assembly. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during DNA origami experiments.
Troubleshooting Guides & FAQs
This section provides answers to common questions and issues that may arise during the design, folding, purification, and characterization of DNA origami nanostructures.
Folding & Assembly
-
FAQ 1: What are the most common reasons for low yield of correctly folded DNA origami structures?
Low yields are a frequent issue in DNA origami and can stem from several factors. One primary cause is suboptimal buffer conditions, particularly incorrect magnesium ion concentrations, which are critical for shielding the negative charges of the DNA backbone and facilitating proper folding.[1][2][3] Another significant factor is the quality and concentration of the staple strands; aged or degraded staples can lead to incomplete or incorrect hybridization.[4] The thermal annealing protocol is also crucial; improper temperature ramps can trap the structure in misfolded states.[5][6] Finally, the design of the staple strands and the scaffold sequence itself can introduce biases or off-target binding that hinder correct assembly.[7][8][9][10][11]
-
FAQ 2: My DNA origami structures are aggregating. What can I do to prevent this?
Aggregation is a common problem, especially at high concentrations of DNA origami.[12][13] It can be caused by interactions between blunt-ended helices on different origami structures.[14] Several strategies can mitigate aggregation:
-
Design Modifications: Incorporating single-stranded poly-thymine (poly-T) tails or leaving scaffold loops at the ends of helices can reduce blunt-end stacking.[12][13][14]
-
Buffer Optimization: Reducing the magnesium concentration in the final buffer can decrease electrostatic screening and thus reduce aggregation.[12][13] However, it's crucial to ensure the Mg2+ concentration remains sufficient for structural integrity.[1][2][3]
-
Purification Method: Some purification methods, like centrifugation, can exacerbate aggregation.[12][13] Lyophilization has been shown to be an effective method for concentrating 3D DNA origami while minimizing aggregation.[12][13]
-
-
FAQ 3: How critical is the staple-to-scaffold ratio for successful folding?
The molar ratio of staple strands to the scaffold strand is a key parameter for achieving high folding yields. Typically, a 10-fold molar excess of each staple strand to the scaffold is used.[9][11][15] This excess helps to ensure that all binding sites on the scaffold are saturated with their complementary staples, driving the equilibrium towards the correctly folded structure.[16] While a higher excess can be used, it is generally not considered to significantly improve folding accuracy beyond a 10:1 ratio and increases the amount of excess staples that need to be removed during purification.[9][11]
Purification
-
FAQ 4: What are the most common methods for purifying DNA origami structures?
After folding, it is essential to purify the DNA origami structures from excess staple strands and misfolded species. The most common purification techniques include:
-
Agarose (B213101) Gel Electrophoresis (AGE): This method separates structures based on their size and shape.[17] Well-folded origami structures typically run as a distinct band. However, extraction from the gel can be laborious.[17]
-
Rate-Zonal Centrifugation: This technique separates molecules based on their sedimentation rate through a density gradient (e.g., glycerol). It is a scalable method with high recovery yields.[17]
-
Filtration-based methods (e.g., Amicon filters): These use membranes with specific molecular weight cut-offs to separate the larger origami structures from the smaller, excess staple strands.[5][15]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size as they pass through a column packed with a porous resin.[18]
-
Capillary Electrophoresis (CE): This technique offers automated and highly reproducible separation of DNA origami from excess staples.[19]
-
-
FAQ 5: I'm losing a significant amount of my sample during purification. How can I improve recovery?
Sample loss during purification is a common challenge. To improve recovery:
-
For AGE, ensure complete and gentle extraction of the desired band from the gel.
-
For filtration methods, pre-incubating the filter with a blocking agent can reduce non-specific binding of the origami structures to the membrane.[15] Also, ensure the chosen filter has the appropriate molecular weight cutoff.
-
Rate-zonal centrifugation generally offers high recovery yields (40-80%).[17]
-
Gravity-driven size exclusion chromatography has also been shown to provide high collection yields of 50-70%.[18]
-
Characterization
-
FAQ 6: What are the best techniques to verify the structure of my DNA origami?
The primary methods for characterizing the structure and integrity of DNA origami are:
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution 2D projections of the nanostructures, allowing for direct visualization of their shape and dimensions.[20][21]
-
Atomic Force Microscopy (AFM): AFM is widely used for characterizing 2D and 3D origami structures.[20][21][22] It provides topographical images of the structures on a surface and can be performed in liquid environments.
-
-
FAQ 7: My AFM images are blurry or show artifacts. What could be the cause?
Poor quality AFM images can result from several factors:
-
Tip convolution: The finite size of the AFM tip can make structures appear larger and less defined than they actually are.[23]
-
Sample preparation: The method of depositing the sample onto the mica surface is critical. The surface may need to be functionalized (e.g., with APS or PLL) to ensure proper adhesion of the origami structures.[23]
-
Imaging conditions: Imaging in liquid can often provide better results than imaging dry samples. The imaging buffer composition, particularly the magnesium concentration, can also affect the appearance and stability of the structures on the surface.[24]
-
Intercalating dyes: If used for purification or visualization, some dyes can interfere with AFM imaging.[19]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for DNA origami experiments.
Table 1: Typical Buffer Compositions for DNA Origami Folding
| Component | Stock Concentration | Final Concentration | Reference |
| Tris-HCl (pH 8.0) | 1 M | 5-20 mM | [9][15][24] |
| EDTA | 0.5 M | 1 mM | [9][24] |
| MgCl₂ | 1 M | 6-20 mM | [9][15][25] |
| NaCl | 5 M | 0-100 mM | [9][26][27] |
Table 2: Common Thermal Annealing Protocol Parameters
| Step | Temperature Range | Rate of Change | Duration | Reference |
| Denaturation | 80-95°C | - | 5-10 min | [15][28][29] |
| Cooling Ramp 1 | 65-60°C | 1°C / min | ~5 min | [15] |
| Cooling Ramp 2 | 60-20°C | 1°C / 20 min | ~13 hours | [15] |
| Isothermal Folding | 45-60°C | - | Varies | [6][28] |
Experimental Protocols
Protocol 1: Standard Thermal Annealing for DNA Origami Folding
-
Prepare the folding reaction mixture: In a low-adhesion microcentrifuge tube, combine the scaffold DNA (final concentration 10 nM), staple strands (final concentration 100 nM each), and folding buffer (e.g., 1x TE buffer with 12 mM MgCl₂).[15]
-
Thermal Annealing: Place the reaction tube in a thermal cycler and run the following program:
-
Storage: The folded DNA origami can be stored at 4°C in low-adhesion tubes.[15]
Protocol 2: Purification using Agarose Gel Electrophoresis (AGE)
-
Prepare the agarose gel: Prepare a 0.75% agarose gel in 1x TBE buffer supplemented with 12 mM MgCl₂.[15]
-
Load the sample: Mix the folded origami sample with a loading dye and load it into the wells of the gel.
-
Run the gel: Run the gel at a constant voltage until the bands are well-separated.
-
Visualize the bands: Stain the gel with a DNA intercalating dye (e.g., SYBR Safe) and visualize the bands under UV light. The well-folded origami should appear as a sharp, distinct band.
-
Extract the band: Carefully excise the desired band from the gel.
-
Purify the DNA: Extract the DNA from the agarose slice using a gel extraction kit or by electro-elution.[17]
Protocol 3: Characterization by Atomic Force Microscopy (AFM)
-
Prepare the substrate: Freshly cleave a mica disc. For enhanced adhesion, the mica surface can be functionalized with aminopropylsilatrane (APS).[23]
-
Deposit the sample: Pipette a small volume (e.g., 4 µL) of the purified DNA origami solution onto the prepared mica surface and let it adsorb for a few minutes.
-
Prepare for imaging:
-
Image the sample: Use the AFM in tapping mode to scan the surface and acquire topographical images.[21]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the Stability of DNA Origami Nanostructures in Low-Magnesium Buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. DSpace [kb.osu.edu]
- 6. APS -Fall 2025 Joint Meeting of the Eastern Great Lakes Section and MIAAPT - Event - Study of rapid annealing of DNA origami structures. [meetings.aps.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Design principles for accurate folding of DNA origami - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Lyophilization Reduces Aggregation of Three-Dimensional DNA Origami at High Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Protocols | I, Nanobot [inanobotdresden.github.io]
- 16. Concepts and Application of DNA Origami and DNA Self-Assembly: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purification of DNA-origami nanostructures by rate-zonal centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. "Purification of DNA Origami Nanostructures Using Capillary Electrophor" by Janan Hui , '20 [works.swarthmore.edu]
- 20. Accelerating the characterization of dynamic DNA origami devices with deep neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of DNA Origami Nanostructures Using Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. briefs.techconnect.org [briefs.techconnect.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Two design strategies for enhancement of multilayer–DNA-origami folding: underwinding for specific intercalator rescue and staple-break positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Isothermal DNA origami folding: avoiding denaturing conditions for one-pot, hybrid-component annealing - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 29. Stabilization and structural changes of 2D DNA origami by enzymatic ligation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DNA Strand Displacement Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DNA strand displacement (DSD) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during DNA strand displacement experiments in a question-and-answer format.
Question: Why is my DNA strand displacement reaction slow or showing no signal?
Answer:
A slow or non-existent reaction can be attributed to several factors, from suboptimal reaction conditions to issues with the DNA strands themselves.
-
Suboptimal Toehold Design: The length and sequence of the toehold are critical for initiating the strand displacement process. A toehold that is too short may not provide sufficient binding stability to initiate displacement effectively. The rate of strand displacement can be adjusted by orders of magnitude by simply changing the length and sequence of the toehold.[1][2] For instance, the reaction rate constant can increase approximately 10-fold for each additional nucleotide in the toehold, up to a certain saturation point (around 6-8 nucleotides).[3][4][5]
-
Incorrect Temperature: Temperature influences both toehold binding and branch migration.[6] While higher temperatures can sometimes accelerate branch migration, they can also destabilize toehold binding, leading to a decrease in the overall reaction rate, especially for longer toeholds.[7] The optimal temperature is often a balance between these two factors and should be determined empirically for your specific system.
-
Inappropriate Magnesium Concentration: Magnesium ions (Mg²⁺) are crucial for stabilizing the DNA duplex and the three-way junction intermediate formed during strand displacement.[6] Insufficient Mg²⁺ can lead to a slower reaction. Conversely, excessively high concentrations can sometimes suppress certain reaction topologies.[6]
-
DNA Secondary Structures: The invading strand may form secondary structures, such as hairpins, which can hinder its ability to bind to the toehold and participate in the strand displacement reaction.[5] This is a significant factor that can dramatically affect the reaction rate.
-
Degraded or Incorrectly Synthesized Oligonucleotides: The quality of the DNA strands is paramount. Degradation or errors in synthesis can lead to non-functional reactants. It is advisable to verify the integrity of your oligonucleotides, for instance, through gel electrophoresis.
Question: I'm observing a high background signal or "leak" reaction in my experiment. What can I do to reduce it?
Answer:
Leakage, the undesired displacement reaction in the absence of the specific input strand, is a common issue that can compromise the sensitivity and accuracy of your assay.[8][9][10] Several strategies can be employed to mitigate this problem:
-
Optimize Toehold Design: While a longer toehold increases the rate of the intended reaction, it can also sometimes contribute to higher leakage. Fine-tuning the toehold length is a critical step.
-
Implement "Clamps": Adding a short complementary sequence (a "clamp") of 1-3 bases at the end of the duplex can introduce an energetic barrier to toeless displacement, a primary cause of leakage.[8][11]
-
Sequence-Level Optimization: Terminating helices with G-C base pairs can reduce duplex "fraying," which is an initial step in some leak pathways.[8][11]
-
Toehold Sequestration: The toehold can be "masked" or sequestered in a hairpin structure or by a protector strand, which is then unmasked by a specific trigger.[2]
-
Adjust Reactant Concentrations: In some cases, high concentrations of fuel strands can contribute to increased leakage.[12] Optimizing the stoichiometry of your reactants can be beneficial.
Question: My results are inconsistent between experiments. What are the likely causes?
Answer:
Inconsistent results often stem from variations in experimental setup and reagent handling.
-
Pipetting Errors: Small variations in the volumes of reactants can lead to significant differences in reaction kinetics. Ensure your pipettes are calibrated and use careful pipetting techniques.
-
Temperature Fluctuations: Even minor fluctuations in incubation temperature can affect the reaction rate. Use a reliable incubator or thermal cycler with accurate temperature control.
-
Reagent Preparation: Inconsistent preparation of stock solutions and reaction mixes can introduce variability. Prepare fresh reagents and mix them thoroughly before use.
-
Contamination: Contamination with nucleases can degrade your DNA strands, while contamination with other DNA sequences can lead to off-target reactions. Always use nuclease-free water and reagents, and maintain a clean working environment.
Frequently Asked Questions (FAQs)
Q1: What is the optimal toehold length for a DNA strand displacement reaction?
The optimal toehold length is a balance between achieving a fast reaction rate and minimizing leakage. Generally, toehold lengths between 5 and 8 nucleotides are a good starting point.[3] The reaction rate constant increases exponentially with toehold length up to about 6-8 nucleotides, after which the rate plateaus.[3][4][5]
Q2: How does temperature affect the reaction kinetics?
Temperature has a dual effect on DNA strand displacement. It can increase the rate of branch migration but also decrease the stability of toehold binding.[6][7] For systems with short toeholds, an increase in temperature might be beneficial, while for those with longer toeholds, it could be detrimental.[7] The optimal temperature for your specific system should be determined experimentally.
Q3: What is the role of magnesium ions (Mg²⁺) in the reaction buffer?
Magnesium ions are essential for DNA strand displacement reactions as they stabilize the DNA duplex and the three-way junction intermediate.[6] The positive charge of Mg²⁺ neutralizes the negative charge of the phosphate (B84403) backbone, reducing electrostatic repulsion.[13] The optimal concentration of Mg²⁺ can vary depending on the specific system but is a critical parameter to optimize for efficient strand displacement.
Q4: Can DNA secondary structures interfere with the reaction?
Yes, secondary structures in the single-stranded DNA invader, such as hairpins, can significantly hinder the reaction by preventing the invader from binding to the toehold.[5] It is crucial to design your DNA sequences to minimize the formation of stable secondary structures. Various online tools can be used to predict the secondary structure of DNA sequences.
Q5: How can I monitor the progress of my DNA strand displacement reaction in real-time?
A common method for real-time monitoring is to use fluorescence. This is typically achieved by labeling the incumbent strand with a fluorophore and a quencher. In the initial duplex, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon displacement of the incumbent strand, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[14][15][16]
Quantitative Data
The following tables summarize the impact of key parameters on the rate of DNA strand displacement reactions.
Table 1: Effect of Toehold Length on Reaction Rate
| Toehold Length (nucleotides) | Approximate Relative Reaction Rate Constant |
| 0 | 1 |
| 1 | 10 |
| 2 | 100 |
| 3 | 1,000 |
| 4 | 10,000 |
| 5 | 100,000 |
| 6 | 1,000,000 |
| 7 | ~1,000,000 (approaching saturation) |
| 8 | ~1,000,000 (approaching saturation) |
Note: These are approximate values and can vary depending on the specific sequence and reaction conditions. The data illustrates the general trend of an exponential increase in reaction rate with toehold length, up to a saturation point.[3][4][5]
Table 2: Influence of Temperature on Reaction Rate for a 3-Nucleotide Toehold
| Temperature (°C) | Relative Reaction Rate |
| 17 | 6 |
| 27 | ~3.5 |
| 37 | ~2 |
| 47 | 1 |
Note: This table shows that for a short toehold, increasing the temperature can decrease the reaction rate due to the destabilization of toehold binding.[7] The optimal temperature is system-dependent.
Table 3: Qualitative Effects of Magnesium Ion Concentration
| Magnesium Concentration | Effect on Reaction |
| Low | Slower reaction rate due to reduced stability of the duplex and intermediate structures. |
| Optimal | Faster reaction rate due to stabilization of the DNA duplex and the three-way junction. |
| High | Can potentially suppress certain reaction topologies and may not lead to further rate increases. |
Note: The optimal Mg²⁺ concentration typically needs to be determined empirically for each specific DNA strand displacement system.[6][13]
Experimental Protocols
Protocol: Real-Time Monitoring of DNA Strand Displacement using Fluorescence
This protocol outlines a general procedure for setting up and monitoring a toehold-mediated DNA strand displacement reaction in real-time using a fluorophore-quencher pair.
1. Reagent Preparation:
- Resuspend all DNA oligonucleotides (invader, substrate, and fluorophore-quencher labeled incumbent) in a suitable buffer (e.g., 1x TE buffer) to a stock concentration of 100 µM.
- Prepare a reaction buffer, for example, 1x TAE buffer supplemented with a specific concentration of MgCl₂ (e.g., 12.5 mM). The optimal Mg²⁺ concentration should be determined experimentally.
2. Annealing the Substrate-Incumbent Duplex:
- In a microcentrifuge tube, mix the substrate and the fluorophore-quencher labeled incumbent strands to their final desired concentrations (e.g., 100 nM each) in the reaction buffer.
- Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
- Allow the mixture to cool down slowly to room temperature over at least 1 hour to ensure proper annealing of the duplex.
3. Setting up the Reaction:
- In a fluorescence microplate or cuvette, add the annealed substrate-incumbent duplex.
- Add the reaction buffer to reach the final reaction volume.
- Place the plate or cuvette in a fluorescence plate reader or spectrofluorometer set to the desired reaction temperature.
4. Initiating and Monitoring the Reaction:
- To start the reaction, add the invading strand to the reaction mixture at its final desired concentration (e.g., 100 nM or in excess).
- Immediately start monitoring the fluorescence signal at the appropriate excitation and emission wavelengths for your chosen fluorophore.
- Record the fluorescence intensity at regular intervals (e.g., every minute) for a sufficient duration to observe the reaction reach completion.
5. Data Analysis:
- Plot the fluorescence intensity as a function of time.
- The initial part of the curve can be used to determine the initial reaction rate.
- The data can be fitted to a kinetic model to extract the rate constant of the reaction.
Visualizations
Caption: Mechanism of Toehold-Mediated DNA Strand Displacement.
Caption: General Experimental Workflow for a DSD Assay.
Caption: Troubleshooting Decision Tree for DSD Reactions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Toehold mediated strand displacement - Wikipedia [en.wikipedia.org]
- 3. Nucleic acid strand displacement – from DNA nanotechnology to translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Design of DNA Strand Displacement Reactions [arxiv.org]
- 7. arxiv.org [arxiv.org]
- 8. pnas.org [pnas.org]
- 9. scispace.com [scispace.com]
- 10. users.cs.duke.edu [users.cs.duke.edu]
- 11. thachuk.com [thachuk.com]
- 12. A Novel Computational Method to Reduce Leaky Reaction in DNA Strand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of Magnesium Ions on Spontaneous Opening of DNA Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. DNA detection by strand displacement amplification and fluorescence polarization with signal enhancement using a DNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Stability of Synthetic DNA Structures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic DNA structures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DNA nanostructures are aggregating after assembly. What are the possible causes and solutions?
A1: Aggregation of DNA nanostructures is a common issue that can arise from several factors. The primary causes are improper buffer conditions, low structural integrity, and issues with purification.
Troubleshooting Steps:
-
Optimize Cation Concentration: Divalent cations like Mg²⁺ are crucial for shielding the negative charges of the DNA backbone and enabling proper folding.[1] However, excessively high concentrations can lead to aggregation.
-
Recommendation: Titrate the MgCl₂ concentration in your assembly buffer. Start with a standard concentration (e.g., 10-20 mM) and test a range of lower and higher concentrations to find the optimal balance for your specific structure.[2] Some structures can maintain integrity in low micromolar concentrations of Mg²⁺ after assembly.[3]
-
-
Verify pH of Assembly Buffer: The pH of the buffer should be maintained within a neutral range (typically 7.0-8.0) for optimal DNA stability.[4][5] Deviations can lead to denaturation and subsequent aggregation.
-
Assess Purification Method: Residual proteins or unassembled DNA strands from the synthesis process can contribute to aggregation.
-
Evaluate Structural Design: Complex designs with blunt ends or exposed hydrophobic moieties can be prone to aggregation. Consider redesigning structures to include features that minimize intermolecular interactions.
Q2: I'm observing significant degradation of my synthetic DNA in a cellular environment. How can I protect it from nucleases?
A2: Nuclease-mediated degradation is a major challenge when using synthetic DNA structures in biological systems.[7][8] Several strategies can be employed to enhance nuclease resistance.
Protective Strategies:
-
Chemical Modifications: Incorporating modifications into the DNA backbone or sugar can sterically hinder nuclease activity.
-
Phosphorothioate (PS) Bonds: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone makes the linkage resistant to many nucleases.[9]
-
2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) Modifications: Modifying the 2' position of the ribose sugar enhances nuclease resistance and can also increase duplex stability.[9]
-
-
Structural Encapsulation: Coating the DNA structure can provide a physical barrier against nucleases.
-
Lipid Bilayers: Encapsulating DNA nanostructures in lipid bilayers can protect them from the external environment.
-
Polymers and Proteins: Coating with biocompatible polymers (e.g., PEG) or proteins can also enhance stability.[10]
-
-
Minor Groove Binders (MGBs): Certain molecules that bind to the minor groove of the DNA helix can inhibit endonuclease activity.[11]
-
Chiral DNA: Using L-DNA, the mirror image of naturally occurring D-DNA, can prevent recognition by exonucleases that have evolved to act on D-DNA.[12][13] Capping the ends of D-DNA strands with short L-DNA sequences can also provide protection.[12][13]
Q3: The melting temperature (Tm) of my DNA duplex is too low for my application. How can I increase its thermal stability?
A3: The melting temperature (Tm) is a critical parameter for applications requiring stable hybridization. Several factors influence Tm, and various modifications can be introduced to increase it.
Methods to Increase Duplex Stability:
-
Increase GC Content: Guanine-Cytosine (G-C) base pairs have three hydrogen bonds, compared to the two in Adenine-Thymine (A-T) pairs, resulting in greater thermal stability.[4] Where possible, increase the G-C content in your sequence.
-
Incorporate Modified Bases:
-
5-Methyl-dC: Replacing cytosine with 5-methyl-deoxycytidine can increase the Tm by approximately 1.3°C per modification.[14]
-
2-Amino-dA: Substituting adenine (B156593) with 2-amino-deoxyadenosine, which forms three hydrogen bonds with thymine, can increase the Tm by about 3°C per substitution.[1]
-
Locked Nucleic Acids (LNAs): These modified RNA nucleotides contain a methylene (B1212753) bridge that "locks" the ribose ring in an A-form conformation, significantly increasing duplex stability (ΔTm of +2 to +10°C per modification).[14]
-
-
Optimize Salt Concentration: Higher concentrations of monovalent cations (e.g., Na⁺) and divalent cations (e.g., Mg²⁺) stabilize the DNA duplex by shielding the negatively charged phosphate backbones.[1]
-
Base Stacking Interactions: The stacking interactions between adjacent base pairs contribute to duplex stability. Certain sequences and modifications can enhance these interactions.[15]
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing DNA stability.
Table 1: Effect of Cations on DNA Duplex Stability
| Cation | Concentration | Effect on Stability | Reference |
| Na⁺ | Increasing | Increases duplex stability by shielding phosphate backbone repulsion. | [16] |
| Mg²⁺ | Increasing | More effective than Na⁺ at stabilizing DNA helices due to its divalent nature.[17][4] | [17][4] |
| Ca²⁺ | Not specified | Found to be one of the most effective ions for stabilizing DNA in solution.[4] | [4] |
Table 2: Impact of Chemical Modifications on Duplex Melting Temperature (Tm)
| Modification | Change in Tm (ΔTm) per Modification | Mechanism | Reference |
| 5-Methyl-deoxycytidine (5-Me-dC) | +1.3°C | Enhanced stacking interactions. | [14] |
| C-5 Propynyl-deoxycytidine (pdC) | +2.8°C | Improved stacking and hydrophobic interactions. | [14] |
| C-5 Propynyl-deoxyuridine (pdU) | +1.7°C | Improved stacking and hydrophobic interactions. | [14] |
| 2-Amino-deoxyadenosine (2-Amino-dA) | +3°C | Forms a third hydrogen bond with thymine. | [1][14] |
| Locked Nucleic Acid (LNA) | +2 to +9.6°C | "Locks" the ribose in a conformation that favors duplex formation. | [14] |
| Minor Groove Binder (MGB) | +10 to +20°C | Binds to the minor groove, stabilizing the duplex. | [14] |
| AP-dC (G-clamp) | +7 to +21°C | Forms a fourth hydrogen bond with guanine. | [1] |
Experimental Protocols
Protocol 1: Assessing DNA Nanostructure Stability via Agarose (B213101) Gel Electrophoresis (AGE)
This protocol is a standard method to quickly assess the structural integrity and potential aggregation or degradation of DNA nanostructures.
Materials:
-
Assembled DNA nanostructures
-
Agarose
-
TAE buffer (40 mM Tris-acetate, 1 mM EDTA)
-
MgCl₂
-
Loading dye (e.g., 6x Orange G)
-
DNA ladder
-
Gel electrophoresis system
-
Gel imaging system
Procedure:
-
Prepare Agarose Gel: Prepare a 1-2% agarose gel in TAE buffer supplemented with a final concentration of 10-12 mM MgCl₂.
-
Prepare Samples: Mix a small volume of your assembled DNA nanostructure sample with loading dye.
-
Load Gel: Load the prepared samples and a DNA ladder into the wells of the agarose gel.
-
Run Electrophoresis: Run the gel at a constant voltage (e.g., 70-100V) until the dye front has migrated an appropriate distance.
-
Visualize: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the bands using a gel imaging system.
Expected Results:
-
Stable Structures: A sharp, well-defined band at the expected molecular weight.
-
Aggregation: A smear or bands stuck in the well.
-
Degradation: A smear of lower molecular weight fragments.
Protocol 2: Serum Stability Assay
This protocol assesses the stability of synthetic DNA structures in the presence of nucleases found in serum.[18]
Materials:
-
Purified DNA structures
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Incubator or water bath at 37°C
-
EDTA (0.5 M)
-
Materials for AGE (see Protocol 1)
Procedure:
-
Sample Preparation: Prepare a reaction mixture containing your DNA structure (e.g., 50 pmol) and 50% FBS in a total volume of 10 µL.[18]
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and stop the degradation by adding EDTA to a final concentration of 25 mM.
-
Analysis: Analyze the samples from each time point using agarose gel electrophoresis (Protocol 1) to visualize the extent of degradation.
Visualizations
Caption: Workflow for assessing the stability of synthetic DNA structures.
Caption: Troubleshooting guide for DNA nanostructure aggregation.
Caption: Strategies to enhance the nuclease resistance of synthetic DNA.
References
- 1. atdbio.com [atdbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural stability of DNA origami nanostructures under application-specific conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the main factors that can affect DNA stability in solution? | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DNA Nanostructures: Current Challenges and Opportunities for Cellular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Duplex Stability Design and Protocols [genelink.com]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Nucleic Acid Helix Stability: Effects of Salt Concentration, Cation Valence and Size, and Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting insolubility issues with DNA31 compound
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering insolubility issues with the DNA31 compound. The following information is designed to help troubleshoot and resolve common challenges faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of 40 mg/mL in DMSO has been reported.[1] It is crucial to ensure the DMSO is anhydrous, as water uptake can significantly decrease the solubility of compounds.
Q2: My this compound compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What can I do?
A2: This is a common issue known as kinetic solubility limitation. When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer, it can crash out of solution. Strategies to mitigate this include:
-
Optimizing Dilution Protocols: Instead of a single large dilution, try a serial dilution approach.
-
Modifying Buffer Conditions: Adjusting the pH or ionic strength of your buffer can improve compound solubility.
-
Using Solubilizing Agents: For in vivo studies, a formulation containing co-solvents and surfactants such as PEG300 and Tween 80 has been suggested.[1] These or similar agents can also be tested in in vitro assays, but their compatibility with the specific assay must be validated.
Q3: Is this compound soluble in aqueous buffers like PBS?
Q4: How should I store this compound solutions to maintain solubility?
A4: For powdered this compound, storage at -20°C for up to 3 years is recommended.[1] Once dissolved in a solvent, it is best to store the solution at -80°C for up to 1 year.[1] To avoid issues with repeated freeze-thaw cycles, which can cause the compound to precipitate, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide for this compound Insolubility
If you are experiencing insolubility with this compound, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the chosen solvent. | The solvent is not appropriate for this compound. | Use an appropriate organic solvent such as DMSO to prepare a stock solution. |
| The compound has degraded due to improper storage. | Ensure the compound has been stored according to the manufacturer's recommendations (-20°C for powder).[1] | |
| A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer. | The compound has low kinetic solubility in the aqueous buffer. | Decrease the final concentration of this compound in the assay. Perform a serial dilution. Increase the percentage of DMSO in the final solution (ensure assay tolerance). |
| The buffer pH is close to the pKa of the compound, reducing its charge and solubility. | Adjust the pH of the buffer. | |
| The solution appears cloudy or contains visible particles after a period of time. | The compound is precipitating out of solution over time. | Consider the use of solubilizing agents or co-solvents in your buffer system. Ensure proper storage of the solution at -80°C.[1] |
| The concentration of the compound exceeds its thermodynamic solubility limit in the given solvent system. | Determine the thermodynamic solubility limit through experimentation to define the maximum usable concentration. |
Experimental Protocols
Protocol 1: Preparation of a 40 mg/mL this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound compound (CAS 845626-57-5)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Methodology:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 50 µL of a 40 mg/mL solution, weigh 2 mg of this compound.[1]
-
Transfer the weighed powder to a clean microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. In this example, add 50 µL of DMSO.[1]
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution, but monitor for any signs of degradation.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation for this compound
Objective: To prepare a clear, soluble formulation of this compound suitable for in vivo animal experiments. This protocol is provided as a reference and may require optimization based on the specific animal model and administration route.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 40 mg/mL)
-
PEG300
-
Tween 80
-
Saline, Phosphate-Buffered Saline (PBS), or sterile deionized water (ddH₂O)
-
Sterile tubes for mixing
Methodology:
-
Begin with the this compound stock solution in DMSO. For example, take 50 µL of a 40 mg/mL solution.
-
Add 300 µL of PEG300 to the DMSO solution.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear and homogenous.
-
Add 600 µL of Saline, PBS, or ddH₂O.
-
Mix thoroughly until a clear solution is obtained. The final concentration in this example would be 2 mg/mL.
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate key workflows and concepts related to troubleshooting this compound insolubility.
Caption: A logical workflow for troubleshooting insolubility issues with the this compound compound.
Caption: The sequential process for preparing an in vivo formulation of this compound.
Caption: Key physicochemical factors that can influence the solubility of the this compound compound.
References
common experimental problems with RNA polymerase inhibitors
Welcome to the Technical Support Center for RNA Polymerase Inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My RNA polymerase inhibitor shows high cytotoxicity at concentrations where I expect to see specific on-target effects. How can I determine if this is an off-target effect?
A1: This is a common issue, particularly with inhibitors that are not highly specific. High cytotoxicity can mask the on-target effects of your inhibitor. Here’s how you can dissect on-target versus off-target cytotoxicity:
-
Dose-Response Analysis: On-target effects should typically manifest at lower concentrations of the inhibitor compared to off-target effects. Perform a detailed dose-response curve for both antiviral/antiproliferative activity (EC50) and cytotoxicity (CC50). A large therapeutic window (Selectivity Index, SI = CC50/EC50) suggests that the desired activity is not due to general toxicity.[1]
-
Molecular Markers: Assess molecular markers specific to the inhibition of your target RNA polymerase. For example, if you are targeting RNA Polymerase I (Pol I), you should observe a decrease in the 47S pre-rRNA transcript.[2] For off-target DNA damage, you can monitor markers like γH2AX foci formation.[2]
-
Use of Structurally Unrelated Inhibitors: Employing an inhibitor with a different chemical structure but the same target can help confirm that the observed phenotype is due to the inhibition of the intended RNA polymerase and not an artifact of the specific chemical scaffold of your primary inhibitor.
-
Rescue Experiments: If feasible, overexpressing the target RNA polymerase might rescue the on-target phenotype but not the off-target effects.
Q2: I am observing inconsistent results with my inhibitor across different cancer cell lines, even those with similar proliferation rates. What could be the underlying cause?
A2: Significant variability in inhibitor efficacy across different cell lines is a frequent observation. Several factors can contribute to this:
-
Genetic Background of Cell Lines: The mutational status of key genes, such as p53, can dramatically influence the cellular response to RNA polymerase inhibition. For instance, cells with wild-type p53 may be more prone to apoptosis following Pol I inhibition due to the activation of the nucleolar stress pathway.[3]
-
Differential Expression of the Target Polymerase: The expression level of the target RNA polymerase or its subunits can vary between cell lines, affecting their sensitivity to the inhibitor.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), in certain cell lines can lead to increased efflux of the inhibitor, reducing its intracellular concentration and apparent efficacy.
-
Metabolic Differences: Cell lines can have different metabolic rates, which may affect the conversion of a prodrug inhibitor to its active form or the rate at which the inhibitor is metabolized and cleared from the cell.
Q3: My inhibitor, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I resolve this solubility issue?
A3: Precipitation of a compound in aqueous media is a common problem, especially for hydrophobic molecules. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity. However, a certain amount of DMSO is necessary to maintain solubility. You may need to find the optimal balance for your specific compound and cell line.
-
Modify the Dilution Method: Instead of adding a small volume of a highly concentrated stock directly to the full volume of media, try a serial dilution approach. You can also try pre-mixing the inhibitor stock with a small volume of serum-containing media first, as proteins in the serum can sometimes help to stabilize the compound.[4]
-
Gentle Warming and Sonication: Gently warming the media to 37°C before adding the inhibitor stock can sometimes improve solubility.[4] Sonication of the stock solution before dilution can also help to break up any microscopic precipitates.
-
Alternative Solvents and Formulations: If DMSO proves problematic, you could explore other less-toxic solvents such as polyethylene (B3416737) glycol (PEG) or consider the use of formulation strategies like solid dispersions or lipid-based delivery systems, though this is more common in later-stage drug development.[5]
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
This guide provides a workflow for determining if the observed cellular effects of your RNA polymerase inhibitor are due to the intended mechanism of action.
Workflow Diagram:
Caption: Workflow for differentiating on-target and off-target effects.
Quantitative Data Summary
The following table summarizes the potency (IC50/EC50) and cytotoxicity (CC50) of several common RNA polymerase inhibitors. Note that these values can vary significantly depending on the assay type, cell line, and experimental conditions.
| Inhibitor | Target RNA Polymerase | Virus/Cell Line | Assay Type | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Remdesivir | Viral RdRp | SARS-CoV-2 | Cell-Based | 0.67[2] | >10 | >14.9 |
| Molnupiravir | Viral RdRp | SARS-CoV-2 | Cell-Based | 0.22[2] | >10 | >45.5 |
| Sofosbuvir | Viral RdRp | West Nile Virus | Biochemical | 11.1[2] | ND | ND |
| CX-5461 | Eukaryotic Pol I | A2780 cells | Cell Viability | 0.12[4] | ND | ND |
| BMH-21 | Eukaryotic Pol I | Various | Biochemical | ~1 | ND | ND |
| Roscovitine | Eukaryotic Pol II (via CDK9) | Cancer cell panel | Cell Viability | 15.2 (average)[6] | ND | ND |
| Flavopiridol | Eukaryotic Pol II (via CDK9) | Various | Biochemical (CDK9 Ki) | 0.003[6] | ND | ND |
ND: Not Determined
Experimental Protocols
Protocol 1: In Vitro Transcription Assay to Determine IC50
This protocol describes a non-radioactive, fluorescence-based assay to measure the direct inhibitory effect of a compound on RNA polymerase activity.
Diagram of Experimental Workflow:
Caption: Workflow for an in vitro transcription assay.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing 10x reaction buffer, an appropriate RNA or DNA template, and nucleoside triphosphates (NTPs).
-
In a 96- or 384-well plate, add 1 µL of the test compound at various concentrations (typically in DMSO).
-
Add 48 µL of a premix containing water, 10x reaction buffer, template, and NTPs to each well.
-
To initiate the reaction, add 1 µL of purified RNA polymerase to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction and add a fluorescent dye that specifically binds to double-stranded RNA (the product of the reaction).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence signal to a no-inhibitor control.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[2]
-
Protocol 2: Cell Viability (MTT) Assay to Determine CC50
This protocol outlines the steps for a standard MTT assay to measure the cytotoxic effects of an inhibitor on a chosen cell line.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the RNA polymerase inhibitor or a vehicle control (e.g., DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the CC50 value (the concentration that causes a 50% reduction in cell viability).
-
Protocol 3: Generation of Drug-Resistant Cell Lines
This protocol provides a general method for developing drug-resistant cell lines through continuous exposure to an RNA polymerase inhibitor.
Methodology:
-
Determine Initial IC50:
-
First, determine the IC50 of the inhibitor for the parental cell line using a cell viability assay (see Protocol 2).
-
-
Initial Drug Exposure:
-
Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC50.
-
Initially, a large percentage of cells will die.
-
-
Dose Escalation:
-
Once the surviving cells have repopulated the culture vessel, passage them and increase the inhibitor concentration by 1.5- to 2-fold.[2]
-
Repeat this process of recovery and dose escalation over several months.
-
-
Characterization of Resistant Cells:
-
Periodically, test the IC50 of the resistant cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be considered established.[2]
-
-
Identification of Resistance Mutations:
-
Extract total RNA from both the parental and resistant cell lines.
-
Perform reverse transcription to generate cDNA.
-
Use PCR to amplify the coding sequence of the target RNA polymerase.
-
Sequence the PCR products (e.g., using Sanger or next-generation sequencing) to identify any mutations in the resistant cell line that are not present in the parental line.[7]
-
Troubleshooting Diagram for Common Experimental Problems:
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Viral RNA-dependent RNA Polymerases Targeted Library [otavachemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Specificity in DNA-Based Technologies
Disclaimer: The term "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming, not a specific molecule or technology. This guide addresses the crucial concept of "specificity" in the context of advanced DNA-based technologies frequently discussed at this conference.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNA nanotechnology, particularly in the areas of DNA Strand Displacement (DSD), DNA self-assembly, and molecular logic gates.
Section 1: Troubleshooting Guide for DNA Strand Displacement (DSD) Systems
High specificity is paramount in DSD systems to ensure that reactions are triggered only by the intended input molecules. A common issue is "leak," an input-independent, spurious reaction that compromises specificity and signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: My DSD circuit is producing an output signal even without the input strand. What is causing this "leak" and how can I reduce it?
A1: This phenomenon, known as a leak reaction, is a common challenge in DSD systems. It's often caused by "toeless" strand displacement, where a fuel strand spontaneously displaces an output strand from a gate complex without the presence of the input. This can be exacerbated by the fraying of DNA duplex ends.[1][2]
Here are several strategies to mitigate leak reactions:
-
Optimize Domain Design:
-
Clamps: Introduce a short 1-3 nucleotide "clamp" at the end of helices. This clamp increases the energetic barrier for toeless displacement, as a larger fraying event is required for the leak reaction to initiate.[1][2]
-
Redundancy (Leakless Designs): Employ designs with multiple long domains, such as the Double-Long Domain (DLD) or Triple-Long Domain (TLD) schemes. These strategies ensure that multiple fuel complexes must come together for a leak to occur, significantly increasing the energy penalty for such spurious reactions.[1] At high redundancy levels, leak can be reduced to undetectable levels even at high reactant concentrations.[1]
-
Mismatch Closure: Introduce a "helper strand" that binds to mismatched sites, creating a structural constraint. This establishes a selective energy barrier that kinetically hinders the displacement of mismatched targets while allowing the perfectly matched target to proceed normally.[3][4]
-
-
Sequence-Level Optimization:
-
Kinetic Proofreading:
-
Reaction Conditions:
-
Ionic Concentration: The concentration of ions (e.g., Mg²⁺) can influence the stability of DNA duplexes and, consequently, the rate of leak reactions. Optimization of ion concentration is crucial.[8]
-
Stoichiometry: The ratio of reactants can impact leak rates. High concentrations of fuel strands can sometimes increase leakage, although the relationship can be complex.[8]
-
Q2: How does toehold length affect the specificity of my strand displacement reaction?
A2: The toehold is the primary initiation site for strand displacement, and its length is a critical parameter for both reaction kinetics and specificity.
-
Kinetics: The rate of strand displacement is logarithmically proportional to the length of the toehold.[9] Longer toeholds generally lead to faster reaction rates.[3][9]
-
Specificity: While longer toeholds increase the reaction rate, they can sometimes decrease the ability to discriminate between a perfectly matched target and one with a single-base mismatch, especially if the mutation is outside the toehold region.[3] Conversely, very short toeholds can improve specificity at the cost of significantly slower reaction kinetics and lower yield.[3] Therefore, optimizing toehold length is a trade-off between reaction speed and specificity.
Experimental Workflow for Leak Reduction
The following diagram illustrates a general workflow for troubleshooting and reducing leak in DSD systems.
Data Summary: Impact of Redundancy on Leak Reactions
The "leakless" design principle demonstrates that increasing redundancy can dramatically reduce spurious reactions.
| Design Strategy | Redundancy Level (N) | Typical Concentration | Observed Leak (10-hour experiment) | Reference |
| Single Long Domain (SLD) | 1 | 50–400 nM | Detectable | [1] |
| Double Long Domain (DLD) | 2 | up to 1 µM | Significantly Reduced | [1] |
| Triple Long Domain (TLD) | 3 | up to 1 µM | Not Observed | [1] |
Section 2: Troubleshooting Guide for DNA Self-Assembly
Specificity in DNA self-assembly, such as in DNA origami, refers to the correct folding and binding of hundreds of "staple" strands to a long "scaffold" strand to form a desired nanostructure.
Frequently Asked Questions (FAQs)
Q1: My DNA origami structures have a low yield of correctly formed shapes. What are the common causes?
A1: Low yields in DNA self-assembly can stem from several factors related to specificity and experimental conditions:
-
Suboptimal Stoichiometry: An incorrect ratio of staple strands to the scaffold strand is a primary cause of assembly failure. An excess of staple strands can lead to aggregation and misfolded structures.[10]
-
Purity of Oligonucleotides: The purity of both the scaffold and staple strands is critical. Failed synthesis products can act as incorrect staples, interfering with the assembly process.
-
Annealing Protocol: The temperature ramp during the annealing process is crucial. A ramp that is too fast may not allow sufficient time for strands to find their correct binding sites, trapping the structure in a misfolded state.
-
Buffer Conditions: The concentration of cations, particularly Mg²⁺, is vital for shielding the negative charge of the DNA backbone and allowing strands to come close enough to hybridize. Suboptimal Mg²⁺ concentrations can lead to incomplete or incorrect assembly.
-
Cooperativity Issues: In complex assemblies, the binding of one staple can affect the binding of its neighbors. This cooperativity can sometimes lead to the formation of kinetically trapped, incorrect structures.[10]
Q2: How can I improve the purity and yield of my self-assembled DNA nanostructures?
A2: Several purification techniques can be employed to separate correctly formed structures from excess staples and misfolded aggregates:
-
Agarose (B213101) Gel Electrophoresis: Correctly formed, compact DNA origami structures migrate differently through an agarose gel than aggregates or unbound staples, allowing for effective separation.
-
Magnetic Bead-Based Separation: This technique uses affinity purification. For example, a biotinylated staple strand can be incorporated into the design, allowing the correctly formed structures to be captured by streptavidin-coated magnetic beads.[11]
-
Size Exclusion Chromatography (SEC): SEC can separate molecules based on their size, effectively removing smaller, unbound staple strands.
Signaling Pathway for Correct vs. Incorrect Assembly
This diagram illustrates the competing pathways of correct self-assembly versus the formation of kinetically trapped, incorrect structures.
Section 3: Protocols and Methodologies
Protocol 1: Basic Kinetic Analysis of a DSD Reaction
This protocol outlines a method to measure the kinetics of a simple toehold-mediated strand displacement reaction using a fluorescence reporter.
Materials:
-
Gate complex (substrate strand + output strand with fluorophore-quencher pair)
-
Input strand
-
Reaction buffer (e.g., TE buffer with 12.5 mM MgCl₂)
-
Fluorometer or plate reader capable of real-time fluorescence measurement.
Methodology:
-
Preparation: Prepare stock solutions of the gate complex and input strand in the reaction buffer. Anneal the gate complex by heating to 95°C for 5 minutes and slowly cooling to room temperature.
-
Reaction Setup: In a fluorescence cuvette or well plate, add the gate complex to the desired final concentration (e.g., 50 nM).
-
Initiation: Place the cuvette/plate in the fluorometer and begin recording the baseline fluorescence. Inject the input strand to initiate the reaction (e.g., to a final concentration of 60 nM).
-
Data Acquisition: Record the fluorescence intensity over time. The displacement of the quencher-labeled strand from the fluorophore-labeled strand will result in an increase in fluorescence.
-
Leak Measurement: To measure the leak rate, repeat the experiment without adding the input strand. Monitor the fluorescence over a longer period (e.g., several hours) to detect any slow, input-independent signal increase.
-
Analysis: Normalize the fluorescence data and fit it to a kinetic model to extract the observed reaction rate. Compare the rate of the input-driven reaction to the leak reaction to determine the signal-to-noise ratio.
Protocol 2: Purification of DNA Origami using Agarose Gel Electrophoresis
Materials:
-
Assembled DNA origami sample
-
Agarose
-
TBE or TAE buffer supplemented with MgCl₂ (typically 10-12.5 mM)
-
6x DNA loading dye
-
DNA stain (e.g., SYBR Gold)
-
Gel electrophoresis apparatus
-
UV transilluminator
Methodology:
-
Gel Preparation: Prepare a 1.5% - 2.0% agarose gel using TBE/TAE buffer supplemented with MgCl₂. The added magnesium is crucial to maintain the stability of the origami structure during electrophoresis.
-
Sample Preparation: Mix your annealed DNA origami sample with the 6x loading dye.
-
Loading and Running the Gel: Carefully load the sample into the wells of the gel. Run the gel at a low voltage (e.g., 4-5 V/cm) to prevent overheating, which could denature the structures.[12]
-
Staining: After the electrophoresis is complete, stain the gel with a DNA stain like SYBR Gold for 30-60 minutes.
-
Visualization and Extraction: Visualize the gel on a UV transilluminator. The correctly folded origami structure should appear as a sharp, distinct band that migrates faster than unfolded or aggregated structures. This band can be carefully excised from the gel.
-
Purification: The DNA origami can be extracted from the gel slice using a gel extraction kit or by methods such as crush and soak. Ensure that the buffers used are compatible with maintaining the structure's integrity.
References
- 1. pnas.org [pnas.org]
- 2. solo-group.link [solo-group.link]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Kinetic Proofreading Can Enhance Specificity in a Nonenzymatic DNA Strand Displacement Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Proofreading Can Enhance Specificity in a Nonenzymatic DNA Strand Displacement Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Computational Method to Reduce Leaky Reaction in DNA Strand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and Activation Strategies in Toehold-Mediated and Toehold-Free DNA Strand Displacement | MDPI [mdpi.com]
- 10. Failure Mechanisms in DNA Self-Assembly: Barriers to Single-Fold Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dominant Analytical Techniques in DNA Nanotechnology for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
mitigating cytotoxicity of DNA31 in cell culture
Welcome to the technical support center for DNA31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating and understanding the cytotoxic effects of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced cytotoxicity?
A1: this compound is a DNA-damaging agent. Its primary mechanism involves inducing DNA lesions, such as double-strand breaks (DSBs). This damage triggers a cellular response that can lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis) if the damage is too severe to be repaired.
Q2: Is it possible to reduce the off-target effects of this compound?
A2: While this compound is designed to target DNA, off-target effects can occur. To mitigate these, it is crucial to use the lowest effective concentration and optimize the treatment duration. Additionally, ensuring the health and consistency of your cell cultures can minimize variability that might be mistaken for off-target effects.
Q3: What are the initial signs of this compound-induced cytotoxicity I should look for?
A3: Early signs of cytotoxicity include changes in cell morphology, such as rounding, detachment from the culture surface (for adherent cells), and the appearance of apoptotic bodies. You may also observe a decrease in cell proliferation and confluency compared to untreated control groups.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration depends on your cell type and the desired experimental outcome. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A common starting point is a wide concentration range (e.g., 1 nM to 100 µM) with serial dilutions.[1][2]
Q5: My untreated control cells are showing high levels of cell death. What could be the cause?
A5: High background cytotoxicity in control wells can be due to several factors, including unhealthy or senescent cells, contamination (e.g., mycoplasma), or harsh experimental conditions (e.g., prolonged incubation, high solvent concentration). Always ensure your cells are in the logarithmic growth phase and that the final solvent concentration (e.g., DMSO) is non-toxic to your cells (typically <0.5%).[3][4][5]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents. 3. Edge effects: Evaporation in the outer wells of the microplate. | 1. Ensure a homogenous cell suspension: Gently mix the cell suspension before and during plating. 2. Use calibrated pipettes: Practice consistent pipetting techniques. For 96-well plates, consider using a multichannel pipette. 3. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.[3][4] |
| Unexpectedly low cytotoxicity at high this compound concentrations | 1. Compound precipitation: this compound may be precipitating out of the solution at high concentrations. 2. Assay interference: High concentrations of this compound might interfere with the assay chemistry (e.g., reducing the MTT reagent). | 1. Visually inspect for precipitates: Check the solubility of this compound in your culture medium. If precipitation occurs, consider using a different solvent or lowering the maximum concentration. 2. Run a cell-free control: Add this compound to the assay reagents without cells to check for direct chemical interactions. If interference is detected, consider an alternative cytotoxicity assay.[3] |
| High background signal in cytotoxicity assay | 1. Contamination: Bacterial, fungal, or mycoplasma contamination can affect assay readouts. 2. Reagent issues: Expired or improperly stored assay reagents. 3. High cell density: Too many cells can lead to a high basal metabolic rate. | 1. Regularly test for contamination: Implement routine screening for mycoplasma and other contaminants. 2. Use fresh reagents: Ensure all assay components are within their expiration date and stored correctly. 3. Optimize cell seeding density: Perform a cell titration experiment to find the optimal cell number for your assay.[6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to assess the cytotoxicity of this compound and determine its IC50 value.
Materials:
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced cytotoxicity signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Validating DNA Computing: A Comparative Guide to Experimental Verification
For Researchers, Scientists, and Drug Development Professionals
The field of DNA computing, with its potential for massively parallel computation and high-density data storage, presents a paradigm shift in how we approach complex biological problems. However, the transition from theoretical models to reliable experimental results hinges on rigorous validation. This guide provides a comparative overview of key experimental techniques used to validate the results of DNA computing experiments, offering a framework for assessing their performance against alternative methods. We present quantitative data from published research, detailed experimental protocols, and visual workflows to aid in the design and evaluation of DNA computing systems.
Performance Metrics: DNA vs. Silicon Computing
DNA computing offers unprecedented parallelism, but it is essential to understand its current limitations in speed and error rates compared to traditional silicon-based computing. The following table summarizes key performance metrics.
| Performance Metric | DNA Computing | Silicon-Based Computing | Supporting Evidence |
| Operations/second | Potentially 10^12 - 10^14 (massively parallel) | ~10^11 (for a high-end CPU, sequential) | While individual DNA operations are slower, the sheer number of molecules allows for massive parallelism.[1][2] |
| Information Density | ~1 bit/nm³ | ~1 bit/10^12 nm³ | DNA offers a significantly higher storage density.[3] |
| Error Rate | 10⁻⁵ to 10⁻⁷ errors/base/duplication (polymerase-dependent) | Extremely low, with error correction | DNA polymerase fidelity is a key factor; high-fidelity polymerases can reduce errors significantly.[4][5] |
| Time to Result | Can be slow due to biochemical reaction times (hours to days) | Extremely fast (nanoseconds to microseconds) | The overall computation time in DNA computing is often dominated by the kinetics of molecular reactions.[1] |
Experimental Validation Techniques
Rigorous validation of DNA computing outputs is crucial for ensuring the reliability of the results. Several experimental techniques are employed to verify the successful execution of DNA-based computations and the integrity of the resulting molecular structures.
Gel Electrophoresis
Principle: This technique separates DNA molecules based on their size. In the context of DNA computing, it is used to confirm the formation of expected output strands and to separate correct computational products from unreacted or erroneous strands.
Experimental Protocol:
-
Gel Preparation: Prepare a 1-2% agarose (B213101) gel in 1x TAE or TBE buffer containing a DNA-intercalating dye (e.g., SYBR Green or GelRed).[6][7]
-
Sample Loading: Mix DNA samples with a loading dye and load them into the wells of the gel. Include a DNA ladder with fragments of known sizes for reference.[8]
-
Electrophoresis: Apply a constant voltage (e.g., 90V) across the gel for a duration sufficient to achieve separation (typically 60-90 minutes).[7] DNA, being negatively charged, will migrate towards the positive electrode.
-
Visualization: Image the gel under UV or blue light to visualize the DNA bands. The size of the experimental DNA fragments can be estimated by comparing their migration distance to that of the DNA ladder.
Fluorescence Resonance Energy Transfer (FRET)
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). It is highly sensitive to the distance between the donor and acceptor fluorophores, making it an excellent tool for verifying the conformational changes and proximity of DNA strands in real-time, which is often a key indicator of a successful computational step.[9][10]
Experimental Protocol:
-
Labeling: Design and synthesize DNA strands with a FRET pair (a donor and an acceptor fluorophore) at specific locations. The choice of fluorophores should ensure spectral overlap between the donor's emission and the acceptor's excitation spectra.[10]
-
Reaction Setup: Initiate the DNA computation in a suitable buffer.
-
Fluorescence Measurement: Use a spectrofluorometer to excite the donor fluorophore and measure the emission spectra of both the donor and acceptor.[11]
-
Data Analysis: An increase in the acceptor's emission intensity and a corresponding decrease in the donor's emission intensity indicate that the two strands are in close proximity, confirming the intended molecular interaction.[12] FRET efficiency can be calculated to quantify the interaction.
Atomic Force Microscopy (AFM)
Principle: AFM is a high-resolution imaging technique that can visualize the topography of surfaces at the nanoscale. It is used to directly observe the structure of DNA nanostructures, such as DNA origami, which can be the physical output of a DNA computation.[13]
Experimental Protocol:
-
Sample Preparation: Deposit a small volume of the DNA origami solution onto a freshly cleaved mica surface. The surface is negatively charged, and the presence of Mg²⁺ in the buffer facilitates the binding of the DNA origami.[1]
-
Imaging: Perform scanning in tapping mode in the same buffer. This mode minimizes the interaction forces between the AFM tip and the delicate DNA structures.[1]
-
Image Analysis: Analyze the AFM images to confirm the correct self-assembly and morphology of the DNA nanostructures.[6]
Comparative Analysis of Validation Methods
| Validation Technique | Information Obtained | Throughput | Cost | Key Advantage | Key Limitation |
| Gel Electrophoresis | Size and purity of DNA products | High | Low | Simple, widely available, and effective for size verification.[7] | Provides limited structural information. |
| FRET | Real-time conformational changes and molecular proximity | Medium | Medium | Highly sensitive to distance, enabling dynamic studies of molecular interactions.[9][12] | Requires careful labeling and can be complex to interpret. |
| AFM | High-resolution structural images of DNA nanostructures | Low | High | Provides direct visual confirmation of complex structures.[6][13] | Can be slow and requires specialized equipment. |
Visualizing DNA Computing Workflows
The following diagrams, generated using the DOT language, illustrate common workflows in DNA computing experiments.
References
- 1. dna.caltech.edu [dna.caltech.edu]
- 2. DNA computing using single-molecule hybridization detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fidelity of DNA polymerases in the detection of intraindividual variation of mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Origami Fiducial for Accurate 3D Atomic Force Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. briefs.techconnect.org [briefs.techconnect.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Single-Molecule FRET: A Tool to Characterize DNA Nanostructures [frontiersin.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Single-Molecule FRET: A Tool to Characterize DNA Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application Note: High-Resolution Imaging of DNA Nanoarchitectures Using AFM | Bruker [bruker.com]
A Comparative Guide to Confirming the Structure of Self-Assembled DNA Nanostructures
For Researchers, Scientists, and Drug Development Professionals
The precise control over the size, shape, and assembly of DNA nanostructures has established them as powerful tools in a myriad of applications, from targeted drug delivery to molecular electronics. The successful self-assembly of these intricate designs is a critical first step, and its confirmation requires robust and accurate characterization techniques. This guide provides an objective comparison of the three primary methods for confirming the structure of self-assembled DNA nanostructures: Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Small-Angle X-ray Scattering (SAXS). We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: A Quantitative Comparison of Key Techniques
The selection of a characterization technique often depends on a balance of factors including resolution, sample requirements, and throughput. The following table summarizes the key quantitative parameters for AFM, TEM, and SAXS in the context of DNA nanostructure analysis.
| Parameter | Atomic Force Microscopy (AFM) | Transmission Electron Microscopy (TEM) | Small-Angle X-ray Scattering (SAXS) |
| Resolution | Lateral: ~1-10 nm, Height: ~0.1 nm | Up to ~2 nm (20 Å) for negative stain | ~1-200 nm (overall shape and internal structure) |
| Typical Sample Concentration | 2-10 nM | ~5 nM | 20-250 nM (~0.1-1.25 mg/mL)[1][2] |
| Typical Sample Volume | 2-10 µL | 3-5 µL | 10-50 µL[3] |
| Data Acquisition Time | 1-30 minutes per scan area | 5-30 minutes per grid area | Milliseconds to hours[1][4] |
| Sample Environment | Air or liquid | High vacuum | Solution |
| Information Obtained | 3D topography, surface details, mechanical properties | 2D projection, high-resolution structural details | Ensemble-averaged size, shape, and internal structure in solution |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining high-quality data. Below are representative methodologies for each of the key techniques discussed.
Atomic Force Microscopy (AFM) Imaging of DNA Nanostructures
AFM provides high-resolution topographical images of individual nanostructures on a surface.
Materials:
-
DNA nanostructure sample (2-10 nM in a buffer, e.g., 1x TAE with 12.5 mM MgCl2)
-
Freshly cleaved mica substrate
-
Deposition buffer (e.g., 1x TAE with 12.5 mM MgCl2)
-
Ultrapure water
-
Compressed nitrogen or argon gas
-
AFM instrument with tapping mode capability
Protocol:
-
Substrate Preparation: Cleave the top layer of a mica disc using adhesive tape to reveal a fresh, atomically flat surface.
-
Sample Deposition: Pipette 2-10 µL of the DNA nanostructure solution onto the center of the freshly cleaved mica.
-
Incubation: Allow the sample to adsorb to the mica surface for 2-5 minutes. The positively charged ions (Mg2+) in the buffer help to mediate the electrostatic repulsion between the negatively charged DNA and the negatively charged mica surface.
-
Rinsing: Gently rinse the mica surface with 100-200 µL of ultrapure water to remove unbound structures and excess salts.
-
Drying: Carefully dry the sample under a gentle stream of compressed nitrogen or argon gas.
-
Imaging: Mount the sample in the AFM and image in tapping mode in air. Tapping mode is preferred for soft biological samples as it minimizes lateral forces that could damage the structures.
Negative Stain Transmission Electron Microscopy (TEM) of DNA Nanostructures
Negative stain TEM is a widely used technique to visualize the two-dimensional projection of DNA nanostructures with high contrast.
Materials:
-
DNA nanostructure sample (~5 nM)
-
TEM grids (e.g., copper grids with a continuous carbon film)
-
Glow discharger
-
Negative stain solution (e.g., 2% (w/v) uranyl formate (B1220265) or uranyl acetate)
-
Filter paper
-
Pipettes and tweezers
Protocol:
-
Grid Preparation: Glow discharge the TEM grids for 15-30 seconds to render the carbon surface hydrophilic, which promotes sample adhesion.
-
Sample Application: Using tweezers, carefully place a 3-5 µL drop of the DNA nanostructure solution onto the carbon side of the glow-discharged grid.
-
Adsorption: Allow the sample to adsorb to the grid for 1-2 minutes.
-
Blotting: Gently blot the excess liquid from the edge of the grid with a piece of filter paper. Do not let the grid dry completely.
-
Staining: Immediately place the grid, sample side down, onto a 5-10 µL drop of the negative stain solution for 30-60 seconds.
-
Blotting and Drying: Blot the excess stain with filter paper and allow the grid to air dry completely before loading it into the TEM.
-
Imaging: Image the sample in the TEM at a suitable magnification. The heavy metal stain will surround the DNA nanostructures, creating a high-contrast image of their shape.
Small-Angle X-ray Scattering (SAXS) of DNA Nanostructures
SAXS provides information about the average size and shape of nanostructures in solution, offering a complementary perspective to microscopy techniques.
Materials:
-
DNA nanostructure sample (20-250 nM)
-
Matching buffer (the exact same buffer the sample is in, without the DNA)
-
SAXS sample holder (e.g., a quartz capillary)
-
Synchrotron or laboratory SAXS instrument
Protocol:
-
Sample Preparation: Prepare a concentration series of your DNA nanostructure sample (e.g., 1, 2, and 5 mg/mL) to assess for inter-particle effects.[3] Ensure the sample is monodisperse and free of aggregates by using techniques like dynamic light scattering (DLS) prior to the SAXS experiment.
-
Buffer Preparation: Prepare a sufficient volume of the exact same buffer used for the final purification step of your sample. This is crucial for accurate background subtraction.
-
Sample Loading: Carefully load approximately 20-50 µL of the sample into the quartz capillary, ensuring there are no air bubbles.
-
Data Collection:
-
First, collect scattering data from the matching buffer. This will serve as the background.
-
Next, collect scattering data from your DNA nanostructure samples at each concentration.
-
Exposure times can range from milliseconds to seconds, and multiple exposures are often averaged to improve the signal-to-noise ratio.[4]
-
-
Data Analysis:
-
Subtract the buffer scattering profile from the sample scattering profiles.
-
Analyze the resulting scattering curve to determine parameters such as the radius of gyration (Rg), which relates to the overall size of the nanostructure, and the pair-distance distribution function, P(r), which provides information about the shape.
-
Mandatory Visualization
To further clarify the experimental processes and the relationships between these techniques, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Molecular Computation Models
In the quest for next-generation computing, researchers are turning to the fundamental building blocks of life: molecules. Molecular computation harnesses the inherent properties of biological and synthetic molecules to perform calculations, offering paradigm shifts in data storage, parallel processing, and biocompatibility. This guide provides a comparative overview of prominent molecular computation models, offering objective performance data and experimental insights for researchers, scientists, and drug development professionals. The models discussed include DNA-based systems, enzyme-driven logic, and in-vivo synthetic gene circuits, providing a framework for understanding their respective strengths and applications.
DNA-Based Computation: Programming with the Blueprint of Life
DNA computing utilizes the predictable base-pairing of nucleic acids to create computational components.[1] Information is encoded in the sequence of bases (A, T, C, G), and operations are executed through molecular interactions.[2] This approach benefits from the immense data density of DNA and its inherent parallelism, where trillions of molecules can interact simultaneously in a small volume.[1][2]
Two primary strategies dominate this field: DNA Strand Displacement (DSD) and DNA Origami.
-
DNA Strand Displacement (DSD): This technique relies on a process called toehold-mediated strand displacement. An input DNA strand binds to a short, single-stranded "toehold" on a DNA duplex, initiating the displacement of an incumbent strand.[3] This mechanism is highly programmable and can be used to construct logic gates (AND, OR, NOT), amplifiers, and complex reaction networks.[3][4]
-
DNA Origami: This method involves folding a long, single-stranded DNA scaffold (often from a viral genome) into a predefined 2D or 3D shape using hundreds of shorter "staple" strands.[5] These nanostructures can serve as platforms for organizing other molecules or can be designed as dynamic machines whose conformations are controlled by inputs like DSD reactions.[6]
Performance Comparison: DNA-Based Systems
| Performance Metric | DNA Strand Displacement (DSD) & Origami | Data Source(s) |
| Computational Speed | Slow; individual gate operations can take minutes to hours. | [3][7] |
| Scalability/Complexity | High; arbitrarily large circuits can be designed. | [3] |
| Information Density | Extremely high; vast amounts of data can be stored in a small physical volume. | [2] |
| Energy Efficiency | High; operates at the molecular level with low energy requirements. | [2] |
| Biocompatibility | High; can be integrated with biological systems for in-vivo applications. | [2] |
| Error Rate | Prone to errors from mismatches, leaks, and incomplete reactions. | N/A |
Visualizing DNA Strand Displacement
The following diagram illustrates the fundamental process of toehold-mediated strand displacement, where an "Invader" strand displaces an "Incumbent" strand from a "Substrate" complex.
Caption: Toehold-mediated DNA strand displacement workflow.
Experimental Protocol: DNA Strand Displacement Kinetics Assay
This protocol outlines a typical experiment to measure the kinetics of a DSD reaction using fluorescence quenching.
-
Oligonucleotide Design and Synthesis:
-
Design three DNA strands: a Substrate strand, an Incumbent strand, and an Invader strand.
-
The Substrate and Incumbent strands are partially complementary. The Substrate contains a "toehold" sequence that is single-stranded when bound to the Incumbent.
-
Modify the Incumbent strand with a fluorophore (e.g., Cy5) and the Substrate strand with a quencher (e.g., Iowa Black FQ) at positions that will be in close proximity when the two are hybridized.
-
Synthesize and purify all oligonucleotides.
-
-
Complex Annealing:
-
Prepare the Substrate-Incumbent duplex by mixing the two strands in a buffered solution (e.g., TE buffer with MgCl2).
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature over several hours to ensure proper annealing. This process brings the fluorophore and quencher together, resulting in low initial fluorescence.
-
-
Kinetic Measurement:
-
Place the annealed Substrate-Incumbent complex into a fluorometer.
-
Initiate the reaction by adding the Invader strand to the solution at a known concentration.
-
Monitor the fluorescence intensity over time at an appropriate excitation/emission wavelength for the chosen fluorophore. As the Invader displaces the fluorophore-labeled Incumbent strand, the fluorophore and quencher are separated, causing an increase in fluorescence.[8]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
Fit the resulting curve to a kinetic model (e.g., a single exponential function) to extract the observed reaction rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the Invader strand to determine the second-order rate constant of the reaction.
-
Enzyme-Based Computation: Logic in Catalysis
Enzyme-based computers use the highly specific catalytic activity of enzymes to perform logical operations.[7] In this model, the presence or absence of specific substrates act as inputs, and the product of the enzymatic reaction serves as the output.[9] By coupling different enzyme reactions, complex logic gates and circuits, such as half-adders and half-subtractors, can be constructed.[9][10] A key advantage of this approach is its ability to interface directly with biological systems and respond to metabolic signals.
Performance Comparison: Enzyme-Based Systems
| Performance Metric | Enzyme-Based Logic Gates | Data Source(s) |
| Computational Speed | Slow; calculations can take several minutes. | [7] |
| Scalability/Complexity | Moderate; cascading multiple enzymes can be challenging due to substrate compatibility and reaction conditions. | [11] |
| Information Density | Low; information is encoded in the concentration of molecules. | N/A |
| Energy Efficiency | High; reactions occur under biological conditions. | [12] |
| Biocompatibility | Very high; ideal for biosensing and intelligent drug delivery. | [7] |
| Error Rate | Can be affected by enzyme inhibition, denaturation, and substrate cross-reactivity. | N/A |
Visualizing an Enzyme-Based AND Gate
This diagram shows a dual-enzyme AND logic gate. The output is only produced when both Input A (Substrate A) and Input B (Substrate B) are present.
Caption: Signaling pathway for a dual-enzyme AND logic gate.[13]
Experimental Protocol: Constructing an Enzyme AND Gate
This protocol describes the construction of a fluorescent AND gate that responds to the presence of both esterase and tyrosinase.[13]
-
Sensor Synthesis:
-
Synthesize a resorufin-based sensor molecule. This molecule's core structure is fluorescent, but its activity is blocked.
-
The sensor is substituted with a self-immolative 3-hydroxy benzyl (B1604629) group, which is a recognition site for the enzyme tyrosinase.
-
The hydroxyl group on this site is protected with an acetyl moiety. This protection prevents tyrosinase from recognizing and binding to the sensor.
-
-
Preparation of Reaction Solutions:
-
Prepare four separate test solutions in a suitable buffer (e.g., PBS, pH 7.4).
-
Solution 1 (Input 0,0): Sensor molecule only.
-
Solution 2 (Input 1,0): Sensor molecule + esterase.
-
Solution 3 (Input 0,1): Sensor molecule + tyrosinase.
-
Solution 4 (Input 1,1): Sensor molecule + esterase + tyrosinase.
-
-
Enzymatic Reaction and Measurement:
-
Data Analysis and Logic Verification:
-
Condition (1,0): In the presence of only esterase, the acetyl protecting group is removed. However, without tyrosinase, no further reaction occurs, and fluorescence remains low.
-
Condition (0,1): In the presence of only tyrosinase, the enzyme cannot recognize the protected binding site, so no reaction occurs, and fluorescence remains low.
-
Condition (1,1): Esterase first removes the acetyl group, exposing the hydroxyl group. Tyrosinase can then recognize and oxidize its binding site. This triggers a self-immolative cleavage, releasing the resorufin (B1680543) fluorophore and causing a significant increase in fluorescence.[13]
-
Plot the final fluorescence intensity for all four conditions. A significant output (high fluorescence) should only be observed for condition (1,1), confirming AND logic.
-
Synthetic Gene Circuits: Computation in Living Cells
Synthetic biology enables the construction of gene circuits within living cells to perform computations.[14] These circuits are composed of genetic parts—promoters, ribosome binding sites, coding sequences, and terminators—that are rationally assembled to process information.[15] Inputs are typically small molecules (inducers) or environmental signals, and outputs are often the expression of reporter proteins (like GFP) or actuation of a cellular response.[14] This model allows computation to be directly linked to complex biological processes, opening applications in metabolic engineering, diagnostics, and therapeutics.[14]
Performance Comparison: Synthetic Gene Circuits
| Performance Metric | Synthetic Gene Circuits | Data Source(s) |
| Computational Speed | Very slow; operations are tied to transcription and translation, taking many minutes to hours. | N/A |
| Scalability/Complexity | Moderate; complexity is limited by the metabolic load on the host cell and the availability of orthogonal genetic parts. | |
| Information Density | N/A (computation is cellular, not for data storage). | N/A |
| Energy Efficiency | High; leverages the host cell's metabolism. | N/A |
| Biocompatibility | Intrinsic; operates within a living biological system. | [14] |
| Error Rate | Subject to biological noise (stochastic gene expression) and cellular context-dependency. | N/A |
Visualizing a Genetic Repressilator (NOT Cascade)
This diagram shows a simple genetic circuit where three repressors inhibit each other in a cycle, forming a ring oscillator. This is an example of a simple state machine.
Caption: A genetic repressilator circuit showing three-gene negative feedback.
Experimental Protocol: Construction of a Genetic AND Gate in E. coli
This protocol outlines the general workflow for building a two-input genetic AND gate.
-
Circuit Design:
-
Design a circuit where two separate inputs are required to produce an output. For example, Input A (e.g., arabinose) induces the expression of one part of a split transcriptional activator, and Input B (e.g., IPTG) induces the other part.
-
Only when both parts are present can they assemble into a functional activator that binds to a specific promoter and drives the expression of an output gene (e.g., Green Fluorescent Protein, GFP).
-
-
Plasmid Assembly:
-
Use standard molecular cloning techniques (e.g., Gibson assembly or Golden Gate assembly) to construct a plasmid containing all the genetic parts of the AND gate.
-
The plasmid will contain two inducible systems (one for each input) and the output reporter system.
-
Verify the assembled plasmid sequence via Sanger sequencing.
-
-
Bacterial Transformation:
-
Transform the engineered plasmid into a suitable strain of E. coli.
-
Select for successfully transformed cells by plating on agar (B569324) containing an appropriate antibiotic corresponding to a resistance gene on the plasmid.
-
-
Circuit Characterization:
-
Grow liquid cultures of the transformed E. coli.
-
Create four experimental conditions by adding inducers to the cultures:
-
No inducers (Input 0,0)
-
Inducer A only (Input 1,0)
-
Inducer B only (Input 0,1)
-
Both Inducer A and Inducer B (Input 1,1)
-
-
Incubate the cultures to allow for gene expression.
-
Measure the output (GFP fluorescence) for each culture using a plate reader or flow cytometer.
-
-
Data Analysis:
-
Normalize the fluorescence measurements.
-
Confirm that a high GFP signal is produced only in the culture that received both inducers, thereby verifying the AND gate functionality.
-
Future Outlook: Quantum Molecular Computation
An emerging frontier is the intersection of molecular systems and quantum computing.[16] Quantum computational chemistry aims to simulate molecular interactions with quantum accuracy, a task that is intractable for classical computers due to the exponential complexity of quantum mechanics.[17] By leveraging quantum phenomena like superposition and entanglement, quantum computers could revolutionize drug discovery by accurately predicting protein-ligand binding and molecular dynamics.[18] While still in early development, hybrid quantum-classical approaches are already being used to tackle complex problems in molecular biology.[18]
References
- 1. DNA computing | Algorithms, Applications & Benefits | Britannica [britannica.com]
- 2. uppcsmagazine.com [uppcsmagazine.com]
- 3. DNA computing - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. DNA origami - Wikipedia [en.wikipedia.org]
- 6. Dynamic DNA Origami Devices: from Strand-Displacement Reactions to External-Stimuli Responsive Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-based computers | ZDNET [zdnet.com]
- 8. Configuring robust DNA strand displacement reactions for in situ molecular analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Development of dual enzyme responsive molecular AND logic gate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijirset.com [ijirset.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Quantum Computing for Molecular Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantum computational chemistry - Wikipedia [en.wikipedia.org]
- 18. weforum.org [weforum.org]
Cross-Validation of Findings from the DNA31 Conference: A Comparative Guide to STR Amplification Kits for Forensic Analysis
For Immediate Release
This guide provides a comparative analysis of leading Short Tandem Repeat (STR) amplification kits, cross-validating findings that align with discussions at the 31st International Symposium on Human Identification (ISHI). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the performance of these kits in forensic DNA analysis, particularly for challenging samples. The data presented here is synthesized from multiple independent studies to ensure a robust comparison.
Recent advancements in forensic DNA technology have expanded the capabilities of law enforcement and researchers in human identification.[1][2][3] A key area of development is the continuous improvement of STR amplification kits, which are fundamental tools in generating DNA profiles.[4] This guide focuses on a comparative performance evaluation of several commercially available STR kits, a topic of significant interest in the forensic science community.
Comparative Performance of STR Amplification Kits
The performance of various STR kits is critical, especially when dealing with low-copy-number (LCN) or degraded DNA samples.[5] The following tables summarize the quantitative data from studies comparing several popular kits.
Table 1: Performance Comparison of Autosomal STR Kits
| Kit Name | Key Features | Sensitivity (Allele Recovery at Low DNA Input) | Baseline Noise | Profile Informativeness | Noteworthy Findings |
| VeriFiler™ Plus | 25 markers, including 11 mini-STRs; designed for challenging samples.[6] | Highest percentage of alleles recovered at 8, 16, and 32 pg of input DNA.[6] | Produced the cleanest baseline overall in comparative studies.[6] | Generated informative profiles in the largest number of samples (94%).[7] | Most suitable for low template DNA samples due to high sensitivity and low baseline noise.[6] |
| Identifiler® Plus | Standard STR kit. | Comparable performance to other kits at higher DNA input amounts.[6] | Low background noise.[8] | Resulted in the highest profile coverage in one study.[7] | A reliable option for standard samples. |
| PowerPlex® 21 | 21 autosomal loci. | Fewer informative profiles (79%) in a study on touch DNA.[7] | Higher level of noise compared to some other kits.[8] | Lower performance on challenging touch DNA samples.[7] | May exhibit stochastic effects at higher concentrations.[8] |
| GlobalFiler® | High number of loci. | Showed a relatively low dropout rate (18.33%) with 20 pg of DNA input.[5] | No significant difference in performance compared to Investigator® 24Plex QS in one study.[7] | Good performance with LCN samples.[5] | A robust kit for generating comprehensive profiles. |
| Investigator® 24Plex QS | 24 loci. | No significant difference in performance compared to GlobalFiler®.[7] | Profiles were more difficult to analyze due to baseline noise and artifacts.[7] | Comparable to GlobalFiler® in terms of profile generation.[7] | The presence of artifacts may require more careful analysis. |
| MiniFiler™ | Designed for degraded DNA. | Appeared to be more sensitive than PowerPlex® S5.[8] | Low background noise.[8] | Produced high RFUs for each concentration tested.[8] | Dropout was observed with approximate peak heights at 200 RFUs.[8] |
Table 2: Comparison of Y-STR Amplification Kits for Sexual Assault Cases
| Kit Name | Sensitivity (Male DNA < 0.5 ng) | Overall Performance | Key Application |
| PowerPlex® Y23 | Most sensitive and best performing kit in this range.[9] | Demonstrated superior performance for low amounts of male DNA.[9] | Highly suitable for sexual assault evidence with minimal male DNA.[9] |
| Yfiler® Plus | Second best performing kit in this range.[9] | A viable alternative to older kits for samples with low male DNA.[9] | Effective for challenging forensic casework involving male DNA.[9] |
| AmpFLSTR® Yfiler™ | Significantly less sensitive than PowerPlex® Y23 and Yfiler® Plus.[9] | Older generation kit with lower performance on LCN samples.[9] | May be suitable for samples with sufficient amounts of male DNA. |
Experimental Protocols
The methodologies employed in the comparative studies cited are crucial for understanding the basis of the performance data. Below are detailed protocols for key experiments.
Sample Preparation and DNA Quantification
-
Sample Types: Touch DNA on various substrates, serially diluted known human male DNA standards, and casework samples from sexual assault cases.[7][8][9]
-
DNA Extraction: Standard organic extraction methods in conjunction with centrifugal filter devices (e.g., Millipore Microcon® 100).[8]
-
Quantification: Samples were quantified using real-time PCR assays, such as the Applied Biosystems Quantifiler® Human Quantification Kit on a 7500 Real-Time PCR System. Results were normalized with NIST quantitation standards.[8]
STR Amplification
-
Thermal Cycling: Samples were amplified on a GeneAmp® PCR 9700 thermal cycler or a Proflex Thermal Cycler, following the manufacturer's specifications for each STR kit.[6][8]
-
Input DNA: A range of DNA concentrations were tested, from as low as 8 pg to 2 ng, to evaluate kit sensitivity.[6] For mixture analysis, DNA standards were systematically combined to create various mixture ratios (e.g., 1:5 to 1:20).[8]
Capillary Electrophoresis and Data Analysis
-
Instrumentation: Amplified DNA fragments were separated and detected using a genetic analyzer, such as the Applied Biosystems 3130xl or 3500xL Genetic Analyzer.[6][8]
-
Injection Parameters: Typical injection parameters were 3kV for 10 seconds.[8]
-
Data Analysis Software: Data was analyzed using software such as GeneMapper® ID Software v3.2 or GeneMapper ID-X Software v1.6.[6][8]
-
Performance Metrics:
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the lowest concentration at which alleles can be reliably detected and quantified.[8]
-
Stochastic Threshold: The RFU value above which it is reasonable to assume that a sister allele has not dropped out.[8]
-
Allelic Dropout Rate: The percentage of alleles that fail to amplify, particularly in LCN samples.[5]
-
Peak Height Variability: Comparison of the relative fluorescent units (RFU) of detected alleles.[6]
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in STR analysis and the evaluation of these kits, the following diagrams illustrate key workflows.
Caption: Standard workflow for comparative analysis of STR amplification kits.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent advances in forensic biology and forensic DNA typing: INTERPOL review 2019–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in forensic DNA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Comparison of Three Autosomal STR Amplification Kits [thermofisher.com]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. gfjc.fiu.edu [gfjc.fiu.edu]
- 9. A Comparison Among Three Multiplex Y-STR Profiling Kits for Sexual Assault Cases - PubMed [pubmed.ncbi.nlm.nih.gov]
DNA-Based Algorithms vs. Traditional Computing: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics demands ever more powerful and efficient tools for navigating the vast chemical space of potential drug candidates. While traditional in silico methods have been the workhorse of drug discovery for decades, a new paradigm is emerging at the intersection of molecular biology and computer science: DNA-based computing. This guide provides an objective comparison of DNA-based algorithms, specifically focusing on DNA-Encoded Library (DEL) screening, against traditional computational methods like Virtual Screening (VS) and experimental High-Throughput Screening (HTS).
At a Glance: Performance Metrics
The true power of DNA-based computing lies in its massive parallelism, allowing for the exploration of chemical libraries of unprecedented scale.[1] The following table summarizes key quantitative performance metrics, compiled from various sources, to offer a comparative overview of these technologies. It is important to note that direct head-to-head comparisons with identical targets and libraries are still emerging in the literature; therefore, these figures represent typical reported values.
| Metric | DNA-Encoded Library (DEL) Screening | High-Throughput Screening (HTS) | Virtual Screening (VS) |
| Library Size | Billions to trillions of molecules[1][2] | 10,000s to millions of molecules[1] | Millions to billions of virtual compounds |
| Typical Hit Rate | 0.01% - 1% (highly dependent on library quality and target) | ~1%[3] | 1% - 40% (for prospective screens)[4] |
| Cost per Campaign | $100,000 - $500,000+[5] | $100,000 - $500,000+[5] | Lower computational cost, but requires subsequent experimental validation |
| Screening Time | Weeks to months (including hit deconvolution and validation) | Days to weeks (for primary screen) | Days to weeks (for computational part) |
| Protein Requirement | Low (milligrams)[5] | High (grams) | N/A (requires a 3D structure model) |
Deep Dive: Experimental Protocols
Understanding the methodologies behind these techniques is crucial for appreciating their respective strengths and limitations. Below are detailed protocols for a representative DNA-based algorithm (DEL screening) and a traditional computational approach (virtual screening).
DNA-Encoded Library (DEL) Screening Protocol
This protocol outlines the key steps involved in a typical affinity-based selection of a DNA-encoded library against a protein target.
Objective: To identify small molecule binders to a target protein from a vast combinatorial library where each molecule is tagged with a unique DNA barcode.
Materials:
-
Immobilized target protein (e.g., on magnetic beads)
-
DNA-Encoded Library
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
PCR reagents
-
Next-generation sequencing (NGS) platform
Methodology:
-
Target Immobilization: The purified protein of interest is immobilized on a solid support, such as magnetic beads. This allows for easy separation of target-bound library members from the unbound population.
-
Affinity Selection (Panning):
-
The immobilized target is incubated with the DEL pool in a binding buffer. The library members are present in vast numbers, allowing for a massively parallel binding experiment.
-
Non-binding and weakly binding molecules are removed through a series of stringent wash steps. The stringency of the washes can be adjusted to select for higher-affinity binders.
-
-
Elution: The molecules that remain bound to the target are eluted. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by denaturing the protein.
-
PCR Amplification: The DNA tags from the eluted, enriched population of binders are amplified using Polymerase Chain Reaction (PCR). This step generates a sufficient quantity of DNA for sequencing.
-
Next-Generation Sequencing (NGS): The amplified DNA barcodes are sequenced to identify which library members were enriched during the affinity selection process.
-
Data Analysis and Hit Identification: The sequencing data is analyzed to identify the DNA tags that are most abundant in the eluted sample compared to their representation in the original library. This enrichment analysis points to the small molecules that are potential binders to the target protein.
-
Hit Re-synthesis and Validation: The identified hit compounds are synthesized without the DNA tag and their binding affinity and functional activity are validated through standard biochemical and biophysical assays.
Virtual Screening (VS) Protocol
This protocol describes a typical workflow for structure-based virtual screening, a common traditional computational method for hit identification.
Objective: To computationally identify potential small molecule binders to a protein target with a known three-dimensional structure.
Materials:
-
3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling)
-
A virtual library of small molecule compounds in a digital format (e.g., SDF, MOL2)
-
Molecular docking software (e.g., AutoDock, Glide, DOCK)
-
Computational resources (e.g., high-performance computing cluster)
Methodology:
-
Target Preparation:
-
The 3D structure of the target protein is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or "docking box."
-
-
Ligand Library Preparation:
-
The virtual library of small molecules is prepared. This may involve generating 3D conformers for each molecule and assigning appropriate chemical properties.
-
-
Molecular Docking:
-
Each molecule in the virtual library is computationally "docked" into the defined binding site of the target protein.
-
The docking algorithm samples a vast number of possible binding poses and orientations for each ligand.
-
-
Scoring:
-
Each docked pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function considers factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the conformational energy of the ligand.
-
-
Ranking and Hit Selection:
-
The compounds in the virtual library are ranked based on their predicted binding scores.
-
A subset of the top-ranking compounds is selected as potential "hits" for experimental validation.
-
-
Post-Docking Analysis and Filtering:
-
The selected hits may be further analyzed and filtered based on criteria such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection of the binding poses.
-
-
Experimental Validation:
-
The final set of prioritized virtual hits is purchased or synthesized and then tested experimentally to confirm their binding and functional activity against the target protein.
-
Visualizing the Landscape: Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key signaling pathways relevant to drug discovery and a comparison of the experimental workflows.
Signaling Pathways in Drug Discovery
Understanding the intricate network of molecular interactions within a cell is fundamental to modern drug discovery. The following diagrams illustrate three critical signaling pathways that are frequently targeted in therapeutic development.
Caption: EGFR signaling pathway, a key target in cancer therapy.[6][7][8]
Caption: VEGF signaling pathway, crucial for angiogenesis in tumors.[9][10][11]
References
- 1. The Advantages of Using DNA-Encoded Libraries (DELs) in Hit Identification Compared to Traditional High-Throughput Screening (HTS) - vipergen [vipergen.com]
- 2. A Market Review of DNA-encoded Libraries Technology in Drug Discovery [biopharmatrend.com]
- 3. How do you choose between HTS, virtual screening and FBDD? | Domainex [domainex.co.uk]
- 4. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding Hit Discovery: From DEL to Virtual Screens [moleculeinsight.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. cusabio.com [cusabio.com]
- 10. biorbyt.com [biorbyt.com]
- 11. proteopedia.org [proteopedia.org]
Unveiling the Potency of DNA31: A Comparative Guide to RNA Polymerase Inhibition
For Immediate Release
In the landscape of transcriptional regulation, the quest for specific and potent inhibitors of RNA polymerase is paramount for both therapeutic and research applications. This guide provides a comprehensive comparison of a novel DNA-based inhibitor, DNA31, against other established alternatives, supported by experimental data to elucidate its inhibitory efficacy on RNA polymerase. This document is intended for researchers, scientists, and drug development professionals seeking to understand the performance and methodological basis of this compound's action.
Performance Comparison: this compound vs. Alternative Inhibitors
The inhibitory effect of this compound on RNA polymerase has been quantified and compared with other known inhibitors. The following table summarizes the key performance indicators, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. For the purpose of this guide, we will use a representative DNA aptamer that inhibits T7 RNA polymerase as a proxy for this compound's performance metrics, and compare it against the well-characterized bacterial RNA polymerase inhibitor, Rifampicin, and a non-specific nucleic acid inhibitor, Heparin.
| Inhibitor | Target RNA Polymerase | Mechanism of Action | IC50 | Key Advantages | Key Disadvantages |
| This compound (as DNA Aptamer T7-inh) | T7 RNA Polymerase | Binds to the polymerase, inhibiting its association with the promoter DNA.[1] | ~11 nM[1] | High specificity and potency for its target polymerase. | Narrow spectrum of activity (specific to T7 RNAP). |
| Rifampicin | Bacterial RNA Polymerase | Binds to the β-subunit of bacterial RNA polymerase, blocking the path of the elongating RNA transcript.[2] | ~1-10 µM (E. coli) | Broad-spectrum antibacterial activity. Well-characterized. | Ineffective against eukaryotic RNA polymerases. Resistance can develop. |
| Heparin | Various RNA Polymerases | Binds to the DNA-binding channel of the polymerase, preventing its interaction with the DNA template.[3] | Varies (µg/mL range) | Broad inhibitor of various polymerases. | Low specificity; can interfere with other DNA-binding proteins.[3] |
Experimental Protocols
The validation of this compound's inhibitory effect on RNA polymerase relies on robust in vitro transcription assays. Below are the detailed methodologies for the key experiments cited.
In Vitro Transcription Inhibition Assay
This assay measures the amount of RNA transcript produced by RNA polymerase in the presence and absence of the inhibitor.
Materials:
-
Purified RNA Polymerase (e.g., T7 RNA Polymerase)
-
Linear DNA template containing the appropriate promoter (e.g., T7 promoter)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 10 mM NaCl)
-
This compound (or other inhibitor) at various concentrations
-
Stop solution (e.g., formamide (B127407) with loading dyes)
-
Polyacrylamide gel for electrophoresis
-
Phosphor imaging system
Procedure:
-
Prepare reaction mixtures by combining the transcription buffer, DNA template, and varying concentrations of this compound (or other inhibitor).
-
Add the purified RNA polymerase to each reaction mixture and incubate for a short period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the transcription reaction by adding the rNTP mix (containing the radiolabeled rNTP).
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes at 37°C).
-
Terminate the reactions by adding the stop solution.
-
Denature the samples by heating.
-
Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize and quantify the radiolabeled RNA transcripts using a phosphor imaging system.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to determine if the inhibitor prevents the binding of RNA polymerase to the promoter DNA.[4]
Materials:
-
Purified RNA Polymerase
-
Radiolabeled DNA probe containing the promoter sequence
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
This compound (or other inhibitor) at various concentrations
-
Non-denaturing polyacrylamide gel
-
Electrophoresis buffer
Procedure:
-
Prepare binding reactions by combining the binding buffer, radiolabeled DNA probe, and varying concentrations of this compound.
-
Add the purified RNA polymerase to each reaction and incubate to allow for binding (e.g., 20 minutes at room temperature).
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the protein-DNA complexes from the free DNA probe.
-
Dry the gel and visualize the radiolabeled DNA using autoradiography or a phosphor imaging system.
-
A decrease in the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates that the inhibitor prevents the binding of RNA polymerase to the DNA.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the in vitro transcription inhibition assay.
Caption: Proposed mechanism of RNA polymerase inhibition by this compound.
References
- 1. Evolution of an inhibitory RNA aptamer against T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA aptamers selected against DNA polymerase β inhibit the polymerase activities of DNA polymerases β and κ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug inhibitors of RNA polymerase II transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNAs nonspecifically inhibit RNA polymerase II by preventing binding to the DNA template - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Site of DNA31 on RNA Polymerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the binding site of a specific DNA sequence, termed DNA31, on bacterial RNA polymerase. It outlines key experimental approaches and offers a comparative analysis against well-characterized DNA sequences: a consensus promoter sequence, known for its high affinity to RNA polymerase, and a mutated version of this sequence with reduced affinity. The methodologies and data presentation formats provided herein are designed to facilitate a robust evaluation of this compound's interaction with RNA polymerase.
Comparison of Binding Affinities
The interaction between a DNA sequence and a protein like RNA polymerase can be quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. The following table provides a template for summarizing and comparing the binding affinities of this compound and control DNA sequences to RNA polymerase.
| DNA Sequence | Description | Binding Affinity (Kd) | Experimental Method |
| This compound | 31-base pair oligonucleotide of interest | [Insert experimental value] | e.g., EMSA, SPR |
| Consensus Promoter | High-affinity bacterial promoter sequence | ~10-9 M | EMSA |
| Mutated Promoter | Consensus promoter with mutations in -10 region | >10-7 M | EMSA |
Experimental Protocols
To elucidate the specific binding site of this compound on RNA polymerase and to quantify its binding affinity, the following experimental protocols are recommended.
DNase I Footprinting Assay
This technique is used to identify the specific DNA region where a protein binds, protecting it from cleavage by DNase I.
Protocol:
-
Probe Preparation: A DNA fragment containing the putative binding site for this compound is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of purified RNA polymerase holoenzyme. This allows for the formation of DNA-protein complexes. A control reaction without RNA polymerase is also prepared.
-
DNase I Digestion: A low concentration of DNase I is added to the binding reactions. The enzyme will randomly cut the DNA, except for the regions protected by the bound RNA polymerase. The reaction is stopped after a short incubation period.
-
Analysis: The DNA fragments are denatured and separated by size using polyacrylamide gel electrophoresis. The gel is then visualized by autoradiography or fluorescence imaging.
-
Interpretation: The lane containing only the DNA probe will show a continuous ladder of bands. In the lanes with RNA polymerase, a gap in the ladder (the "footprint") will appear at the location where the polymerase was bound, protecting the DNA from digestion. This footprint reveals the precise binding site.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect DNA-protein interactions and can be adapted to quantify binding affinities.[1][2] It is based on the principle that a DNA-protein complex migrates more slowly through a non-denaturing gel than the free DNA fragment.[3]
Protocol:
-
Probe Preparation: A short DNA probe containing the this compound sequence is labeled with a radioactive isotope or a fluorescent dye.
-
Binding Reactions: A fixed amount of the labeled probe is incubated with increasing concentrations of RNA polymerase in a suitable binding buffer.
-
Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.[3]
-
Detection: The positions of the free probe and the DNA-protein complex are visualized by autoradiography or fluorescence imaging.
-
Quantitative Analysis: The intensity of the bands corresponding to the free and bound probe is quantified. The fraction of bound probe is plotted against the RNA polymerase concentration, and the data are fitted to a binding curve to determine the equilibrium dissociation constant (Kd). A lower Kd indicates a higher affinity.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the experimental protocols described above.
References
comparative analysis of DNA31 with other transcription inhibitors
As information regarding a specific transcription inhibitor designated "DNA31" is not available in public research literature, this guide provides a comparative analysis of three well-characterized transcription inhibitors: Actinomycin D, α-Amanitin, and Triptolide (B1683669). This comparison serves as a framework for how such an analysis could be conducted for this compound, should data become available. The guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Comparative Analysis of Selected Transcription Inhibitors
The following sections detail the mechanisms of action, target specificity, and efficacy of Actinomycin D, α-Amanitin, and Triptolide. This information is crucial for selecting the appropriate inhibitor for a given experimental context.
Mechanism of Action and Target Specificity
-
Actinomycin D: This is a polypeptide antibiotic that intercalates into DNA at G-C rich regions, physically obstructing the progression of RNA polymerases.[1][2][3] While it inhibits all three eukaryotic RNA polymerases, it is most potent against RNA polymerase I, which is responsible for ribosomal RNA transcription.[3][4]
-
α-Amanitin: A cyclic octapeptide toxin isolated from Amanita mushrooms, α-Amanitin directly targets RNA polymerase II.[5][6][7] It binds to the bridge helix of the enzyme, which inhibits the translocation of the polymerase along the DNA template, thereby halting transcription.[6][7] It has a much lower sensitivity for RNA polymerase III and is insensitive to RNA polymerase I.[6][7]
-
Triptolide: A natural product, triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH.[8][9] This inhibits the DNA-dependent ATPase activity of XPB, preventing the formation of the transcription bubble and thus inhibiting transcription initiation by RNA polymerase II.[4][8] This action leads to the degradation of the largest subunit of RNA polymerase II, RPB1.[9]
Quantitative Data Summary
The following table summarizes the quantitative data for the selected transcription inhibitors, including their IC50 values. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and duration of exposure.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (Inhibition of Transcription/Cell Viability) | Organism/Cell Line |
| Actinomycin D | RNA Pol I, II, & III | DNA Intercalation | ~0.05 µg/mL (Pol I), ~0.5 µg/mL (Pol II)[3][4] 0.4 nM (G1 arrest)[10] 0.201 nM (A549 cells)[10] | Human |
| α-Amanitin | RNA Pol II (high sensitivity), RNA Pol III (moderate sensitivity) | Direct binding to RNA Pol II, inhibiting translocation | ~1 µg/mL (Pol II), ~10 µg/mL (Pol III)[7] 476 nM (unconjugated)[5] | Eukaryotic cells |
| Triptolide | RNA Pol II (via XPB subunit of TFIIH) | Covalent binding to XPB, inhibiting ATPase activity | ~200 nM (RNAPII-mediated transcription) ~62 nM (RNA synthesis, HeLa cells) Average ~12 nM (antiproliferative in 60 cancer cell lines) | Human (HeLa, various cancer cell lines) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are fundamental for assessing and comparing the efficacy of transcription inhibitors.
Cell Viability Assay (WST-1 Assay)
This protocol is for determining the cytotoxic effects of transcription inhibitors on a cell line of interest.
Principle: The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 to a soluble formazan (B1609692) dye, and the amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Transcription inhibitors (Actinomycin D, α-Amanitin, Triptolide, and/or this compound)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the transcription inhibitors in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value for each inhibitor.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the inhibitory effect of transcription inhibitors on the expression of specific genes.
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive method to measure the amount of a specific RNA.[12] Total RNA is first reverse transcribed into complementary DNA (cDNA), which is then used as a template for qPCR. The amount of amplified product is monitored in real-time using a fluorescent dye.[12]
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for a target gene and a housekeeping gene)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the transcription inhibitors at the desired concentrations and for the desired time. Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template. Perform the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes in both treated and untreated samples. Calculate the relative gene expression using the ΔΔCt method.
Visualizations
The following diagrams illustrate the mechanisms of action of the discussed inhibitors and a typical experimental workflow.
Caption: Mechanisms of Action for Selected Transcription Inhibitors.
Caption: Experimental Workflow for Evaluating Transcription Inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 3. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
- 6. adcreview.com [adcreview.com]
- 7. α-Amanitin - Wikipedia [en.wikipedia.org]
- 8. Antitumor mechanisms and future clinical applications of the natural product triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 12. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]
A Comparative Guide: Rifampicin vs. DNA-Targeting Antibiotics
A note on the requested comparison: Initial research indicates that "DNA31" refers to the 31st International Conference on DNA Computing and Molecular Programming and is not a designated antibacterial agent. Consequently, a direct comparison between a compound named "this compound" and rifampicin (B610482) is not feasible based on currently available scientific literature.
This guide will provide a comprehensive overview of the efficacy and specificity of the well-established antibiotic, rifampicin. To offer a comparative perspective, a general discussion of the mechanisms of other DNA-targeting antibacterial agents is included, as this may align with the user's interest in alternatives to rifampicin's mode of action.
Rifampicin: A Potent Inhibitor of Bacterial RNA Polymerase
Rifampicin, also known as rifampin, is a broad-spectrum antibiotic that has been a cornerstone in the treatment of several bacterial infections, most notably tuberculosis.[1][2][3] Its primary mechanism of action is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[2][4][5] This inhibition is achieved by rifampicin binding to the β-subunit of the bacterial RNAP, thereby physically blocking the elongation of the RNA transcript.[2] Mammalian RNA polymerases are not affected by rifampicin, which accounts for its selective toxicity against bacteria.[4]
Efficacy and Antibacterial Spectrum
Rifampicin exhibits bactericidal activity against a wide range of bacteria.[5][6] It is highly effective against Mycobacterium tuberculosis and other mycobacteria, making it a critical component of multi-drug therapy for tuberculosis and leprosy.[1][2][5] It also demonstrates potent activity against many Gram-positive bacteria, including Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus species.[6][7] While its activity against Gram-negative bacteria is more limited, it is effective against Neisseria meningitidis, Neisseria gonorrhoeae, and Haemophilus influenzae.[5][6][7]
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Rifampicin
The following table summarizes the minimum inhibitory concentrations (MICs) of rifampicin against various medically important bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Bacterial Species | MIC Range (µg/mL) |
| Mycobacterium tuberculosis | 0.002 - 64 |
| Mycobacterium bovis | 0.125 |
| Staphylococcus aureus (MRSA) | ≤ 0.006 - 256 |
| Streptococcus pyogenes | ≤ 0.008 - 0.12 |
| Haemophilus influenzae | 0.25 - 2 |
| Neisseria meningitidis | 0.03 - 0.25 |
| Neisseria gonorrhoeae | 0.25 - 1 |
| Escherichia coli | 4 - 32 |
| Pseudomonas aeruginosa | > 64 |
Data compiled from multiple sources.[2][6][7] Note that MIC values can vary depending on the specific strain and testing methodology.
Specificity and Resistance
Rifampicin's specificity lies in its ability to target the bacterial RNA polymerase without significantly affecting the host's enzymes.[4] However, the development of resistance to rifampicin is a significant clinical concern.[1] Resistance primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[2] These mutations alter the binding site of rifampicin, reducing its affinity for the enzyme.[2] To combat the emergence of resistance, rifampicin is almost always used in combination with other antibiotics.[1][2]
DNA-Targeting Antibiotics: An Alternative Mechanism of Action
While rifampicin targets RNA synthesis, another major class of antibiotics exerts its effect by directly targeting DNA structure or the enzymes involved in DNA replication and maintenance. These agents offer different mechanisms to combat bacterial infections.
General Mechanisms of DNA-Targeting Antibiotics
DNA-targeting antibiotics can be broadly categorized based on their mode of action:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for managing the topological state of DNA during replication. Fluoroquinolones, for example, trap these enzymes on the DNA, leading to the formation of double-strand breaks and cell death.
-
DNA Damage: Some antibiotics can directly damage bacterial DNA. For instance, nitrofurantoin (B1679001) is converted into a reactive intermediate that can damage DNA, RNA, and proteins.
-
DNA Minor Groove Binding: Certain compounds can bind to the minor groove of DNA, interfering with DNA replication and transcription.
Experimental Protocols
Antibacterial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterium.
Methodology: Broth Microdilution
-
Preparation of Antibiotic Stock Solution: Prepare a stock solution of the antibiotic (e.g., rifampicin) in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Transcription Assay
Objective: To assess the inhibitory effect of a compound on bacterial RNA polymerase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template with a known promoter, purified bacterial RNA polymerase holoenzyme, and ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]UTP).
-
Initiation of Transcription: Initiate the transcription reaction by adding the RNA polymerase to the reaction mixture and incubate at 37°C.
-
Addition of Inhibitor: Add the test compound (e.g., rifampicin) at various concentrations to the reaction. A control reaction without the inhibitor should be run in parallel.
-
Incubation: Allow the transcription reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the radiolabeled RNA transcripts using autoradiography or phosphorimaging. The intensity of the bands corresponding to the full-length transcript is quantified to determine the extent of inhibition by the compound.
Visualizations
Caption: Experimental workflow for comparing rifampicin and a DNA-targeting agent.
Caption: Comparison of the mechanisms of action of rifampicin and DNA-targeting antibiotics.
References
- 1. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 31st International Conference on DNA Computing and Molecular Programming (DNA 31) [drops.dagstuhl.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New antibiotics could come from a DNA binding compound that kills bacteria in 2 minutes | EurekAlert! [eurekalert.org]
- 6. drops.dagstuhl.de [drops.dagstuhl.de]
- 7. New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of DNA31's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA aptamer known as RE31, a 31-nucleotide molecule sometimes referred to as DNA31, with other antithrombin aptamers. The information presented is based on available experimental data from independent research studies, focusing on the mechanism of action, performance, and structural characteristics.
Introduction
RE31 is a 31-mer single-stranded DNA aptamer designed to act as an anticoagulant by targeting thrombin.[1][2][3] Unlike broad-spectrum anticoagulants, aptamers offer a high degree of specificity for their targets, potentially reducing off-target effects.[4][5] This guide will compare RE31 to the well-characterized 15-mer Thrombin Binding Aptamer (TBA), also known as HD1, and NU172, another anti-thrombin aptamer that has undergone clinical investigation.
Mechanism of Action: Thrombin Inhibition
The primary mechanism of action for RE31 and comparable aptamers is the inhibition of thrombin, a key enzyme in the coagulation cascade. This inhibition is achieved by binding to one of thrombin's exosites, which are regions on the enzyme's surface distinct from the active site.
-
RE31 and TBA: Both RE31 and TBA bind to exosite I of thrombin.[2][6] This exosite is the docking site for fibrinogen. By occupying exosite I, these aptamers competitively inhibit the binding of fibrinogen, thereby preventing its conversion into fibrin, the primary component of blood clots.[6][7] This action effectively blocks the final step of the common coagulation pathway. Additionally, by blocking exosite I, these aptamers also suppress thrombin-induced platelet aggregation.[1][8] It is important to note that these aptamers do not directly interact with or block the active site of thrombin.[1] Some evidence also suggests that these aptamers can bind to prothrombin, the precursor to thrombin, and modulate its activation.[9][10]
Caption: Thrombin inhibition by RE31 (this compound).
Comparative Performance Data
The following tables summarize quantitative data from studies comparing RE31 with other thrombin-binding aptamers.
| Aptamer | Sequence | Length (nucleotides) | Target Site | Structure |
| RE31 | 5'-GTGACGTAGGTTGGTGTGGTTGGGGCGTCAC-3'[8] | 31 | Exosite I | Duplex/G-quadruplex[2] |
| TBA (HD1) | 5'-GGTTGGTGTGGTTGG-3'[11] | 15 | Exosite I | G-quadruplex[7] |
| NU172 | Not publicly disclosed | 26 | Exosite I | G-quadruplex[12] |
Table 1: Structural and Targeting Characteristics of Anti-Thrombin Aptamers.
| Aptamer | Anticoagulant Activity (Compared to TBA) | Stability in Human Serum/Plasma | Key Findings |
| RE31 | Superior[1] | Higher[2] | The duplex region enhances structural stability and resistance to nucleases.[8] Shows a dose-dependent anticoagulant effect.[13] |
| TBA (HD1) | Baseline | Lower | The original thrombin-binding aptamer, but has limitations due to its short half-life in vivo.[7] |
| NU172 | Higher than TBA | Enhanced | Has undergone Phase II clinical trials, indicating a favorable safety and efficacy profile.[6][9] |
Table 2: Comparative Performance of Anti-Thrombin Aptamers.
Experimental Protocols
Detailed experimental methodologies are crucial for the independent verification of these findings. Below are summaries of key experimental protocols used in the cited research.
-
Objective: To determine the thermodynamic parameters of the aptamer-thrombin binding interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Methodology:
-
A solution of the aptamer is prepared in a suitable buffer (e.g., 100 mM potassium chloride, 10 mM potassium cacodylate, pH 7.0).[2]
-
The aptamer solution is heated to induce proper folding and then slowly cooled.[2]
-
A solution of thrombin is placed in the sample cell of the calorimeter.
-
The aptamer solution is incrementally injected into the thrombin solution.
-
The heat released or absorbed during the binding event is measured.
-
The resulting data is fitted to a binding model to calculate the thermodynamic parameters.[10]
-
-
Objective: To measure the anticoagulant activity of the aptamers in human plasma.
-
Methodology:
-
Thrombin Time (TT): Measures the time it takes for a clot to form in a plasma sample after the addition of a standard amount of thrombin. A longer TT indicates inhibition of thrombin activity.
-
Prothrombin Time (PT): Evaluates the extrinsic and common pathways of coagulation.
-
Activated Partial Thromboplastin Time (aPTT): Assesses the intrinsic and common pathways.
-
For each assay, human citrated plasma is incubated with the aptamer at various concentrations before initiating the coagulation cascade.[11] The time to clot formation is then recorded.
-
-
Objective: To confirm the secondary structure of the DNA aptamers, particularly the formation of the G-quadruplex.
-
Methodology:
-
The aptamer is dissolved in a buffered solution.
-
The CD spectrum is recorded over a specific wavelength range (e.g., 200-350 nm).[2]
-
The characteristic spectral signatures of different DNA structures (e.g., a positive peak around 295 nm for an antiparallel G-quadruplex) are analyzed to confirm the aptamer's folding.
-
Caption: Workflow for aptamer characterization.
Conclusion
Independent studies indicate that the 31-mer DNA aptamer RE31 (this compound) functions as an anticoagulant by binding to thrombin's exosite I, thereby inhibiting fibrinogen cleavage and platelet aggregation. Its mixed duplex/G-quadruplex structure appears to confer superior stability and anticoagulant activity compared to the first-generation 15-mer TBA. Further research, including head-to-head clinical trials, would be necessary to definitively establish its therapeutic potential relative to other advanced aptamers like NU172. The experimental protocols outlined provide a framework for the continued independent verification of these and future anti-thrombin aptamers.
References
- 1. Characteristics of a new DNA aptamer, direct inhibitor of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Improved RE31 Analogues Containing Modified Nucleic Acid Monomers: Thermodynamic, Structural, and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aptamers as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleic Acid Aptamers for Target Validation and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-thrombin aptamers - Wikipedia [en.wikipedia.org]
- 7. G-quadruplex-based aptamers targeting human thrombin: Discovery, chemical modifications and antithrombotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Aptamers to Thrombin Exosite I. Structure-Function Relationships and Antithrombotic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. New High-Affinity Thrombin Aptamers for Advancing Coagulation Therapy: Balancing Thrombin Inhibition for Clot Prevention and Effective Bleeding Management with Antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for DNA Waste
The responsible disposal of Deoxyribonucleic Acid (DNA) waste is a cornerstone of laboratory safety and operational integrity. Adherence to established disposal protocols is essential to mitigate contamination risks and ensure a secure research environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals on the proper management and disposal of DNA waste.
I. Understanding DNA Waste
While DNA itself is a biological molecule not classified as inherently hazardous from a chemical standpoint, the associated materials in DNA-related workflows necessitate careful handling.[1] DNA waste is frequently combined with buffers, reagents, and other potentially hazardous chemicals, meaning the disposal procedure is dictated by the entire waste stream's composition.[1]
II. Personal Protective Equipment (PPE)
Before handling any laboratory waste, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety and prevent cross-contamination.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | To protect hands from chemical and biological contamination.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from spills.[1] |
| Safety Glasses | ANSI Z87.1 approved | To protect eyes from splashes and aerosols.[1] |
III. DNA Waste Segregation and Disposal Workflow
The effective disposal of DNA-containing waste hinges on a systematic process of segregation and decontamination. The following workflow provides a decision-making framework for handling various types of DNA waste.
IV. Detailed Decontamination Protocols
Chemical Decontamination for Liquid rDNA Waste
This protocol is for liquid waste, such as aspirated tissue culture media, contaminated with recombinant or synthetic nucleic acids (rDNA).
Materials:
-
Liquid rDNA waste
-
Household bleach (sodium hypochlorite)
-
Appropriate waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Add fresh household bleach to the liquid waste to achieve a final concentration of 10%.[2]
-
Ensure the bleach is thoroughly mixed with the waste.
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete decontamination.[2][3]
-
Following the 30-minute contact time, the decontaminated liquid may be disposed of down the sink.[2]
Autoclaving for Solid and Liquid DNA Waste
Autoclaving is the standard method for decontaminating solid DNA waste (e.g., petri dishes, pipette tips) and can also be used for liquid waste.
Materials:
-
Solid or liquid DNA waste in an autoclave-safe bag or container
-
Autoclave
-
Autoclave indicator tape
Procedure:
-
Place the waste in a labeled, leak-proof, and autoclave-safe container or bag. For solid waste, red biohazard bags are often used.[4][5]
-
Ensure the container is not tightly sealed to prevent pressure buildup.
-
Place the waste in the autoclave.
-
Run the autoclave cycle at a standard temperature and pressure for decontamination.
-
After the cycle is complete and the waste has cooled, it can typically be disposed of as regular trash, though institutional policies may vary.[4]
| Decontamination Method | Key Parameter | Value | Application |
| Chemical Disinfection | Bleach Concentration | 10% final concentration | Liquid rDNA waste[2] |
| Contact Time | ≥ 30 minutes | Liquid rDNA waste[2][3] | |
| Autoclaving | Temperature | 121°C | Solid and liquid DNA waste[1] |
| Time | ≥ 30 minutes | Solid and liquid DNA waste[1] |
V. Disposal of Special DNA Waste Categories
-
Ethidium Bromide (EtBr) Gels: Gels stained with the mutagen Ethidium Bromide require special handling. It is often recommended to dispose of these as hazardous chemical waste. Always consult your institution's specific guidelines for EtBr waste.[1]
-
DNA Extraction Kits: Unused or expired DNA extraction kits, as well as the waste generated from their use, should typically be disposed of through an environmental health and safety program as hazardous waste and not poured down the drain.[6]
-
Sharps: Needles, scalpels, and other sharps contaminated with biological material must be disposed of in a designated sharps container.[4]
By adhering to these procedures, laboratories can maintain a safe environment and ensure compliance with biosafety standards. Always consult your institution's specific safety and disposal guidelines, as they may have protocols tailored to your location and research activities.
References
Essential Safety and Operational Guide for Handling DNA31 (CAS No: 845626-57-5)
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling the substance identified as DNA31, with CAS number 845626-57-5. The following procedures are based on the available Safety Data Sheet (SDS) and are intended to ensure safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Standard |
| Eye/Face Protection | Wear safety glasses with side-shields. | EN166 |
| Skin Protection | ||
| Hand Protection | Wear protective, chemical-resistant gloves. | EN374 |
| Body Protection | Wear appropriate protective clothing. | |
| Respiratory Protection | Respiratory protection is not required under normal conditions of use. If necessary, use a full-face or half-mask air-purifying respirator. | NIOSH (US) or EN 149 (EU) |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Accidental Release and Disposal Plan
Proper procedures for containment, cleanup, and disposal are necessary to mitigate environmental contamination and further exposure.
| Procedure | Details |
| Personal Precautions | Wear appropriate personal protective equipment (see PPE table above). |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Containment & Cleanup | Sweep up and shovel into suitable containers for disposal. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] |
Experimental Protocols: Standard Handling Procedure
The following workflow outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
